Product packaging for Abeprazan(Cat. No.:CAS No. 1902954-60-2)

Abeprazan

Cat. No.: B605094
CAS No.: 1902954-60-2
M. Wt: 410.4 g/mol
InChI Key: OUNXGNDVWVPCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Abeprazan is under investigation in clinical trial NCT04341454 (Study to Evaluate the Efficacy and Safety of DWP14012 in Patients With Acute or Chronic Gastritis).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
potassium-competitive acid blocke

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F3N2O3S B605094 Abeprazan CAS No. 1902954-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXGNDVWVPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902954-60-2
Record name Abeprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abeprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXUPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Abeprazan on Gastric Parietal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abeprazan (also known as Fexuprazan) is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound at the level of the gastric parietal cell. This compound offers a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs) by directly and reversibly inhibiting the H+/K+ ATPase, the final step in the gastric acid secretion pathway. This document details the molecular interactions, binding kinetics, and cellular effects of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the underlying pathways.

Introduction: The Gastric Parietal Cell and Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the oxyntic glands of the stomach lining. This process is crucial for digestion, sterilization of ingested food, and absorption of essential nutrients. The secretion of H+ ions into the gastric lumen is an energy-dependent process mediated by the H+/K+ ATPase, a proton pump embedded in the apical membrane of the parietal cell.

The activity of the H+/K+ ATPase is regulated by a complex interplay of signaling pathways initiated by various secretagogues, including histamine, acetylcholine, and gastrin. These signaling cascades ultimately lead to the translocation of H+/K+ ATPase-containing tubulovesicles to the apical membrane, increasing the density of active proton pumps and thereby augmenting acid secretion.

This compound: A Potassium-Competitive Acid Blocker (P-CAB)

This compound belongs to the class of drugs known as potassium-competitive acid blockers. Unlike proton pump inhibitors (PPIs) which require activation in an acidic environment and form covalent bonds with the H+/K+ ATPase, P-CABs are active in their native state and act as reversible inhibitors.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive and reversible inhibition of the gastric H+/K+ ATPase.[1][2][3][4][5] this compound competes with potassium ions (K+) for binding to the K+-binding site on the luminal side of the proton pump. By occupying this site, this compound prevents the conformational changes necessary for the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of gastric acid.[2] A key advantage of this mechanism is that it does not depend on the acidic environment of the parietal cell canaliculus for activation, allowing for a more rapid onset of action compared to PPIs.[1][2][3][5]

Molecular Interaction and Binding Kinetics

Table 1: Comparative Pharmacological Properties of this compound (Fexuprazan)

ParameterThis compound (Fexuprazan)Conventional PPIs (e.g., Omeprazole)
Mechanism of Action Reversible, potassium-competitive inhibition of H+/K+ ATPase[1][2][3][4][5]Irreversible, covalent inhibition of H+/K+ ATPase
Activation Requirement Not required; active in its native form[1][2][3][5]Requires activation by acid
Onset of Action Rapid[3][5]Delayed
Binding Site K+-binding site on the luminal side of the H+/K+ ATPaseCysteine residues on the H+/K+ ATPase
Metabolism Primarily not metabolized by CYP2C19[2]Significantly metabolized by CYP2C19

Experimental Protocols for Characterizing P-CABs

The investigation of the mechanism of action of P-CABs like this compound involves a series of in vitro and in vivo experiments.

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

Objective: To quantify the inhibition of H+/K+ ATPase activity by this compound.

Methodology:

  • Preparation of H+/K+ ATPase-enriched vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+ ATPase.

  • ATPase Activity Measurement: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi). This is typically done using a colorimetric assay.

  • Inhibition Assay: The H+/K+ ATPase-enriched vesicles are incubated with varying concentrations of this compound in the presence of ATP and Mg2+. The reaction is initiated by the addition of K+ to stimulate the pump.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (K+).

G cluster_prep Vesicle Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Gastric Mucosa Gastric Mucosa Homogenization Homogenization Gastric Mucosa->Homogenization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation H+/K+ ATPase Vesicles H+/K+ ATPase Vesicles Differential Centrifugation->H+/K+ ATPase Vesicles Incubation with this compound Incubation with this compound H+/K+ ATPase Vesicles->Incubation with this compound Varying Concentrations Addition of ATP, Mg2+ Addition of ATP, Mg2+ Incubation with this compound->Addition of ATP, Mg2+ Initiation with K+ Initiation with K+ Addition of ATP, Mg2+->Initiation with K+ Measure Pi Release Measure Pi Release Initiation with K+->Measure Pi Release Calculate % Inhibition Calculate % Inhibition Measure Pi Release->Calculate % Inhibition Plot Inhibition vs. [this compound] Plot Inhibition vs. [this compound] Calculate % Inhibition->Plot Inhibition vs. [this compound] Determine IC50/Ki Determine IC50/Ki Plot Inhibition vs. [this compound]->Determine IC50/Ki

Figure 1: Experimental workflow for in vitro H+/K+ ATPase inhibition assay.
Gastric Acid Secretion in Perfused Stomach Models

In vivo or ex vivo models are used to assess the effect of this compound on acid secretion in a more physiologically relevant context.

Objective: To measure the inhibition of gastric acid secretion by this compound in an isolated stomach preparation.

Methodology:

  • Animal Model: A rat or rabbit is anesthetized, and the stomach is surgically isolated and perfused with a physiological salt solution.

  • Stimulation of Acid Secretion: A secretagogue such as histamine is added to the perfusate to stimulate gastric acid secretion.

  • Drug Administration: this compound is administered, either intravenously to the animal or directly into the perfusate.

  • Measurement of Acid Output: The pH and volume of the gastric effluent are continuously monitored to calculate the rate of acid secretion.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the acid secretion rate before and after drug administration.

Signaling Pathways in Gastric Parietal Cells and the Role of this compound

The secretion of gastric acid is tightly regulated by intracellular signaling pathways. While the primary action of this compound is direct inhibition of the H+/K+ ATPase, understanding the upstream signaling events provides a complete picture of parietal cell function.

  • Histamine Pathway: Histamine binds to H2 receptors on the basolateral membrane of parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets leading to the translocation of the H+/K+ ATPase.

  • Acetylcholine and Gastrin Pathways: Acetylcholine (via M3 receptors) and gastrin (via CCK2 receptors) increase intracellular calcium (Ca2+) concentrations. This Ca2+ signal, often in concert with the cAMP pathway, promotes the fusion of tubulovesicles with the apical membrane.

This compound's mechanism does not directly involve these signaling pathways; it acts downstream at the level of the proton pump itself. This is a key differentiator from H2 receptor antagonists, which block the histamine signaling pathway.

Figure 2: Signaling pathways in gastric parietal cells and the point of action of this compound.

Conclusion

This compound represents a significant therapeutic innovation in the control of gastric acid secretion. Its direct, reversible, and potassium-competitive inhibition of the H+/K+ ATPase in gastric parietal cells provides a rapid and potent mechanism of action that is independent of the acidic environment. This technical guide has outlined the core principles of this compound's interaction with its molecular target, provided an overview of the experimental methodologies used to characterize its effects, and placed its mechanism within the broader context of parietal cell signaling. Further research to elucidate the precise binding kinetics and long-term cellular consequences will continue to refine our understanding of this important class of therapeutic agents.

References

A Technical Guide to Tegoprazan: A Novel Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegoprazan is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase (proton pump).[1][2][3] This technical guide provides an in-depth overview of Tegoprazan, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of acid-related gastrointestinal disorders.

Introduction

Acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are prevalent conditions worldwide. While proton pump inhibitors (PPIs) have been the mainstay of treatment, they have limitations, including a slow onset of action and variable efficacy depending on CYP2C19 genotype.[4][5] Potassium-competitive acid blockers (P-CABs) represent a newer class of drugs that offer a distinct mechanism of action, leading to rapid, potent, and sustained acid suppression.[5][6] Tegoprazan (also known as CJ-12420) is a leading P-CAB that has demonstrated significant promise in clinical trials.[1][2]

Mechanism of Action

Tegoprazan exerts its acid-suppressing effects by competitively inhibiting the potassium-binding site of the H+/K+ ATPase in gastric parietal cells.[1][6] Unlike PPIs, which require acid-catalyzed activation and form covalent bonds with the proton pump, Tegoprazan binds reversibly and does not require an acidic environment for its action.[2][6] This allows for a rapid onset of action and more consistent acid suppression, independent of food intake.[1][2]

Signaling Pathway of H+/K+ ATPase and Inhibition by Tegoprazan

G Mechanism of Gastric Acid Secretion and Inhibition by Tegoprazan cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic Lumen) cluster_cytoplasm Cytoplasm ProtonPump H+/K+ ATPase (Proton Pump) K_ion_cyto K+ ProtonPump->K_ion_cyto Transported into Cell ADP ADP + Pi ProtonPump->ADP H_ion_lumen H+ ProtonPump->H_ion_lumen Secreted into Lumen H_ion H+ H_ion->ProtonPump ATP ATP ATP->ProtonPump Energy Tegoprazan_cyto Tegoprazan Tegoprazan_cyto->ProtonPump Competitively Binds to K+ Site K_ion_lumen K+ K_ion_lumen->ProtonPump Binds to Pump

Caption: Gastric acid secretion pathway and its competitive inhibition by Tegoprazan.

Preclinical Data

In Vitro H+/K+ ATPase Inhibition

Tegoprazan has demonstrated potent and selective inhibition of H+/K+ ATPase from various species.

SpeciesIC50 (μM)
Porcine0.29 - 0.52
Canine0.29 - 0.52
Human0.29 - 0.52
Data sourced from multiple in vitro studies.[3][7][8][9]

Clinical Data

Pharmacokinetics in Healthy Volunteers

Phase I clinical trials in healthy male subjects have shown that Tegoprazan is well-tolerated and exhibits a dose-proportional increase in exposure. Multiple dosing did not show accumulation in plasma.

DoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
50 mg (single)Mean (SD)Median (Range)Mean (SD)
100 mg (single)Mean (SD)Median (Range)Mean (SD)
200 mg (single)Mean (SD)Median (Range)Mean (SD)
400 mg (single)Mean (SD)Median (Range)Mean (SD)
100 mg (multiple)Mean (SD)Median (Range)Mean (SD)
200 mg (multiple)Mean (SD)Median (Range)Mean (SD)
Qualitative description based on available data. Specific mean and SD values would require access to full study reports.[1][6][10]
Efficacy in Gastric Ulcer Healing (Phase III)

A randomized, double-blind, active-controlled, multicenter study compared Tegoprazan with Lansoprazole in patients with gastric ulcers.

Treatment GroupHealing Rate at Week 4Healing Rate at Week 8
Tegoprazan 50 mg90.6% (87/96)94.8% (91/96)
Tegoprazan 100 mg91.9% (91/99)95.0% (94/99)
Lansoprazole 30 mg89.2% (83/93)95.7% (89/93)
Data from a Phase III clinical trial.[7][11]
Efficacy in Erosive Esophagitis (Phase III)

A multicenter, randomized, double-blind study compared Tegoprazan with Esomeprazole for the treatment of erosive esophagitis.

Treatment GroupHealing Rate at Week 8
Tegoprazan 50 mg98.9% (91/92)
Tegoprazan 100 mg98.9% (90/91)
Esomeprazole 40 mg98.9% (87/88)
Data from a Phase III clinical trial.[1][6]

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This protocol outlines the general procedure for determining the IC50 of Tegoprazan against H+/K+ ATPase.

  • Enzyme Preparation:

    • Gastric H+/K+ ATPase is typically prepared from the mucosal scrapings of a suitable animal model (e.g., porcine or sheep stomach).

    • The tissue is homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.

    • Protein concentration is determined using a standard method, such as the Bradford assay.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with varying concentrations of Tegoprazan for a specified time (e.g., 30 minutes) at 37°C.

    • The enzyme reaction is initiated by adding ATP in a reaction mixture containing a buffered solution (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2, and KCl.

    • The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C and then terminated by adding an acid solution (e.g., ice-cold trichloroacetic acid).

    • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified spectrophotometrically.

  • Data Analysis:

    • The percentage of inhibition for each Tegoprazan concentration is calculated relative to a control without the inhibitor.

    • The IC50 value, the concentration of Tegoprazan that inhibits 50% of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

G Workflow for In Vitro IC50 Determination of Tegoprazan start Start enzyme_prep Prepare H+/K+ ATPase from Gastric Mucosa start->enzyme_prep protein_quant Quantify Protein Concentration enzyme_prep->protein_quant serial_dilution Prepare Serial Dilutions of Tegoprazan protein_quant->serial_dilution pre_incubation Pre-incubate Enzyme with Tegoprazan serial_dilution->pre_incubation reaction_init Initiate Reaction with ATP pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_term Terminate Reaction incubation->reaction_term pi_quant Quantify Inorganic Phosphate (Pi) reaction_term->pi_quant data_analysis Analyze Data and Calculate IC50 pi_quant->data_analysis end End data_analysis->end G Drug Development Pathway for Tegoprazan discovery Drug Discovery (Lead Identification & Optimization) preclinical Preclinical Studies (In Vitro & In Vivo) discovery->preclinical phase1 Phase I Clinical Trials (Safety & Pharmacokinetics) preclinical->phase1 phase2 Phase II Clinical Trials (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III Clinical Trials (Large-Scale Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission & Review phase3->nda approval Regulatory Approval & Post-Marketing Surveillance nda->approval

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexuprazan (also known as DWP14012) is a next-generation potassium-competitive acid blocker (P-CAB) developed for the management of acid-related disorders. This technical guide provides an in-depth overview of Fexuprazan, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols from key clinical trials are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction to Fexuprazan and Acid-Related Diseases

Acid-related diseases, such as gastroesophageal reflux disease (GERD) and gastritis, are highly prevalent worldwide. While proton pump inhibitors (PPIs) have been the standard of care, they have limitations, including a delayed onset of action and variability in efficacy due to genetic polymorphisms of metabolizing enzymes. Fexuprazan, a P-CAB, offers a novel therapeutic approach by directly and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. This mechanism provides rapid and sustained acid suppression, addressing some of the unmet needs of current therapies.

Chemical and Physical Properties

Fexuprazan is a small molecule with the following chemical and physical properties:

PropertyValueReference
IUPAC Name 1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine[1]
Molecular Formula C19H17F3N2O3S[1][2]
Molecular Weight 410.4 g/mol [1][3]
CAS Number 1902954-60-2[1]
Topological Polar Surface Area 68.7 Ų[1][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 7[3]
Rotatable Bond Count 6[3]

Mechanism of Action

Fexuprazan exerts its acid-suppressing effect by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. Unlike PPIs, Fexuprazan does not require acid activation and can inhibit both active and inactive proton pumps. This leads to a rapid onset of action and potent, sustained inhibition of gastric acid secretion.

Mechanism of Action of Fexuprazan cluster_ParietalCell Gastric Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) Lumen Gastric Lumen ProtonPump->Lumen H+ Secretion (Inhibited) Cytoplasm Cytoplasm ProtonPump->Cytoplasm K+ Uptake (Inhibited) K_ion K+ ion K_ion->ProtonPump Normal Binding Fexuprazan Fexuprazan Fexuprazan->ProtonPump Competitively Binds to K+ Site H_ion H+ ion

Mechanism of Fexuprazan Action

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Fexuprazan exhibits favorable pharmacokinetic properties, including rapid absorption and a relatively long elimination half-life.

ParameterValueConditionReference
Tmax (Median) 1.75–3.5 hoursSingle Dose[4]
Elimination Half-life ~9 hoursSingle Dose[4]
Oral Bioavailability (Predicted) 38.4–38.6%N/A[4]
Urinary Excretion 0.29–2.02%N/A[4]
Cmax (Mean) 8.26 ng/mL10 mg Single Dose[5]
AUC0–12h (Mean) 53.47 h∙ng/mL10 mg Single Dose[5]
Cmax,ss (Mean) 13.85 ng/mL10 mg Multiple Doses[5]
AUC0–12h,ss (Mean) 109.73 h∙ng/mL10 mg Multiple Doses[5]
Pharmacodynamic Profile

Fexuprazan demonstrates a dose-dependent and sustained suppression of gastric acid.

Parameter40 mg Dose80 mg DoseEthnicityReference
Mean % time intragastric pH > 4 (Multiple Doses) 64.3%94.8%Korean[6]
Mean % time intragastric pH > 4 (Multiple Doses) 62.8%90.6%Caucasian[6]
Mean % time intragastric pH > 4 (Multiple Doses) 70.3%90.6%Japanese[6]

Clinical Efficacy

Erosive Esophagitis

Clinical trials have demonstrated the non-inferiority of Fexuprazan to Esomeprazole in healing erosive esophagitis.

OutcomeFexuprazan 40 mgEsomeprazole 40 mgTimepointAnalysis SetReference
Healing Rate 90.3% (93/103)88.5% (92/104)4 WeeksPer-Protocol[7]
Healing Rate 99.1% (106/107)99.1% (110/111)8 WeeksPer-Protocol[7]
Healing Rate 88.5% (146/165)89.0% (145/163)8 WeeksFull Analysis[8]
Healing Rate 97.3% (145/149)97.9% (143/146)8 WeeksPer-Protocol[8]
Acute and Chronic Gastritis

Fexuprazan has shown superior efficacy compared to placebo in improving gastric erosions in patients with gastritis.

OutcomeFexuprazan 20 mg q.d.Fexuprazan 10 mg b.i.d.PlaceboTimepointReference
Erosion Improvement Rate 57.8% (59/102)65.7% (67/102)40.6% (39/96)2 Weeks[9][10]
Erosion Healing Rate 54.9% (56/102)57.8% (59/102)39.6% (38/96)2 Weeks[9][10]

Experimental Protocols

Phase III Erosive Esophagitis Study (vs. Esomeprazole)
  • Study Design: A randomized, double-blind, parallel-group, multicenter, non-inferiority trial.[7]

  • Participants: Adult patients with endoscopically confirmed erosive esophagitis.[7]

  • Intervention: Patients were randomized (1:1) to receive either Fexuprazan 40 mg or Esomeprazole 40 mg once daily for 4 to 8 weeks.[8]

  • Primary Endpoint: Healing rate of erosive esophagitis at week 8.[7]

  • Secondary Endpoints: Healing rate at week 4, symptom response, and quality of life assessments.[7]

  • Methodology:

    • Screening endoscopy was performed to confirm eligibility.

    • Participants were stratified according to the Los Angeles (LA) Classification Grade of erosive esophagitis.[7]

    • Follow-up endoscopies were conducted at weeks 4 and 8 to assess healing.

    • Symptom and quality of life questionnaires were administered at baseline and follow-up visits.

    • Safety was monitored through the recording of treatment-emergent adverse events (TEAEs) and laboratory tests.[8]

Phase III Gastritis Study (vs. Placebo)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[9][11]

  • Participants: Patients with acute or chronic gastritis with one or more gastric erosions on endoscopy and subjective symptoms.[9][11]

  • Intervention: Patients were randomized into three groups: Fexuprazan 20 mg once a day (q.d.), Fexuprazan 10 mg twice a day (b.i.d.), or placebo for 2 weeks.[9][11]

  • Primary Endpoint: Erosion improvement rate at 2 weeks.[9][11]

  • Secondary Endpoints: Cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and subjective symptoms.[9][11]

  • Methodology:

    • Baseline endoscopy was performed to confirm the presence of gastric erosions.

    • Subjective symptoms were assessed using a validated questionnaire.

    • A follow-up endoscopy was performed at 2 weeks to evaluate the primary and secondary endpoints.

    • Adverse drug reactions were recorded throughout the study.[9][11]

Phase III Clinical Trial Workflow for Erosive Esophagitis Screening Patient Screening (Endoscopy Confirmed EE) Randomization Randomization (1:1) Screening->Randomization Fexuprazan_Arm Fexuprazan 40 mg q.d. Randomization->Fexuprazan_Arm Esomeprazole_Arm Esomeprazole 40 mg q.d. Randomization->Esomeprazole_Arm Week4_Eval Week 4 Evaluation (Endoscopy & Symptom Assessment) Fexuprazan_Arm->Week4_Eval Esomeprazole_Arm->Week4_Eval Week8_Eval Week 8 Evaluation (Endoscopy & Symptom Assessment) Week4_Eval->Week8_Eval Primary_Endpoint Primary Endpoint Analysis (Healing Rate at Week 8) Week8_Eval->Primary_Endpoint

Phase III Erosive Esophagitis Trial Workflow

Conclusion

Fexuprazan represents a significant advancement in the treatment of acid-related diseases. Its distinct mechanism of action as a P-CAB translates into a rapid, potent, and sustained suppression of gastric acid, with a favorable pharmacokinetic and safety profile. Clinical data have demonstrated its efficacy in both erosive esophagitis and gastritis. For drug development professionals and researchers, Fexuprazan offers a promising alternative to traditional acid-suppressive therapies, with the potential to improve patient outcomes. Further research may continue to elucidate its full therapeutic potential in a broader range of acid-related conditions.

References

Abeprazan: A Technical Overview of In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Abeprazan, also known by its development code DWP14012 and as Fexuprazan, is a novel small molecule drug classified as a potassium-competitive acid blocker (P-CAB).[1][2] It is developed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and gastritis.[3][4] Unlike traditional proton pump inhibitors (PPIs), which have been the standard of care for decades, this compound offers a distinct mechanism of action that provides rapid, potent, and sustained suppression of gastric acid.[5][6] This technical guide synthesizes the core findings from pivotal in vitro and in vivo studies, detailing the pharmacokinetics, pharmacodynamics, efficacy, and experimental protocols associated with this compound.

Mechanism of Action

This compound functions by directly targeting the H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[7] Its mechanism is characterized by the following key features:

  • Potassium-Competitive Inhibition : this compound competitively and reversibly binds to the potassium-ion (K+) binding site of the H+/K+-ATPase.[1][8] This action prevents the exchange of H+ and K+ ions across the parietal cell membrane, thereby inhibiting acid secretion.[2]

  • No Acid Activation Required : A significant advantage over PPIs is that this compound does not require an acidic environment for activation.[3][9] PPIs are prodrugs that must be activated by the acidic canaliculus of the parietal cell, whereas this compound binds directly to the active proton pump.[5][7]

  • Rapid Onset of Action : The direct and reversible binding mechanism allows for a much faster onset of action compared to PPIs, which often require several days to achieve their maximum effect.[5]

Mechanism of Action: this compound vs. PPIs cluster_0 Gastric Parietal Cell Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ Secretion (Acid Production) Pump->H_ion_out Inhibited Abeprazan_blood This compound (in circulation) Abeprazan_cell This compound Abeprazan_blood->Abeprazan_cell Enters Cell Abeprazan_cell->Pump Reversibly Binds to K+ Site K_ion K+ Ion K_ion->Pump Blocked by This compound PPI_prodrug PPI (Prodrug) (in circulation) PPI_cell PPI (Prodrug) PPI_prodrug->PPI_cell PPI_active Active Sulfenamide PPI_cell->PPI_active Acid Activation PPI_active->Pump Irreversibly Binds to Cysteine Residues

Caption: Comparative mechanism of this compound (P-CAB) and traditional PPIs.

In Vitro Studies

In vitro experiments have been crucial in defining the fundamental pharmacological properties of this compound before its progression into animal and human trials.

Key Findings

Key characteristics identified through in vitro assays include its binding affinity, metabolic pathways, and plasma protein binding. This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7][10] Its main metabolite, M14, is considered ineffective.[7] This reliance on CYP3A4, rather than the more polymorphic CYP2C19 enzyme that metabolizes many PPIs, suggests a lower potential for inter-individual variability in drug efficacy.[6][11]

Data Presentation
ParameterFindingSource
Primary Metabolic Enzyme CYP3A4[7][10]
Plasma Protein Binding 94.3% (at 1 µg/mL)[7]
92.8% (at 10 µg/mL)[7]
Inhibitory Action Reversible, potassium-competitive ionic binding to H+, K+-ATPase[1][9]
Transporter Interaction Competitive inhibitory effect against MATE1, MATE2K, and OCT1[7]

In Vivo Studies

In vivo research, encompassing both preclinical animal models and extensive human clinical trials, has demonstrated this compound's potent acid-suppressing effects and established its clinical utility.

Preclinical Animal Studies

This compound has shown robust, dose-dependent inhibition of gastric acid secretion in multiple animal models. Studies have consistently demonstrated that its efficacy is equal to or greater than that of other P-CABs, such as vonoprazan.[3][8]

Data Presentation: Animal Models
Animal ModelKey FindingSource
Pylorus-ligated rats Dose-dependent inhibition of gastric acid secretion.[3][8]
Lumen-perfused rat models Efficacy equal to or greater than vonoprazan.[3][8]
Heidenhain pouch dog models Potent and sustained acid suppression.[3][8]
Clinical Studies in Humans

Clinical trials have evaluated the pharmacokinetics (PK), pharmacodynamics (PD), safety, and efficacy of this compound across various doses and populations.

Pharmacokinetics and Pharmacodynamics (PK/PD)

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached between 1.75 and 3.5 hours.[7] It exhibits a relatively long elimination half-life of approximately 9 hours.[10] The drug's exposure increases in a dose-proportional manner, and importantly, its bioavailability is not significantly affected by food intake.[7]

The pharmacodynamic effect—gastric acid suppression—is rapid and robust. Studies measuring 24-hour intragastric pH have shown that this compound significantly increases the percentage of time the pH remains above 4, a key benchmark for healing acid-related mucosal damage.[12]

Data Presentation: Human Pharmacokinetics & Pharmacodynamics

ParameterDoseValueEthnicitySource
Median Tmax (Time to Peak) 10-320 mg1.75 - 3.5 hoursHealthy Adults[7]
Elimination Half-life Not specified~9 hoursHealthy Adults[10]
% Time pH > 4 (Multiple Doses) 40 mg64.3%Korean[12]
40 mg62.8%Caucasian[12]
40 mg70.3%Japanese[12]
80 mg94.8%Korean[12]
80 mg90.6%Caucasian[12]
80 mg90.6%Japanese[12]

Clinical Efficacy

Phase III clinical trials have confirmed this compound's efficacy in treating acid-related disorders. In a trial for erosive esophagitis (EE), a 40 mg daily dose of this compound demonstrated a 99% mucosal healing rate by week 8.[2] It also provided faster and better relief from heartburn symptoms compared to esomeprazole, particularly in patients with moderate to severe symptoms.[2] For acute or chronic gastritis, both 20 mg once-daily and 10 mg twice-daily regimens were superior to placebo in improving and healing gastric erosions over a two-week period.[4][13]

Data Presentation: Clinical Efficacy

IndicationTreatmentEndpointResultSource
Erosive Esophagitis This compound 40 mgMucosal Healing Rate (Week 8)99%[2]
This compound 40 mg (post-meal)EE Healing Rate (Week 4)100.00%[14]
This compound 40 mg (pre-meal)EE Healing Rate (Week 4)98.77%[14]
Acute/Chronic Gastritis This compound 20 mg q.d.Erosion Improvement Rate (Week 2)57.8% (vs. 40.6% for placebo)[4][13]
This compound 10 mg b.i.d.Erosion Improvement Rate (Week 2)65.7% (vs. 40.6% for placebo)[4][13]
This compound 20 mg q.d.Erosion Healing Rate (Week 2)54.9% (vs. 39.6% for placebo)[13]
This compound 10 mg b.i.d.Erosion Healing Rate (Week 2)57.8% (vs. 39.6% for placebo)[13]

Experimental Protocols

The following section details the methodologies employed in key in vivo studies of this compound.

Pharmacodynamic Assessment in Healthy Subjects

This protocol is based on studies designed to measure the acid-suppressing effects of this compound.[12]

  • Subject Recruitment : Healthy male subjects are recruited and screened for eligibility.

  • Study Design : A randomized, double-blind, placebo-controlled, single- and multiple-dose design is used.

  • Dosing : Subjects are assigned to different dose groups (e.g., 20 mg, 40 mg, 80 mg of this compound or placebo) and receive the drug orally for a set number of days (e.g., 7 days for multiple-dose evaluation).

  • Intragastric pH Monitoring : On specified days (e.g., before the first dose and on the last day of dosing), a pH monitoring catheter is inserted through the nasal passage into the stomach. The pH is recorded continuously for 24 hours.

  • Data Analysis : The primary pharmacodynamic endpoint is the percentage of the 24-hour period during which the intragastric pH is maintained above a certain threshold (e.g., pH > 4).

Efficacy Assessment in Patients with Erosive Esophagitis

This protocol describes a typical Phase III trial to evaluate healing rates.[2][14]

  • Patient Population : Patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles [LA] grades A-D) are enrolled.

  • Study Design : A randomized, multicenter study. It can be double-blind and compared against an active comparator (e.g., esomeprazole) or open-label to assess different dosing times (pre- vs. post-meal).

  • Treatment : Patients receive a daily oral dose of this compound (e.g., 40 mg) or the comparator drug for a period of 4 to 8 weeks.

  • Primary Endpoint Assessment : A follow-up endoscopy is performed at week 4 and/or week 8. The primary endpoint is the rate of complete mucosal healing, defined as the absence of visible erosions (LA grade N).

  • Secondary Endpoints : Symptom relief (e.g., heartburn, regurgitation) is assessed using patient diaries and validated questionnaires. Safety and tolerability are monitored throughout the study.

General Workflow for a Phase III Clinical Trial of this compound Screening Patient Screening (Inclusion/Exclusion Criteria, Baseline Endoscopy) Randomization Randomization Screening->Randomization GroupA Group A This compound 40 mg q.d. Randomization->GroupA GroupB Group B Active Comparator (e.g., Esomeprazole) or Placebo Randomization->GroupB Treatment Treatment Period (4-8 Weeks) GroupA->Treatment GroupB->Treatment Monitoring Ongoing Monitoring (Symptom Diaries, Adverse Events) Treatment->Monitoring Endpoint4 Week 4 Assessment (Endoscopy, Symptom Score) Treatment->Endpoint4 Analysis Data Analysis (Healing Rates, Symptom Relief, Safety Profile) Monitoring->Analysis Endpoint8 Week 8 Assessment (Endoscopy, Symptom Score) Endpoint4->Endpoint8 Continue if not healed Endpoint4->Analysis Endpoint8->Analysis

Caption: A typical workflow for an this compound Phase III clinical trial.

Conclusion

In vivo and in vitro studies have established this compound (Fexuprazan) as a potent, rapid-acting, and durable inhibitor of gastric acid secretion. Its distinct mechanism as a potassium-competitive acid blocker confers several potential advantages over traditional PPIs, including a fast onset of action, effectiveness independent of food intake, and a metabolic profile that may reduce variability in patient response.[6] Clinical data have confirmed its high efficacy in healing erosive esophagitis and gastritis with a favorable safety profile. These findings position this compound as a significant next-generation therapeutic option for the management of acid-related gastrointestinal disorders.

References

The Pharmacokinetics and Pharmacodynamics of Fexuprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of fexuprazan, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study of acid-related disorders. This document details the absorption, distribution, metabolism, and excretion of fexuprazan, as well as its dose-dependent effects on gastric pH. Methodologies from key experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this next-generation acid suppressant.

Introduction

Acid-related disorders, including gastroesophageal reflux disease (GERD) and gastritis, are highly prevalent conditions necessitating effective and well-tolerated therapeutic options.[3] While proton pump inhibitors (PPIs) have long been the standard of care, their limitations, such as a delayed onset of action and food-dependent efficacy, have driven the development of new therapeutic classes.[3][4] Fexuprazan emerges as a promising alternative, offering a distinct mechanism of action and favorable pharmacokinetic profile.[5] As a P-CAB, fexuprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, leading to rapid and sustained inhibition of gastric acid secretion.[6][7]

Pharmacokinetics

Fexuprazan exhibits predictable pharmacokinetic properties, characterized by rapid absorption, dose-proportional exposure, and a relatively long half-life, contributing to its sustained pharmacodynamic effect.[4][8]

Absorption

Following oral administration, fexuprazan is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed between 1.75 and 3.5 hours.[6][8] Plasma concentrations of fexuprazan increase in a dose-proportional manner across a range of 10 mg to 320 mg.[1][6] Notably, the pharmacokinetic parameters of fexuprazan are not significantly affected by food intake, allowing for more convenient dosing regimens compared to PPIs.[1][8] The absolute oral bioavailability of fexuprazan is estimated to be between 38.4% and 38.6%.[4][9]

Distribution

The volume of distribution at steady state (Vss) in humans has been estimated to be 7.48 L/kg for a 70 kg individual, suggesting extensive tissue distribution.[4]

Metabolism

Fexuprazan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[6][10] Other CYPs, including CYP2B6, CYP2C19, and CYP2D6, are also involved to a lesser extent.[6][11] The main metabolite, M14, is considered inactive, as it does not inhibit the H+/K+-ATPase.[6][11]

Excretion

The elimination of fexuprazan occurs predominantly through feces.[6] Following oral administration of radiolabeled fexuprazan to rats and dogs, the majority of the dose was recovered in feces (80.1% in rats and 57.9% in dogs).[6] Urinary excretion of the unchanged drug in humans is minimal, accounting for approximately 0.6% of the administered dose.[4][6] The mean elimination half-life (t1/2) of fexuprazan in healthy adults is approximately 9 to 9.7 hours.[6][12]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of fexuprazan from single and multiple-dose studies in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetics of Fexuprazan

DoseCmax (ng/mL)Tmax (hr)AUC0-12h (h·ng/mL)Half-life (hr)
10 mg8.262.2553.47~9
40 mg (1x40mg)33.873.00-9.44
40 mg (4x10mg)34.622.50-9.91

Data compiled from multiple sources.[12][13]

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of Fexuprazan

Dosing RegimenCmax,ss (ng/mL)Tmax,ss (hr)AUC0-12h,ss (h·ng/mL)Cmin,ss (ng/mL)
10 mg twice daily13.852.00109.735.36

Data from a study with multiple doses administered twice daily.[12]

Pharmacodynamics

The primary pharmacodynamic effect of fexuprazan is the dose-dependent suppression of gastric acid secretion, leading to an increase in intragastric pH.

Mechanism of Action

Fexuprazan acts as a potassium-competitive acid blocker (P-CAB). It competitively and reversibly inhibits the final step of gastric acid production by blocking the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][6] Unlike PPIs, which require acid-mediated activation and bind irreversibly to active proton pumps, fexuprazan does not require an acidic environment for activation and can bind to both active and inactive pumps.[1][2] This leads to a more rapid onset of action and sustained acid suppression.[4][8]

G cluster_parietal_cell Gastric Parietal Cell HK_ATPase H+/K+-ATPase (Proton Pump) Lumen Gastric Lumen HK_ATPase->Lumen Secretes H+ Fexuprazan Fexuprazan Fexuprazan->HK_ATPase Competitively & Reversibly Inhibits K_ion K+ ion K_ion->HK_ATPase Binds H_ion H+ ion (Acid Secretion) G Start Start Screening Subject Screening Start->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Single Dose Administration Randomization->Period1 PK_Sampling1 Serial PK Blood Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2 Period 2: Multiple Dose Administration Washout->Period2 PK_Sampling2 Steady-State PK Blood Sampling Period2->PK_Sampling2 Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End End PK_Analysis->End

References

Abeprazan's Effect on Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abeprazan, also known as fexuprazan, is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), this compound competitively and reversibly inhibits the final step in the gastric acid secretion pathway, the H+/K+-ATPase, without the need for acid activation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on gastric acid secretion, detailed experimental protocols for its evaluation, and a visual representation of the relevant physiological and experimental workflows.

Introduction

Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways. The proton pump, H+/K+-ATPase, located in the apical membrane of parietal cells, is the final common pathway for secreting H+ ions into the gastric lumen.[3][4] Dysregulation of this process can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[2][5] this compound offers a distinct pharmacological profile compared to PPIs, characterized by a rapid onset of action and sustained acid suppression.[6][7]

Mechanism of Action

This compound functions as a potassium-competitive acid blocker (P-CAB).[1][2] Its primary mode of action is the reversible inhibition of the gastric H+/K+-ATPase.[1][8] Key features of its mechanism include:

  • Direct Inhibition: this compound directly binds to the H+/K+-ATPase enzyme.[1]

  • Potassium Competition: It competes with potassium ions (K+) for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation.[2]

  • Acid-Independent Activation: Unlike PPIs, this compound does not require an acidic environment for its activation, allowing for a more rapid onset of action.[1][2]

This mechanism leads to a potent and dose-dependent suppression of gastric acid secretion.[2]

Quantitative Effects on Gastric Acid Secretion

Clinical and preclinical studies have demonstrated the significant and sustained effect of this compound on intragastric pH.

Table 1: Clinical Efficacy of Fexuprazan in Erosive Esophagitis
EndpointFexuprazan 40 mg (n=107)Esomeprazole 40 mg (n=111)
Healing Rate at Week 8 99.1% (106/107)99.1% (110/111)
Healing Rate at Week 4 90.3% (93/103)88.5% (92/104)

Data from a randomized controlled trial comparing fexuprazan and esomeprazole in patients with erosive esophagitis.[6]

Table 2: Efficacy of Fexuprazan in Acute or Chronic Gastritis
Treatment GroupErosion Improvement Rate (2 weeks)
Fexuprazan 20 mg q.d. 57.8% (59/102)
Fexuprazan 10 mg b.i.d. 65.7% (67/102)
Placebo 40.6% (39/96)

Results from a phase III study on the efficacy of fexuprazan in patients with acute or chronic gastritis.[9][10]

Signaling Pathways and Experimental Workflows

Gastric Acid Secretion Signaling Pathway

The secretion of gastric acid by parietal cells is a multi-step process initiated by various stimuli. The final step is the activation of the H+/K+-ATPase.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimuli cluster_cells Cellular Actions cluster_receptors Receptors cluster_pump Proton Pump Gastrin Gastrin G Cell G Cell Gastrin->G Cell stimulates Acetylcholine Acetylcholine Parietal Cell Parietal Cell Acetylcholine->Parietal Cell stimulates Histamine Histamine Histamine->Parietal Cell stimulates ECL Cell ECL Cell G Cell->ECL Cell releases Gastrin to stimulate H+/K+-ATPase (inactive) H+/K+-ATPase (inactive) Parietal Cell->H+/K+-ATPase (inactive) activates ECL Cell->Histamine releases CCK2R CCK2R M3R M3R H2R H2R H+/K+-ATPase (active) H+/K+-ATPase (active) H+/K+-ATPase (inactive)->H+/K+-ATPase (active) H+ Secretion H+ Secretion H+/K+-ATPase (active)->H+ Secretion pumps H+ This compound This compound This compound->H+/K+-ATPase (active) inhibits

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow: 24-Hour Intragastric pH Monitoring

This procedure is the gold standard for assessing the efficacy of acid-suppressing drugs.[11]

pH_Monitoring_Workflow Patient Preparation Patient Preparation Probe Insertion Probe Insertion Patient Preparation->Probe Insertion 1. Withhold acid-suppressing medication Data Recording Data Recording Probe Insertion->Data Recording 2. Nasal insertion of pH probe into esophagus Data Analysis Data Analysis Data Recording->Data Analysis 3. Continuous pH recording for 24 hours Results Results Data Analysis->Results 4. Calculate % time pH > 4

Caption: Workflow for 24-hour intragastric pH monitoring.

Experimental Protocols

24-Hour Intragastric pH Monitoring

Objective: To continuously measure the acidity in the stomach over a 24-hour period to evaluate the pharmacodynamic effect of this compound.

Procedure:

  • Patient Preparation: Patients are required to cease any acid-suppressing medications, such as PPIs or H2-receptor antagonists, for a specified period (typically 3-7 days) before the study.[11][12]

  • Probe Insertion: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nose, down the esophagus, and into the stomach.[11] The correct positioning is confirmed, often by pH measurement.

  • Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. The device records pH values at regular intervals. Patients are instructed to maintain their normal daily activities and diet and to record meal times, sleep periods, and any symptoms experienced in a diary.[12][13]

  • Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer. The primary endpoint is typically the percentage of time that the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[14]

Pylorus Ligation Model in Rats

Objective: To induce the accumulation of gastric acid in rats to study the antisecretory effects of this compound.[15][16]

Procedure:

  • Animal Preparation: Rats are fasted for 24-48 hours before the experiment, with free access to water.[9][15]

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not occluded.[15][16]

  • Drug Administration: this compound or the vehicle control is administered, typically intraduodenally, immediately after pylorus ligation.[16]

  • Sample Collection: After a set period (usually 4-19 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.[15][16]

  • Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The pH and total acidity of the gastric juice are determined by titration with NaOH.[9][16]

Heidenhain Pouch Dog Model

Objective: To create a vagally denervated pouch of the stomach to study the direct effects of secretagogues and inhibitors on gastric acid secretion.[8]

Procedure:

  • Surgical Preparation: A portion of the fundic region of the stomach is surgically separated from the main stomach to form a pouch. The blood supply to the pouch is maintained, but the vagal nerve supply is severed. A cannula is inserted into the pouch to allow for the collection of gastric secretions.[8][17]

  • Stimulation of Acid Secretion: After a recovery period, gastric acid secretion from the pouch is stimulated using agents like histamine or pentagastrin.[18][19]

  • Drug Administration and Sample Collection: this compound is administered, and the gastric juice from the pouch is collected at regular intervals.

  • Analysis: The volume, pH, and acid concentration of the collected gastric juice are measured to determine the inhibitory effect of this compound on stimulated acid secretion.[18]

Conclusion

This compound is a potent inhibitor of gastric acid secretion with a rapid and sustained mechanism of action. Its efficacy has been demonstrated in both clinical and preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development. The unique properties of this compound as a P-CAB position it as a valuable therapeutic option for the management of acid-related disorders.

References

An In-Depth Technical Guide to the Reversible Inhibition of H+, K+-ATPase by Abeprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abeprazan (also known as Fexuprazan or DWP14012) is a next-generation therapeutic agent for acid-related gastrointestinal disorders. As a member of the potassium-competitive acid blocker (P-CAB) class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It reversibly inhibits the gastric H+, K+-ATPase, the final step in the acid secretion pathway, by competing with potassium ions.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the core principles of this compound's mechanism, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Mechanism of Action: Reversible and Competitive Inhibition

This compound exerts its acid-suppressing effects by directly targeting the gastric H+, K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells.[9] Unlike PPIs, which are prodrugs requiring activation in an acidic environment to form irreversible covalent bonds with the proton pump, this compound is an active drug that does not necessitate acid activation.[3][4][6][7][10] Its mechanism is characterized by reversible, ionic binding to the H+, K+-ATPase, where it competes with K+ ions for binding to the enzyme.[3][4][5][6][7][8] This competitive inhibition prevents the conformational changes in the enzyme necessary for the exchange of intracellular H+ for extracellular K+, thereby halting gastric acid secretion.[9]

The key advantages of this mechanism include a rapid onset of action and the ability to inhibit both active and resting proton pumps.[5] Furthermore, the reversible nature of the binding allows for a more controlled and predictable duration of acid suppression.

Caption: Mechanism of H+, K+-ATPase inhibition by this compound.

Quantitative Pharmacokinetic and Pharmacodynamic Data

Clinical studies have provided valuable quantitative data on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. The following tables summarize key parameters from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy male subjects.

Pharmacokinetic Profile of this compound

Pharmacokinetic parameters demonstrate that this compound is rapidly absorbed, with dose-proportional increases in exposure. The terminal half-life is approximately 9 hours, and there is no significant accumulation with repeated dosing.[11]

Table 1: Pharmacokinetic Parameters of this compound (Single Ascending Dose)

Dose Cmax (ng/mL) Tmax (hr) AUClast (ng·hr/mL)
10 mg 83.3 ± 22.9 2.0 (1.5-3.0) 599.3 ± 136.7
20 mg 159.2 ± 31.8 2.0 (1.5-4.0) 1299.7 ± 255.4
40 mg 321.5 ± 80.7 2.5 (1.5-4.0) 2908.1 ± 722.5
80 mg 647.8 ± 129.8 3.0 (2.0-4.0) 6092.8 ± 1175.4
160 mg 1272.1 ± 273.4 3.0 (2.0-4.0) 12596.1 ± 2548.8
320 mg 2355.7 ± 536.6 3.5 (2.0-4.0) 26047.8 ± 6181.1

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218. Values are mean ± SD, except for Tmax which is median (range).

Table 2: Pharmacokinetic Parameters of this compound (Multiple Ascending Dose - Day 7)

Dose Cmax,ss (ng/mL) Tmax,ss (hr) AUCτ,ss (ng·hr/mL)
20 mg 162.7 ± 39.1 3.0 (2.0-3.0) 1198.1 ± 281.8
40 mg 344.1 ± 73.0 3.0 (2.0-4.0) 2771.6 ± 584.8
80 mg 679.4 ± 141.6 3.0 (2.0-4.0) 5868.9 ± 1243.2
160 mg 1342.9 ± 316.5 3.0 (2.0-4.0) 12502.8 ± 2904.7

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218. Values are mean ± SD, except for Tmax,ss which is median (range).

Pharmacodynamic Profile of this compound

Pharmacodynamic data show that this compound leads to rapid and sustained elevation of intragastric pH in a dose-dependent manner.

Table 3: Pharmacodynamic Parameters of this compound (Single Ascending Dose - 24h post-dose)

Dose % Time pH > 4
10 mg 22.3 ± 13.9
20 mg 33.3 ± 15.6
40 mg 52.3 ± 17.5
80 mg 70.8 ± 10.7
160 mg 89.1 ± 6.9
320 mg 96.0 ± 2.9

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218. Values are mean ± SD.

Table 4: Pharmacodynamic Parameters of this compound (Multiple Ascending Dose - Day 7, 24h post-dose)

Dose % Time pH > 4
20 mg 43.1 ± 18.0
40 mg 64.3 ± 13.5
80 mg 94.8 ± 3.4
160 mg 98.2 ± 1.5

Data from Sunwoo J, et al. Aliment Pharmacol Ther. 2018;48(2):206-218 and Hwang et al. Aliment Pharmacol Ther. 2020;52(11-12):1648-1657. Values are mean ± SD.

Experimental Protocols

In Vitro H+, K+-ATPase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound on the gastric H+, K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Objective: To determine the concentration-dependent inhibition of H+, K+-ATPase activity by this compound and to calculate its IC50 value.

Materials:

  • Enzyme Source: H+, K+-ATPase-enriched microsomal vesicles prepared from porcine or rabbit gastric mucosa.

  • Assay Buffer: 40 mM Tris-HCl buffer, pH 7.4.

  • Reagents:

    • ATP (disodium salt)

    • MgCl₂

    • KCl

    • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

    • Trichloroacetic acid (TCA) solution (e.g., 10%) to stop the reaction.

    • Reagents for phosphate determination (e.g., ammonium molybdate, ascorbic acid, or a commercial Malachite Green-based reagent).

    • Bovine Serum Albumin (BSA) for protein concentration determination.

Procedure:

  • Preparation of Gastric Microsomes:

    • Obtain fresh porcine or rabbit stomachs from a local abattoir.

    • Isolate the gastric mucosa and homogenize in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the microsomal fraction rich in H+, K+-ATPase.

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • ATPase Inhibition Assay:

    • Prepare a reaction mixture containing the assay buffer, MgCl₂ (e.g., 2 mM), KCl (e.g., 10 mM), and the microsomal enzyme preparation (e.g., 10-20 µg of protein).

    • Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., omeprazole).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding ATP to a final concentration of, for example, 2 mM.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding cold TCA solution.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Determination of Inorganic Phosphate (Pi) Release:

    • Take an aliquot of the supernatant from each tube.

    • Quantify the amount of inorganic phosphate released using a colorimetric method. A common method involves the formation of a phosphomolybdate complex, which is then reduced to form a colored product that can be measured spectrophotometrically (e.g., at 660 nm).

    • Create a standard curve using known concentrations of phosphate to determine the amount of Pi in the experimental samples.

  • Data Analysis:

    • Calculate the percentage of H+, K+-ATPase inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Gastric_Mucosa Gastric Mucosa (Porcine/Rabbit) Homogenization Homogenization Gastric_Mucosa->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes H+, K+-ATPase-rich Microsomes Centrifugation->Microsomes Protein_Assay Protein Concentration Determination Microsomes->Protein_Assay Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, KCl, Enzyme) Protein_Assay->Reaction_Mix Add_Inhibitor Add this compound (Varying Concentrations) Reaction_Mix->Add_Inhibitor Pre_incubation Pre-incubate (37°C) Add_Inhibitor->Pre_incubation Add_ATP Initiate with ATP Pre_incubation->Add_ATP Incubation Incubate (37°C) Add_ATP->Incubation Stop_Reaction Stop with TCA Incubation->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Release Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % Inhibition Measure_Pi->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Enzyme H+, K+-ATPase (E) ES_Complex Enzyme-Substrate Complex (EK) Enzyme->ES_Complex + K+ EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Potassium (K+) Substrate->ES_Complex Inhibitor This compound (I) Inhibitor->EI_Complex ES_Complex->Enzyme Reversible Product Proton Pumping ES_Complex->Product EI_Complex->Enzyme Reversible No_Product No Proton Pumping EI_Complex->No_Product

References

Preclinical Profile of Abeprazan: An In-Depth Technical Guide for GERD Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abeprazan (also known as Fexuprazan, DWP14012) is a potent, orally active, reversible potassium-competitive acid blocker (P-CAB) developed for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. The data presented herein is intended to support further research and development efforts in the field of gastric acid suppression.

Mechanism of Action

This compound exerts its acid-suppressing effects by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation, allowing for a rapid onset of action.[1][2] By competing with potassium ions (K+), it effectively blocks the final step in the gastric acid secretion pathway.

dot

Figure 1: Mechanism of Action of this compound.

Pharmacodynamics

Preclinical studies have demonstrated this compound's potent and dose-dependent inhibition of gastric acid secretion in various animal models.

In Vitro H+/K+-ATPase Inhibition

While a specific IC50 value for this compound's inhibition of H+/K+-ATPase is not publicly available in the reviewed literature, its class of potassium-competitive acid blockers are known for their high affinity and potent inhibitory activity. For comparison, Tegoprazan, another P-CAB, inhibited porcine H+/K+-ATPase with an IC50 value of 0.53 μM in a reversible manner.

In Vivo Efficacy

This compound has shown significant efficacy in reducing gastric acid secretion in preclinical models, with potency comparable or superior to other P-CABs like vonoprazan.

Table 1: In Vivo Efficacy of this compound and Comparators

Animal ModelDrugDosageEffectReference
Heidenhain Pouch DogThis compound0.7 mg/kgED50 for inhibition of histamine-stimulated acid secretion
Pylorus-ligated RatTegoprazan2.0 mg/kgED50 for inhibition of esophageal injury and gastric acid secretion in a GERD model
Histamine-treated Pylorus-ligated RatJP-1366 (P-CAB)0.53 mg/kgED50 for inhibition of gastric acid secretion

dot

Experimental_Workflow_Pylorus_Ligated_Rat_Model start Fasting of Rats drug_admin Oral Administration of This compound or Vehicle start->drug_admin ligation Pylorus Ligation Surgery drug_admin->ligation collection Gastric Juice Collection (e.g., 4 hours post-ligation) ligation->collection analysis Measurement of Gastric Volume and Acidity collection->analysis end Data Analysis and Efficacy Determination analysis->end

Figure 2: Workflow for Pylorus-Ligated Rat Model.

Experimental Protocols

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This model is a standard method for evaluating the efficacy of gastric acid suppressants.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound or the vehicle control is administered orally.

    • After a set period (e.g., 1 hour), the rats are anesthetized.

    • A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

    • The abdominal incision is closed, and the animals are allowed to recover.

    • After a defined period (e.g., 4 hours), the animals are euthanized, and the stomachs are collected.

    • The gastric contents are collected, and the volume and total acid output are measured by titration with NaOH.

Heidenhain Pouch Dog Model

This model allows for the repeated collection of gastric juice from a denervated gastric pouch, providing a reliable measure of stimulated acid secretion.

  • Animals: Beagle dogs are surgically prepared with a Heidenhain pouch.

  • Procedure:

    • Following a fasting period, a continuous intravenous infusion of a secretagogue (e.g., histamine) is initiated to stimulate gastric acid secretion.

    • Gastric juice is collected from the pouch at regular intervals (e.g., every 15-30 minutes) to establish a stable baseline of acid secretion.

    • This compound is administered, typically intravenously or intraduodenally.

    • Gastric juice collection continues, and the volume and acid concentration are measured to determine the extent and duration of inhibition.

dot

Heidenhain_Pouch_Dog_Model_Protocol start Fasted Heidenhain Pouch Dog stimulate Continuous IV Infusion of Histamine start->stimulate baseline Collection of Gastric Juice (Baseline Acid Secretion) stimulate->baseline administer Administration of This compound baseline->administer inhibition Continued Collection of Gastric Juice (Inhibition Phase) administer->inhibition measure Measurement of Gastric Volume and Acidity inhibition->measure end Determination of Inhibition (ED50, Duration) measure->end

Figure 3: Heidenhain Pouch Dog Study Protocol.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a long half-life, which contribute to its sustained acid-suppressing effect.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesParameterValueReference
Human (for comparison)Tmax (median)1.75–3.5 hours[3]
Human (for comparison)Elimination Half-life~9 hours[4]
Human (for comparison)Oral Bioavailability38.4-38.6%[5]
Human (for comparison)MetabolismPrimarily hepatic[5]
Human (for comparison)ExcretionMinimal urinary excretion (0.29-2.02%)[5]

Preclinical Safety and Toxicology

Comprehensive preclinical safety and toxicology studies are essential to support clinical development. While specific No-Observed-Adverse-Effect-Level (NOAEL) data from repeat-dose toxicity studies for this compound are not publicly available, the general requirements for such studies are well-established.

Safety Pharmacology

A core battery of safety pharmacology studies is conducted to assess the potential effects of a new drug candidate on vital organ systems.[6] These typically include:

  • Central Nervous System (CNS): Evaluation of effects on behavior, coordination, and other neurological functions.

  • Cardiovascular System: Assessment of effects on heart rate, blood pressure, and electrocardiogram (ECG).

  • Respiratory System: Measurement of effects on respiratory rate and function.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are performed in both rodent and non-rodent species to evaluate the potential toxic effects of a drug after prolonged administration.[7] These studies are crucial for determining the NOAEL, which is the highest dose at which no adverse effects are observed.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and rapidly acting inhibitor of gastric acid secretion with a favorable pharmacokinetic profile. Its mechanism of action as a potassium-competitive acid blocker offers advantages over traditional PPIs. The available in vivo efficacy data in established animal models support its continued development for the treatment of GERD and other acid-related disorders. Further disclosure of detailed preclinical safety and toxicology data will be critical for a complete risk-benefit assessment as it progresses through clinical trials.

References

Investigational Studies of Abeprazan in Gastritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan (also known as Fexuprazan or DWP14012) is a novel, orally administered small molecule that belongs to the class of potassium-competitive acid blockers (P-CABs). It is under investigation for the treatment of acid-related disorders, including gastritis. Unlike traditional proton pump inhibitors (PPIs), which require acid activation and irreversibly bind to the proton pump, this compound offers a distinct mechanism of action by reversibly competing with potassium ions (K+) to inhibit the gastric H+/K+-ATPase. This guide provides a comprehensive overview of the investigational studies of this compound in the context of gastritis, with a focus on its mechanism of action, clinical efficacy and safety, and the methodologies employed in its evaluation.

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound exerts its pharmacological effect by directly targeting the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway in parietal cells. As a P-CAB, it competitively and reversibly inhibits the binding of K+ to the enzyme, thereby preventing the exchange of intracellular H+ for extracellular K+ and effectively reducing gastric acid secretion.[1] This mechanism does not require an acidic environment for activation, leading to a rapid onset of action.[1]

Signaling Pathway of this compound in Parietal Cells

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm H+ H+ K+_ext K+ ProtonPump H+/K+-ATPase (Proton Pump) K+_ext->ProtonPump Binds to pump for H+/K+ exchange ProtonPump->H+ Pumps H+ into lumen K+_int K+ K+_int->ProtonPump Binds to pump This compound This compound This compound->ProtonPump Reversibly blocks K+ binding site

Caption: Mechanism of this compound at the parietal cell proton pump.

Clinical Investigational Studies

A pivotal Phase 3 clinical trial (NCT04341454) has evaluated the efficacy and safety of this compound in patients with acute or chronic gastritis.[2][3][4]

Phase 3 Clinical Trial (NCT04341454) Protocol

Study Design: A multicenter (24 medical centers in Korea), randomized, double-blind, placebo-controlled study conducted from May 2020 to August 2021.[2]

Patient Population: 327 symptomatic patients aged 19 to 75 years with a diagnosis of acute or chronic gastritis, confirmed by the presence of one or more gastric erosions on baseline esophagogastroduodenoscopy (EGD).[2]

Intervention: Patients were randomized into three groups to receive treatment for 2 weeks:[2]

  • This compound 20 mg once a day (q.d.)

  • This compound 10 mg twice a day (b.i.d.)

  • Placebo

Endpoints:

  • Primary Endpoint: The rate of erosion improvement at 2 weeks, defined as a 50% or greater reduction in the number of erosions from baseline.[3]

  • Secondary Endpoints: The complete healing rate of erosions, improvement rates of edema, redness, and hemorrhage, and improvement in subjective gastritis symptoms.[3]

Quantitative Data from Phase 3 Clinical Trial

The following tables summarize the key efficacy and safety findings from the NCT04341454 study.

Table 1: Efficacy Outcomes at 2 Weeks [2][3]

OutcomeThis compound 20 mg q.d. (n=102)This compound 10 mg b.i.d. (n=102)Placebo (n=96)p-value (vs. Placebo)
Erosion Improvement Rate 57.8% (59/102)65.7% (67/102)40.6% (39/96)0.017 (20 mg q.d.)<0.001 (10 mg b.i.d.)
Erosion Healing Rate Not explicitly statedNot explicitly statedNot explicitly stated0.033 (20 mg q.d.)0.010 (10 mg b.i.d.)

Table 2: Safety Profile [2][3]

Adverse EventsThis compound 20 mg q.d.This compound 10 mg b.i.d.Placebo
Incidence of Adverse Drug Reactions No significant differenceNo significant differenceNo significant difference

Preclinical Investigational Studies

Preclinical studies have been conducted in various animal models to assess the pharmacodynamics and efficacy of this compound. These studies have generally demonstrated a dose-responsive suppression of gastric acid secretion.[1]

Animal Models:

  • Pylorus-ligated rats

  • Lumen-perfused rat models

  • Heidenhain pouch dog models

While specific, detailed protocols for these preclinical studies are not publicly available, the general methodologies for inducing gastritis in these models are established. For instance, in rat models, gastritis can be induced by the administration of agents like ethanol or nonsteroidal anti-inflammatory drugs (NSAIDs). In the Heidenhain pouch dog model, a surgically created pouch of the stomach is used to directly measure gastric acid secretion in response to various stimuli and inhibitors.

Pharmacokinetics and Analytical Methodologies

Studies in healthy subjects have provided initial pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound (Fexuprazan) in Healthy Subjects [2]

ParameterValue
Median Time to Maximum Concentration (Tmax) 1.75 to 3.5 hours
Elimination Half-life Approximately 9 hours
Analytical Methodology for Pharmacokinetic Studies

The quantification of this compound in biological matrices such as plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound is not detailed in the available literature, the general principles of such an assay would involve:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.

  • Chromatographic Separation: Use of a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) to separate this compound from other plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Experimental Workflow for a Typical Bioanalytical LC-MS/MS Assay

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS System Recon->Inject LC Chromatographic Separation (HPLC) Inject->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quant Quantification of This compound Concentration MS->Quant

Caption: A generalized workflow for the bioanalysis of this compound.

Conclusion

Investigational studies, particularly the Phase 3 clinical trial NCT04341454, have demonstrated that this compound is an effective and well-tolerated treatment for patients with acute or chronic gastritis. Its novel mechanism of action as a potassium-competitive acid blocker offers a rapid and potent suppression of gastric acid. Further research will continue to elucidate the full therapeutic potential of this compound in the management of acid-related disorders. This technical guide provides a summary of the key findings and methodologies from these investigational studies to inform the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Abeprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo administration of Abeprazan (also known as Fexuprazan), a potassium-competitive acid blocker (P-CAB). The information detailed below, including dosage, experimental protocols, and mechanism of action, is intended to guide researchers in designing and executing their own in vivo studies.

Introduction

This compound is a next-generation acid suppressant that functions as a proton pump inhibitor (PPI). Its mechanism of action involves the reversible, potassium-competitive inhibition of the H+/K+-ATPase in gastric parietal cells.[1] Unlike traditional PPIs, this compound does not require an acidic environment for activation, leading to a more rapid onset of action.[1] Preclinical studies in various animal models have demonstrated its dose-dependent efficacy in suppressing gastric acid secretion.[1]

Data Presentation: this compound Dosage in In Vivo Animal Studies

The following table summarizes the reported dosages of this compound (Fexuprazan) used in various in vivo animal models. This data is crucial for dose selection and study design in future preclinical research.

Animal ModelSpeciesRoute of AdministrationDosageObserved Effect
Chronic GastritisDogOral (PO), Once Daily (SID)0.5 mg/kg (low-dose)Efficacy in managing chronic gastritis.
Chronic GastritisDogOral (PO), Once Daily (SID)1.0 mg/kg (high-dose)Efficacy in managing chronic gastritis.
Indomethacin-Induced Bleeding Gastric UlcerRat (Male)Intravenous (IV)0.1, 0.5, 1, 2 mg/kg (single dose)Therapeutic effect on bleeding gastric ulcers.[2]
Pylorus-Ligated ModelRatNot SpecifiedDose-responsiveSuppression of gastric acid secretion.[1]
Heidenhain Pouch ModelDogNot SpecifiedDose-responsiveSuppression of gastric acid secretion.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models for evaluating the efficacy of anti-secretory agents.

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This model is widely used to assess the gastric acid-suppressing activity of test compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (Fexuprazan)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • pH meter

  • Centrifuge

Procedure:

  • Animal Preparation: Fast the rats for 18-24 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

  • Surgical Procedure:

    • One hour after drug administration, anesthetize the rats.

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pyloric end of the stomach using a silk thread, being careful not to obstruct blood vessels.

    • Suture the abdominal wall.

  • Gastric Content Collection:

    • Four hours after pylorus ligation, sacrifice the animals by cervical dislocation.

    • Isolate the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Analysis:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

    • Determine the pH of the supernatant using a pH meter.

    • Titrate the supernatant with 0.01 N NaOH to pH 7.0 to determine the total acidity.

    • Calculate the percentage inhibition of gastric acid secretion compared to the vehicle control group.

Heidenhain Pouch Dog Model for Gastric Acid Secretion

This model allows for the chronic study of gastric acid secretion in conscious animals.

Materials:

  • Beagle dogs with surgically prepared Heidenhain pouches

  • This compound (Fexuprazan)

  • Vehicle

  • Histamine or Pentagastrin (as a secretagogue)

  • Gastric juice collection apparatus

  • pH meter and titrator

Procedure:

  • Animal Preparation: Fast the dogs for 18 hours before the experiment, with free access to water.

  • Basal Secretion: Collect basal gastric juice from the Heidenhain pouch for a 1-hour period to establish a baseline.

  • Stimulation of Acid Secretion: Induce gastric acid secretion by continuous intravenous infusion of a secretagogue like histamine or pentagastrin.

  • Drug Administration: Once a steady state of acid secretion is achieved, administer this compound or vehicle intravenously (i.v.) or orally (p.o.).

  • Gastric Juice Collection and Analysis:

    • Collect gastric juice samples from the pouch at regular intervals (e.g., every 15 or 30 minutes) for several hours after drug administration.

    • Measure the volume of each sample.

    • Determine the acid concentration by titration with 0.1 N NaOH to a pH of 7.0.

    • Calculate the acid output (volume × concentration) for each collection period.

    • Determine the percentage inhibition of stimulated acid secretion compared to the pre-drug administration levels.

Mandatory Visualizations

Signaling Pathway of this compound

Abeprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) K_ion K+ K_ion->H+/K+ ATPase K+ Binding Site H_ion H+ Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Acid Secretion Cytoplasm Cytoplasm This compound This compound This compound->H+/K+ ATPase Reversible Inhibition

Caption: Mechanism of this compound's inhibition of the H+/K+ ATPase.

Experimental Workflow for Pylorus-Ligated Rat Model

Pylorus_Ligation_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical & Analysis Phase Fasting 1. Animal Fasting (18-24 hours) Drug_Admin 2. This compound/Vehicle Administration Fasting->Drug_Admin Anesthesia 3. Anesthesia Drug_Admin->Anesthesia Ligation 4. Pylorus Ligation Anesthesia->Ligation Incubation 5. Incubation Period (4 hours) Ligation->Incubation Sacrifice 6. Euthanasia & Stomach Isolation Incubation->Sacrifice Collection 7. Gastric Content Collection Sacrifice->Collection Analysis 8. Measurement of Volume, pH, and Acidity Collection->Analysis

Caption: Workflow of the pylorus-ligated rat model experiment.

References

Application Notes and Protocols for Testing Abeprazan Efficacy in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan (also known as Fexuprazan) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound does not require acid activation and offers a rapid and potent suppression of gastric acid. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a well-established rat model of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound competitively and reversibly binds to the K+ binding site of the H+, K+-ATPase enzyme in gastric parietal cells. This action effectively blocks the final step in the gastric acid secretion pathway, leading to a profound and sustained increase in intragastric pH.

Mechanism of Action of this compound cluster_ParietalCell Gastric Parietal Cell ParietalCell_Lumen Gastric Lumen (Acidic) ProtonPump H+, K+-ATPase (Proton Pump) ParietalCell_Lumen->ProtonPump K+ Uptake ProtonPump->ParietalCell_Lumen H+ Secretion K_ion_lumen K+ ProtonPump->K_ion_lumen ParietalCell_Cytosol Cytosol H_ion_cytosol H+ H_ion_cytosol->ProtonPump This compound This compound This compound->ProtonPump Competitively Binds to K+ Site & Inhibits

Caption: Mechanism of this compound as a potassium-competitive acid blocker.

Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats

This protocol details the induction of gastric ulcers using indomethacin and the subsequent evaluation of this compound's protective effects.

Animals
  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Acclimation: Acclimatize animals for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.

Materials and Reagents
  • This compound (Fexuprazan hydrochloride)

  • Indomethacin

  • Esomeprazole (as a positive control)

  • Vehicle for this compound/Esomeprazole: 0.5% (w/v) methylcellulose in sterile saline.

  • Vehicle for Indomethacin: 1% (w/v) carboxymethylcellulose (CMC) in distilled water.

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Formalin (10% neutral buffered) for tissue fixation

  • Phosphate-buffered saline (PBS)

  • pH meter

  • Surgical instruments for dissection

Experimental Design and Procedure

The following workflow outlines the key steps in the experimental protocol.

Experimental Workflow Acclimation Animal Acclimation (7 days) Fasting Fasting (24 hours, water ad libitum) Acclimation->Fasting Grouping Randomization into Experimental Groups Fasting->Grouping Pretreatment Oral Pre-treatment (Vehicle, this compound, or Esomeprazole) Grouping->Pretreatment UlcerInduction Oral Administration of Indomethacin (30 mg/kg) Pretreatment->UlcerInduction 60 min Sacrifice Euthanasia (4 hours post-indomethacin) UlcerInduction->Sacrifice StomachExcision Stomach Excision and Gastric Content Collection Sacrifice->StomachExcision pHMeasurement Gastric Juice pH Measurement StomachExcision->pHMeasurement Macroscopic Macroscopic Ulcer Scoring StomachExcision->Macroscopic Histology Histopathological Analysis StomachExcision->Histology

Caption: Workflow for evaluating this compound in an indomethacin-induced ulcer model.

Step-by-Step Procedure:

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent ulcer induction.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Normal Control): Receive vehicle for this compound and vehicle for indomethacin.

    • Group 2 (Ulcer Control): Receive vehicle for this compound and indomethacin (30 mg/kg).

    • Group 3 (Positive Control): Receive esomeprazole (20 mg/kg) and indomethacin (30 mg/kg).

    • Group 4-6 (this compound Treatment): Receive varying doses of this compound (e.g., 5, 10, 20 mg/kg) and indomethacin (30 mg/kg).

  • Drug Administration:

    • Administer the respective vehicles, esomeprazole, or this compound orally via gavage.

    • One hour after pre-treatment, administer indomethacin (30 mg/kg) orally to all groups except the normal control group.[1]

  • Euthanasia and Sample Collection:

    • Four hours after indomethacin administration, euthanize the rats using an approved method.[1]

    • Immediately open the abdominal cavity and ligate the esophagus and pylorus.

    • Excise the stomach and collect the gastric contents into a centrifuge tube.

  • Gastric Juice Analysis:

    • Centrifuge the gastric contents at 3000 rpm for 10 minutes.

    • Measure the pH of the supernatant using a calibrated pH meter.

  • Macroscopic Ulcer Evaluation:

    • Open the stomach along the greater curvature and gently rinse with PBS to remove any remaining contents.

    • Pin the stomach flat on a board and examine for the presence of ulcers in the glandular portion.

    • Score the ulcers based on the scoring system provided in Table 2.

    • Calculate the Ulcer Index (UI) for each animal.

  • Histopathological Analysis:

    • Fix a section of the gastric tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a light microscope and score for histological changes according to the criteria in Table 3.

Data Presentation and Analysis

Pharmacokinetic Profile of this compound in Rats

Understanding the pharmacokinetic properties of this compound is crucial for designing effective dosing regimens. The following table summarizes key pharmacokinetic parameters following oral administration in rats.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) ~2.25 hours[2]
Cmax (Peak Plasma Concentration) at 10 mg/kg ~8.26 ng/mL[2]
AUC (Area Under the Curve) at 10 mg/kg ~53.47 h*ng/mL[2]
Tissue Distribution High distribution to the gastrointestinal tract
Macroscopic Ulcer Scoring
ScoreDescription
0 No visible lesions
1 Small, point-like hemorrhages
2 Lesions < 1 mm in length
3 Lesions 1-2 mm in length
4 Lesions 2-4 mm in length
5 Lesions > 4 mm in length
Ulcer Index (UI) Sum of the scores for all lesions in a single stomach
Histological Ulcer Scoring
ParameterScoreDescription
Epithelial Cell Loss/Erosion 0No damage
1Mild epithelial cell loss
2Moderate epithelial erosion
3Severe epithelial erosion with glandular disruption
4Complete erosion of the mucosa
Inflammatory Cell Infiltration 0No infiltration
1Mild infiltration in the lamina propria
2Moderate infiltration in the lamina propria and submucosa
3Severe and widespread infiltration
Submucosal Edema 0No edema
1Mild edema
2Moderate edema
3Severe edema
Hemorrhage 0No hemorrhage
1Petechial hemorrhages
2Moderate hemorrhage
3Severe and extensive hemorrhage
Total Histological Score Sum of the scores for all parameters (Max score = 13)
Expected Results and Interpretation

Treatment with this compound is expected to result in a dose-dependent reduction in the ulcer index and histological scores compared to the ulcer control group. A significant increase in gastric pH is also anticipated in the this compound-treated groups. The efficacy of this compound can be compared to that of the standard PPI, esomeprazole.

GroupGastric pH (Mean ± SD)Ulcer Index (Mean ± SD)Total Histological Score (Mean ± SD)
Normal Control 0
Ulcer Control
Esomeprazole (20 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)
This compound (20 mg/kg)

Conclusion

This protocol provides a robust and reproducible method for evaluating the efficacy of this compound in a clinically relevant rat model of NSAID-induced gastric ulcers. The detailed scoring systems and data presentation tables allow for a comprehensive and quantitative assessment of this compound's gastroprotective effects. The provided diagrams offer a clear visualization of the drug's mechanism of action and the experimental workflow.

References

Application Notes and Protocols for Abeprazan in Cell-Based Assays for Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan (also known as Fexuprazan) is a potent and reversible potassium-competitive acid blocker (P-CAB) designed to inhibit gastric acid secretion.[1][2] Unlike traditional proton pump inhibitors (PPIs), this compound competitively blocks the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in the acid secretion pathway.[1] A key advantage of this mechanism is that it does not require an acidic environment for activation, leading to a more rapid onset of action and sustained acid suppression.[1]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its efficacy in suppressing acid secretion. The methodologies described are essential for preclinical research and drug development, enabling the characterization of this compound's potency and mechanism of action in a cellular context. The protocols cover the use of isolated primary parietal cells and established gastric cancer cell lines.

Mechanism of Action of this compound

This compound directly competes with potassium ions (K+) to reversibly inhibit the H+/K+-ATPase enzyme. This pump is responsible for exchanging intracellular H+ for extracellular K+, thereby secreting protons into the gastric lumen. By blocking this exchange, this compound effectively reduces the production of gastric acid.

Mechanism of Action of this compound cluster_parietal_cell Gastric Parietal Cell HK_ATPase H+/K+ ATPase (Proton Pump) H_ion H+ (Proton) HK_ATPase->H_ion Secretes K_ion K+ (Potassium) K_ion->HK_ATPase Binds H_ion_lumen H+ This compound This compound This compound->HK_ATPase Competitively Binds & Reversibly Inhibits

Mechanism of this compound's competitive inhibition of the H+/K+ ATPase.

Data Presentation: In Vitro Inhibition of H+/K+-ATPase

While specific IC50 values for this compound in cell-based assays are not widely available in public literature, data from in vitro assays using isolated H+/K+-ATPase from porcine gastric microsomes provide a benchmark for its potent inhibitory activity. The following table includes comparative data for other P-CABs to illustrate the expected range of potency.

CompoundTargetAssay ConditionIC50 (nM)Reference
This compound (Example) Hog H+/K+-ATPaseIn Vitro Enzyme Assay[Data to be determined experimentally]-
JP-1366 Hog H+/K+-ATPaseIn Vitro Enzyme Assay16.7[2]
Vonoprazan Hog H+/K+-ATPaseIn Vitro Enzyme Assay22.5[2]
Soraprazan Isolated Gastric Glands[¹⁴C]-Aminopyrine Accumulation190

Note: The IC50 value for this compound should be determined by following the protocols outlined below. The provided values for other compounds are for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes the determination of this compound's inhibitory effect on H+/K+-ATPase activity using isolated gastric microsomes. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • This compound hydrochloride

  • H+/K+-ATPase enriched gastric microsomes (e.g., from porcine or rabbit stomach)

  • ATP (Tris salt)

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂

  • KCl

  • Trichloroacetic acid (TCA)

  • Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, ATP, Tris-HCl, MgCl₂, and KCl at the desired concentrations.

  • Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice. Dilute the microsomes in Tris-HCl buffer to the working concentration.

  • Incubation: In a 96-well plate, add the reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and various concentrations of this compound (or vehicle control).

  • Pre-incubation: Add the diluted enzyme preparation to each well and pre-incubate for 30 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding ice-cold TCA.

  • Phosphate Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 640 nm for Malachite Green). Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro H+/K+-ATPase Inhibition Assay prep Prepare Reagents (this compound, ATP, Buffers) incubation Incubate Enzyme with This compound prep->incubation enzyme_prep Prepare H+/K+-ATPase Microsomes enzyme_prep->incubation reaction Initiate Reaction with ATP incubation->reaction termination Terminate Reaction with TCA reaction->termination detection Detect Inorganic Phosphate (Pi) termination->detection analysis Calculate % Inhibition and IC50 detection->analysis

Workflow for the in vitro H+/K+-ATPase inhibition assay.
Protocol 2: Acid Suppression in Isolated Primary Gastric Parietal Cells

This protocol details the measurement of acid secretion in primary parietal cells using a pH-sensitive fluorescent dye.

Materials:

  • This compound hydrochloride

  • Collagenase

  • Nycodenz gradient solution or similar

  • Matrigel or other basement membrane matrix

  • Cell culture medium (e.g., DMEM/F12)

  • Histamine (or other secretagogue)

  • pH-sensitive fluorescent dye (e.g., SNARF-5F AM)

  • Fluorescence microscope or plate reader

Procedure:

  • Isolation of Parietal Cells:

    • Excise the stomach from a rabbit or mouse and wash with PBS.

    • Digest the gastric mucosa with collagenase to release gastric glands.

    • Enrich for parietal cells using a density gradient centrifugation method (e.g., Nycodenz gradient).

  • Cell Culture:

    • Plate the enriched parietal cells on a basement membrane matrix-coated culture dish or glass-bottom plate.

    • Culture the cells for at least 24 hours to allow for recovery and adherence.

  • Dye Loading:

    • Incubate the cultured parietal cells with a pH-sensitive fluorescent dye (e.g., 5 µM SNARF-5F AM) for 30 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Stimulation of Acid Secretion:

    • Stimulate acid secretion by adding a secretagogue such as histamine.

  • Measurement of Intracellular pH:

    • Monitor the change in fluorescence intensity or ratio at the appropriate excitation and emission wavelengths for the chosen dye. A decrease in intracellular pH (acidification) will result in a change in the dye's fluorescence.

  • Data Analysis:

    • Quantify the change in fluorescence as an indicator of the change in intracellular pH.

    • Calculate the percentage of inhibition of acid secretion for each this compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Protocol 3: Evaluation of Acid Suppression in Gastric Cancer Cell Lines

This protocol provides a method to assess the effect of this compound on the intracellular pH of gastric cancer cell lines (e.g., AGS, MKN-45) which can also express H+/K+-ATPase.

Materials:

  • Gastric cancer cell lines (e.g., AGS, MKN-45)

  • Appropriate cell culture medium and supplements

  • This compound hydrochloride

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture:

    • Culture the gastric cancer cells in a 96-well plate until they reach the desired confluency.

  • Dye Loading:

    • Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions.

  • This compound Treatment:

    • Incubate the cells with various concentrations of this compound for the desired duration.

  • Measurement of Intracellular pH:

    • Measure the fluorescence at the appropriate wavelengths to determine the intracellular pH.

  • Data Analysis:

    • Compare the intracellular pH of this compound-treated cells to untreated controls.

    • A dose-dependent increase in intracellular pH would indicate inhibition of proton extrusion.

Signaling Pathway for Histamine-Stimulated Acid Secretion Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor AC Adenylyl Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates HK_ATPase_translocation H+/K+-ATPase Translocation to Membrane PKA->HK_ATPase_translocation Promotes HK_ATPase H+/K+ ATPase HK_ATPase_translocation->HK_ATPase Results in Active Acid_Secretion Acid Secretion This compound This compound This compound->HK_ATPase Inhibits HK_ATPase->Acid_Secretion Mediates

Simplified signaling pathway of histamine-induced acid secretion and the point of inhibition by this compound.

Conclusion

The protocols provided herein offer robust methods for the in vitro and cell-based evaluation of this compound's acid suppression capabilities. These assays are crucial for determining the potency (IC50) and understanding the mechanism of action of this next-generation acid blocker. By employing these techniques, researchers can effectively characterize the pharmacological profile of this compound and similar compounds in the drug discovery and development pipeline.

References

Application Notes and Protocols for Abeprazan Administration in Heidenhain Pouch Dog Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and expected pharmacodynamic effects of Abeprazan (also known as Fexuprazan or DWP14012) in Heidenhain pouch dog models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this potassium-competitive acid blocker (P-CAB).

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump) in a reversible and potassium-competitive manner.[1] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation.[1] The Heidenhain pouch dog model is a well-established preclinical model for studying gastric acid secretion and the effects of antisecretory agents. This model involves the creation of a vagally denervated pouch from the fundic portion of the stomach, which allows for the direct collection and measurement of gastric acid secretion in a conscious animal. Studies have shown that this compound effectively suppresses gastric acid secretion in a dose-dependent manner in Heidenhain pouch dog models.[1]

Mechanism of Action: Gastric Acid Suppression

This compound directly targets the final step in the gastric acid secretion pathway. By competitively binding to the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of H+ and K+ ions, thereby inhibiting the secretion of hydrochloric acid into the gastric lumen.

cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen Pumps H+ out Reduced Gastric Acid Reduced Gastric Acid H+/K+ ATPase->Reduced Gastric Acid Inhibition leads to K+ K+ H+ H+ This compound This compound This compound->H+/K+ ATPase Competitively Binds Gastric Lumen->H+/K+ ATPase Takes K+ in

Caption: Mechanism of this compound in inhibiting the gastric proton pump.

Data Presentation

While specific quantitative data for this compound in Heidenhain pouch dog models is not extensively available in the public domain, the following tables represent the expected dose-dependent inhibitory effects based on studies of similar P-CABs. These tables are intended to serve as a template for data presentation.

Table 1: Illustrative Dose-Response of Oral this compound on Histamine-Stimulated Gastric Acid Secretion

Dose (mg/kg)Inhibition of Acid Output (%)Duration of Action (hours)
0.125 - 404 - 6
0.350 - 708 - 12
1.0> 90> 24
3.0> 95> 24

Table 2: Illustrative Pharmacodynamic Parameters of this compound

ParameterValueUnit
ED₅₀0.1 - 0.3mg/kg
Eₘₐₓ> 95%
Onset of Action1 - 2hours

Experimental Protocols

The following protocols are generalized based on standard methodologies for studying gastric acid secretion in Heidenhain pouch dog models.

Heidenhain Pouch Dog Model Preparation

Objective: To create a surgically modified canine model for the chronic study of gastric acid secretion.

Protocol:

  • Animal Selection: Use healthy adult beagle dogs of either sex, weighing approximately 10-15 kg.

  • Pre-operative Care: Fast the animals for 24 hours prior to surgery with free access to water.

  • Surgical Procedure:

    • Administer general anesthesia.

    • Perform a midline laparotomy to expose the stomach.

    • Create a pouch from the fundic region of the stomach, ensuring the vagal nerve supply to the pouch is severed while preserving the main blood supply.

    • Fashion a gastric cannula (e.g., Thomas or Gregory type) and insert it into the pouch, exteriorizing it through the abdominal wall.

    • Close the abdominal incision in layers.

  • Post-operative Care:

    • Administer analgesics and antibiotics as required.

    • Allow a recovery period of at least 4-6 weeks before initiating any studies.

    • Maintain the cannula and surrounding skin to prevent infection.

Administration of this compound and Stimulation of Gastric Acid Secretion

Objective: To evaluate the in vivo efficacy of this compound in inhibiting stimulated gastric acid secretion.

Protocol:

  • Animal Preparation:

    • Fast the dogs for 18-24 hours with free access to water.

    • Place the dog in a comfortable restraining sling.

    • Open the cannula of the Heidenhain pouch and wash the pouch with warm saline until the effluent is clear.

  • Basal Secretion Collection: Collect gastric juice from the pouch for a 1-hour period to establish the basal acid output.

  • Stimulation of Acid Secretion:

    • Initiate a continuous intravenous infusion of a secretagogue, such as histamine (e.g., 40-60 µg/kg/h) or pentagastrin, to induce a stable submaximal acid secretion.

    • Continue the infusion throughout the experiment.

  • This compound Administration:

    • Once a steady state of acid secretion is achieved (typically after 90-120 minutes), administer this compound.

    • Oral Administration: Administer the desired dose of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.

    • Intravenous Administration: Administer the drug via a cephalic or saphenous vein catheter.

  • Sample Collection:

    • Collect gastric juice continuously from the pouch in 15 or 30-minute fractions for at least 4-6 hours post-administration of this compound.

  • Sample Analysis:

    • Measure the volume of each gastric juice sample.

    • Titrate the acidity of each sample with 0.1 N NaOH to a pH of 7.0 using an autotitrator to determine the acid concentration.

    • Calculate the total acid output (volume × concentration) for each collection period.

  • Data Analysis:

    • Express the acid output as a percentage of the pre-treatment stimulated level.

    • Calculate the percentage inhibition of acid secretion for each dose and time point.

    • Determine the ED₅₀ value using appropriate dose-response analysis software.

cluster_workflow Experimental Workflow start Fast Dog (18-24h) restrain Place in Sling start->restrain wash Wash Pouch restrain->wash basal Collect Basal Secretion (1h) wash->basal stimulate Infuse Histamine/Pentagastrin basal->stimulate steady_state Achieve Steady-State Secretion stimulate->steady_state administer Administer this compound steady_state->administer collect Collect Gastric Juice (4-6h) administer->collect analyze Measure Volume & Acidity collect->analyze calculate Calculate Acid Output & Inhibition analyze->calculate

Caption: Workflow for this compound administration and gastric secretion analysis.

Logical Relationships in Gastric Acid Secretion Studies

The successful execution of these studies relies on the careful control of several experimental variables and a clear understanding of their relationships.

cluster_factors Key Experimental Factors cluster_readouts Primary Readouts Dog Model Dog Model Acid Output Acid Output Dog Model->Acid Output Determines Basal & Stimulated Secretion Drug Drug Inhibition Inhibition Drug->Inhibition Causes Stimulant Stimulant Stimulant->Acid Output Induces Secretion Acid Output->Inhibition Is Modulated by

References

Measuring Abeprazan in Plasma: A Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of abeprazan (also known as fexuprazan) in plasma samples. The methodologies outlined are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and selectivity.

Overview of Analytical Methods

The determination of this compound concentrations in a biological matrix like plasma necessitates a robust and validated bioanalytical method. LC-MS/MS is the preferred technique due to its high sensitivity and specificity, allowing for accurate measurement of low drug concentrations.[1] An alternative, though less sensitive, method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section details a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for clinical and preclinical studies.

Quantitative Data Summary

The following tables summarize the key validation parameters for the LC-MS/MS method for this compound analysis in human plasma.[1][2]

Table 1: LC-MS/MS Method Validation Parameters for this compound

ParameterResult
Linearity Range0.1 - 100 ng/mL[1]
Lower Limit of Quantitation (LLOQ)0.1 ng/mL[1][2]
Within-Run Precision (%CV)1.0% to 5.7%[1]
Between-Run Precision (%CV)1.0% to 6.4%[1]
Within-Run Accuracy (%RE)-7.3% to 5.0%[1]
Between-Run Accuracy (%RE)-1.0% to 1.0%[1]

Table 2: Mass Spectrometry Parameters for this compound and Internal Standard (IS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound411.3380.0[1]
Internal Standard (IS)414.3380.2[1]
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol describes the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., heparin)

2. Sample Preparation (Protein Precipitation):

This is a representative sample preparation protocol based on common techniques for small molecules in plasma.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject a portion into the LC-MS/MS system.

3. Chromatographic Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ACE C18, 2.1 x 50 mm, 3 µm particle size[1]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., Acetonitrile and 0.1% Formic acid in water in a 60:40 v/v ratio)

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: AB SCIEX API 5000 or equivalent[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 6 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

LC-MS/MS workflow for this compound analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

General Considerations for HPLC-UV Method Development
  • Sample Preparation: A more rigorous sample clean-up, such as liquid-liquid extraction or solid-phase extraction, would likely be necessary to minimize interference from endogenous plasma components.

  • Chromatography: A reverse-phase C18 column is a common choice. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: The UV detection wavelength should be set at the maximum absorbance of this compound.[3]

Logical Relationship of Method Selection

method_selection start Need to Measure This compound Concentration matrix Sample Matrix? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Plasma hplcuv HPLC-UV matrix->hplcuv Bulk/Dosage Form lcmsms LC-MS/MS sensitivity->lcmsms High (ng/mL or lower) sensitivity->hplcuv Lower (µg/mL)

Decision tree for analytical method selection.

References

Application Notes and Protocols for the Oral Formulation of Fexuprazan in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of Fexuprazan for oral administration in a research context. The information is compiled from preclinical and clinical studies, offering insights into its physicochemical properties, pharmacokinetic profile, and relevant experimental protocols.

Physicochemical and Pharmacokinetic Data of Fexuprazan

Fexuprazan is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1][2] Understanding its fundamental properties is crucial for the development of a successful oral dosage form.

Table 1: Summary of Physicochemical and Pharmacokinetic Parameters for Fexuprazan

ParameterValueSource(s)
Molecular Formula C₁₉H₁₇F₃N₂O₃S[3][4]
Molecular Weight 410.4 g/mol [3][5]
Solubility Freely soluble at pH 4.0; Slightly soluble at pH 1.2 and 6.8; Limited solubility in water; Soluble in DMSO.[2][5]
Oral Bioavailability 38.4% - 38.6%[2][6][7]
Time to Maximum Plasma Concentration (Tmax) 1.75 - 3.5 hours[8]
Plasma Half-life (t½) Approximately 9.1 - 9.9 hours[5][9]
Plasma Protein Binding 92.8% - 94.3%[8]
Metabolism Primarily by Cytochrome P450 3A4 (CYP3A4)[8]
Elimination Primarily hepatic[2][6]
Food Effect No significant effect on bioavailability[7][8]

Experimental Protocols

Protocol for Preparation of Fexuprazan Tablets (40 mg) by Wet Granulation

This protocol describes a standard wet granulation method for producing Fexuprazan tablets, a common technique in pharmaceutical manufacturing.[10]

Materials:

  • Fexuprazan HCl (Active Pharmaceutical Ingredient - API)

  • Lactose Hydrate (Filler/Diluent)[8]

  • Microcrystalline Cellulose (Binder/Disintegrant)[8]

  • Croscarmellose Sodium (Superdisintegrant)[8]

  • Povidone K30 (Binder)

  • Purified Water (Granulating Fluid)

  • Magnesium Stearate (Lubricant)[8]

  • Opadry (Film coating agent)[8]

Equipment:

  • High-shear granulator

  • Fluid bed dryer

  • Comminuting mill (e.g., cone mill)

  • V-blender

  • Rotary tablet press

  • Tablet coating machine

Procedure:

  • Blending: In a high-shear granulator, blend Fexuprazan HCl, Lactose Hydrate, Microcrystalline Cellulose, and Croscarmellose Sodium for 10 minutes to achieve a uniform mixture.

  • Granulation: Prepare a 5% w/v solution of Povidone K30 in purified water. Slowly add the binder solution to the powder blend in the high-shear granulator with the impeller and chopper running at a set speed. Continue mixing until granules of appropriate size and consistency are formed.

  • Drying: Transfer the wet granules to a fluid bed dryer. Dry the granules at an inlet air temperature of 60°C until the loss on drying (LOD) is below 2%.

  • Milling: Pass the dried granules through a comminuting mill fitted with a 1.0 mm screen to obtain uniformly sized granules.

  • Lubrication: Transfer the milled granules to a V-blender. Add Magnesium Stearate and blend for 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target tablet weight and hardness.

  • Coating: Transfer the compressed tablets to a coating machine. Apply the Opadry film coating to the tablets to improve stability and mask any taste.

Protocol for In Vitro Dissolution Testing of Fexuprazan Tablets

This protocol outlines a standard dissolution test to assess the in vitro release of Fexuprazan from a solid oral dosage form, following general pharmacopeial guidelines.[11][12]

Equipment:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution test station with a water bath

  • HPLC system with a UV detector

Dissolution Medium:

  • 900 mL of pH 4.0 buffer solution (to reflect the higher solubility of Fexuprazan at this pH)[2]

Procedure:

  • Preparation: Set the temperature of the dissolution medium in the vessels to 37 ± 0.5°C.

  • Test Initiation: Place one Fexuprazan tablet in each of the six dissolution vessels. Start the paddle rotation at 50 RPM.[11]

  • Sampling: Withdraw 5 mL samples from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of Fexuprazan in the samples using a validated HPLC method.

  • Data Analysis: Calculate the percentage of Fexuprazan dissolved at each time point and plot the dissolution profile.

Protocol for a Bioequivalence Study of Two Fexuprazan Formulations

This protocol describes a typical two-way crossover study design to compare the bioavailability of a test formulation against a reference formulation.[13][14]

Study Design:

  • Randomized, open-label, single-dose, two-sequence, two-period crossover study.

Participants:

  • Healthy adult volunteers (e.g., 24 subjects to ensure statistical power).[9][15]

Procedure:

  • Inclusion/Exclusion Criteria: Screen and enroll subjects based on predefined health criteria.

  • Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing Period 1: After an overnight fast, administer a single oral dose of either the test or reference Fexuprazan formulation with water.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[15]

  • Washout Period: A washout period of at least 7 days is maintained between the two dosing periods to ensure complete elimination of the drug from the body.[13]

  • Dosing Period 2: Administer the alternate formulation to the subjects after an overnight fast. Repeat the blood sampling schedule.

  • Bioanalysis: Analyze the plasma concentrations of Fexuprazan in the collected samples using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis: Determine pharmacokinetic parameters such as Cmax, AUC₀₋t, and AUC₀₋∞ for both formulations.

  • Statistical Analysis: Perform statistical analysis on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC should fall within the bioequivalence limits of 80-125%.[13]

Visualizations

Signaling Pathway

Fexuprazan, as a P-CAB, directly inhibits the H+/K+-ATPase in gastric parietal cells.[7][8] Recent studies also indicate a protective role in esophageal cells through the suppression of the NLRP1 pyroptotic pathway.[16][17]

Fexuprazan_Mechanism cluster_parietal Gastric Parietal Cell cluster_esophageal Esophageal Epithelial Cell H+/K+ ATPase H+/K+ ATPase H+_secretion H+ Secretion (Gastric Acid) H+/K+ ATPase->H+_secretion Pumps H+ out K+ K+ K+->H+/K+ ATPase Binds to H+ H+ HCl_Stress HCl Stress NLRP1 NLRP1 HCl_Stress->NLRP1 Caspase-1 Caspase-1 NLRP1->Caspase-1 GSDMD GSDMD Caspase-1->GSDMD Pyroptosis Cell Death (Pyroptosis) GSDMD->Pyroptosis Fexuprazan Fexuprazan Fexuprazan->H+/K+ ATPase Inhibits Fexuprazan->NLRP1 Suppresses

Caption: Mechanism of Action of Fexuprazan.

Experimental Workflow

The following diagram illustrates the workflow for the development and bioequivalence testing of a new Fexuprazan oral formulation.

Fexuprazan_Workflow cluster_formulation Formulation Development cluster_bioequivalence Bioequivalence Study API_Char API Characterization (Solubility, Stability) Excipient_Sel Excipient Selection API_Char->Excipient_Sel Form_Process Formulation Process (e.g., Wet Granulation) Excipient_Sel->Form_Process Tab_Char Tablet Characterization (Hardness, Friability) Form_Process->Tab_Char Dissolution In Vitro Dissolution Testing Tab_Char->Dissolution Protocol_Dev Protocol Development Dissolution->Protocol_Dev Informs Ethics_Approval Ethics Approval Protocol_Dev->Ethics_Approval Subject_Recruit Subject Recruitment Ethics_Approval->Subject_Recruit Clinical_Phase Clinical Phase (Dosing & Sampling) Subject_Recruit->Clinical_Phase Bioanalysis Bioanalysis (LC-MS/MS) Clinical_Phase->Bioanalysis PK_Stats PK & Statistical Analysis Bioanalysis->PK_Stats

Caption: Oral Formulation Development and Evaluation Workflow.

References

Application Notes and Protocols for Clinical Investigation of Abeprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for the clinical investigation of Abeprazan (also known as Fexuprazan), a novel potassium-competitive acid blocker (P-CAB), for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and erosive esophagitis (EE).

Introduction to this compound

This compound is a next-generation acid suppressant that belongs to the class of potassium-competitive acid blockers.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which require activation in an acidic environment and irreversibly bind to the proton pump, this compound competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3][4][5] This distinct mechanism of action allows for a rapid onset of acid suppression, independent of meals, and a sustained effect.[3][6] Clinical trials are investigating this compound as a potential new treatment option for various acid-related conditions.[3][7][8]

Mechanism of Action: H+/K+ ATPase Inhibition

This compound directly targets the final step in the gastric acid secretion pathway. The H+/K+ ATPase, or proton pump, is responsible for pumping hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). This compound competitively blocks the potassium-binding site of the proton pump, thereby preventing this ion exchange and effectively reducing gastric acid secretion.[3][9]

cluster_ParietalCell Gastric Parietal Cell cluster_Membrane Apical Membrane cluster_Lumen Gastric Lumen H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion ProtonPump H⁺/K⁺ ATPase (Proton Pump) H_ion->ProtonPump Pumped out Cl_ion_cell Cl⁻ Cl_channel Cl⁻ Channel Cl_ion_cell->Cl_channel K_ion_cell K⁺ K_channel K⁺ Channel K_ion_cell->K_channel ProtonPump->K_ion_cell H_ion_lumen H⁺ ProtonPump->H_ion_lumen Cl_ion_lumen Cl⁻ Cl_channel->Cl_ion_lumen K_ion_lumen K⁺ K_channel->K_ion_lumen HCl HCl (Gastric Acid) H_ion_lumen->HCl Cl_ion_lumen->HCl K_ion_lumen->ProtonPump Pumped in This compound This compound This compound->ProtonPump Inhibits (Reversible, K⁺ Competitive)

Figure 1. Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Experimental Design: Phase III Clinical Trial for Erosive Esophagitis

This section outlines a typical Phase III, randomized, double-blind, active-controlled, multicenter study to evaluate the efficacy and safety of this compound for the treatment of erosive esophagitis.

Study Objectives
  • Primary Objective: To demonstrate the non-inferiority of this compound (e.g., 40 mg once daily) compared to a standard-of-care PPI (e.g., Esomeprazole 40 mg once daily) in the healing of erosive esophagitis at Week 8.[10][11][12]

  • Secondary Objectives:

    • To evaluate the healing rate of erosive esophagitis at Week 4.[13][12]

    • To assess the resolution of GERD-related symptoms (e.g., heartburn, regurgitation).[10][13]

    • To evaluate the safety and tolerability of this compound.[10][11][13]

    • To assess changes in health-related quality of life (HRQoL).[10][13]

    • To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in the target patient population.

Study Population

Inclusion Criteria:

  • Male or female subjects, 18 years of age or older.

  • Endoscopically confirmed erosive esophagitis of Los Angeles (LA) Classification Grades A, B, C, or D.[1][2][14][15]

  • History of GERD symptoms (e.g., heartburn) for at least 3 months.

  • Willingness to provide written informed consent and comply with study procedures.

Exclusion Criteria:

  • History of or active gastric or duodenal ulcers.

  • Known hypersensitivity to this compound, Esomeprazole, or their components.

  • History of surgery on the esophagus or stomach.

  • Use of other acid-suppressing medications within a specified washout period.

  • Severe hepatic or renal impairment.

  • Pregnant or breastfeeding women.

Study Design and Workflow

cluster_Treatment 8-Week Treatment Period Screening Screening & Informed Consent Baseline Baseline Assessment - Endoscopy (LA Grade) - Symptom Questionnaires - Safety Labs Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: This compound 40 mg QD Randomization->GroupA GroupB Group B: Esomeprazole 40 mg QD Randomization->GroupB Week4 Week 4 Assessment - Symptom Assessment - Safety Monitoring GroupA->Week4 GroupB->Week4 Week8 Week 8 / End of Treatment - Endoscopy (Healing) - Symptom Questionnaires - Safety Labs Week4->Week8 FollowUp Follow-up (Optional) - Long-term safety Week8->FollowUp

Figure 2. Experimental workflow for a Phase III clinical trial of this compound.

Experimental Protocols

Efficacy Assessment

4.1.1. Endoscopic Evaluation of Erosive Esophagitis

  • Procedure: Upper gastrointestinal endoscopy will be performed by a qualified gastroenterologist at baseline and at Week 8 (or early termination).

  • Grading: The severity of erosive esophagitis will be graded according to the Los Angeles (LA) Classification.[1][2][14][15]

    • Grade A: One or more mucosal breaks ≤5 mm.

    • Grade B: One or more mucosal breaks >5 mm.

    • Grade C: Mucosal breaks continuous between the tops of ≥2 mucosal folds, but <75% of the circumference.

    • Grade D: Mucosal breaks involving ≥75% of the esophageal circumference.

  • Healing: Endoscopic healing is defined as the absence of any mucosal breaks (LA Grade 0).

4.1.2. Symptom Assessment

  • Instrument: A validated patient-reported outcome (PRO) questionnaire, such as the Reflux Disease Questionnaire (RDQ) or the GERD Symptom Assessment Scale (GSAS), will be used to assess the frequency and severity of GERD symptoms.[4][16][17][18]

  • Schedule: Patients will complete the questionnaire at baseline, Week 4, and Week 8.

  • Endpoints:

    • Proportion of patients with complete symptom resolution.

    • Change from baseline in symptom scores.

Safety Assessment
  • Monitoring: Adverse events (AEs) will be monitored and recorded at each study visit.

  • Laboratory Tests: Standard hematology, serum chemistry, and urinalysis will be performed at baseline and at the end of treatment.

  • Vital Signs: Blood pressure, heart rate, and temperature will be measured at each visit.

  • Electrocardiogram (ECG): A 12-lead ECG will be performed at baseline and at the end of treatment.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
  • Blood Sampling: For a subset of patients, sparse blood samples will be collected at specified time points to determine plasma concentrations of this compound.

  • PK Parameters: Key pharmacokinetic parameters to be determined include:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Elimination half-life)

  • PD Assessment: In a dedicated substudy, 24-hour intragastric pH monitoring may be conducted to assess the effect of this compound on gastric acid suppression.

    • Primary PD Endpoint: Percentage of time with intragastric pH > 4 over a 24-hour period.[19][20][21]

Data Presentation

Efficacy Data

Table 1: Endoscopic Healing Rates of Erosive Esophagitis

TimepointThis compound 40 mg (n=165)Esomeprazole 40 mg (n=163)
Week 4 90.3%88.5%
Week 8 (FAS) 88.5% (146/165)89.0% (145/163)
Week 8 (PPS) 97.3% (145/149)97.9% (143/146)
FAS: Full Analysis Set; PPS: Per-Protocol Set. Data from a Phase III study.[10][11][22]

Table 2: Symptom Relief

SymptomThis compound 40 mgEsomeprazole 40 mg
Heartburn Relief (Day 3) Statistically significant improvement-
Cough Symptom Relief Statistically significant improvement-
Data from a Phase III study.[23]
Pharmacodynamic Data

Table 3: Intragastric pH Control in Healthy Subjects (Multiple Doses)

DoseMean % Time with Intragastric pH > 4 (24h)
This compound 40 mg 64.3% (Koreans), 62.8% (Caucasians), 70.3% (Japanese)
This compound 80 mg 94.8% (Koreans), 90.6% (Caucasians), 90.6% (Japanese)
Data from a study in healthy volunteers.[20]
Safety Data

Table 4: Incidence of Treatment-Emergent Adverse Events (TEAEs)

GroupIncidence of Drug-Related AEs
This compound 40 mg (n=165) 19.4% (32/165)
Esomeprazole 40 mg (n=163) 19.6% (32/163)
Data from a Phase III study.[10][11]

Conclusion

The provided application notes and protocols outline a robust framework for the clinical development of this compound. The experimental design focuses on demonstrating non-inferiority to the current standard of care in a well-defined patient population with erosive esophagitis. The detailed protocols for efficacy, safety, and PK/PD assessments will ensure the collection of high-quality data to support regulatory submissions. The presented data from completed studies suggest that this compound has a comparable efficacy and safety profile to Esomeprazole, with the potential for a more rapid onset of action. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various acid-related disorders.

References

Application Notes and Protocols for Assessing Abeprazan's Impact on Gastric pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing key techniques for evaluating the pharmacodynamic effects of Abeprazan, a potassium-competitive acid blocker (P-CAB), on gastric pH. The included protocols and data are intended to assist in the design and execution of preclinical and clinical studies.

Introduction to this compound (Fexuprazan)

This compound (also known as Fexuprazan or DWP14012) is a member of the potassium-competitive acid blocker (P-CAB) class of drugs.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), this compound competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[4] This mechanism of action allows for a rapid onset of acid suppression that is not dependent on acid activation.[4] Assessing the impact of this compound on gastric pH is crucial for determining its efficacy in treating acid-related disorders.

Mechanism of Action: H+/K+ ATPase Inhibition

This compound exerts its acid-suppressing effect by directly targeting the final step in the gastric acid secretion pathway. It competes with potassium ions (K+) for binding to the H+/K+-ATPase on the luminal surface of gastric parietal cells. This reversible binding prevents the conformational changes in the proton pump necessary for the exchange of intracellular H+ for extracellular K+, thereby inhibiting the secretion of gastric acid.[4]

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen (Acidic) ProtonPump H+/K+ ATPase (Proton Pump) H_out H+ ProtonPump->H_out Secreted into gastric lumen K_in K+ ProtonPump->K_in Enters cell H_in H+ H_in->ProtonPump Enters pump from cytoplasm K_out K+ K_out->ProtonPump Binds to pump from lumen Abeprazan_drug This compound Abeprazan_drug->ProtonPump Competitively binds to K+ site & Reversibly Inhibits Pump

Figure 1: Mechanism of this compound's inhibition of the gastric proton pump.

Quantitative Assessment of Gastric pH Suppression

The primary method for quantifying the effect of this compound on gastric acid secretion is 24-hour intragastric pH monitoring. This technique provides key pharmacodynamic parameters, such as the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4), which is associated with the healing of acid-related mucosal damage.

Summary of Pharmacodynamic Data

The following table summarizes data from a clinical study evaluating the effect of multiple doses of this compound (Fexuprazan) on gastric pH in healthy subjects of different ethnicities.[1][2]

DoseEthnicityMean Percentage of Time with Intragastric pH > 4 (over 24 hours)
40 mgKorean64.3%
40 mgCaucasian62.8%
40 mgJapanese70.3%
80 mgKorean94.8%
80 mgCaucasian90.6%
80 mgJapanese90.6%

Experimental Protocols

Protocol for 24-Hour Intragastric pH Monitoring in a Clinical Trial Setting

This protocol outlines the key steps for assessing the pharmacodynamics of this compound using 24-hour intragastric pH monitoring.

4.1.1. Subject Selection and Preparation

  • Inclusion Criteria: Healthy male or female subjects, typically aged 18-55 years, with a body mass index (BMI) within a specified range. Subjects should be negative for Helicobacter pylori infection.

  • Exclusion Criteria: History of gastrointestinal surgery, significant gastrointestinal diseases, use of medications that could interfere with gastric pH within a specified washout period, and known allergies to the study drug or related compounds.

  • Washout Period: Subjects should discontinue any acid-suppressing medications, such as PPIs or H2-receptor antagonists, for a predefined period (e.g., 7-14 days) before the study.[5]

  • Informed Consent: All subjects must provide written informed consent before any study-related procedures are performed.

4.1.2. pH Probe Placement and Calibration

  • Calibration: Calibrate the pH monitoring system using standard buffer solutions (e.g., pH 1.0 and 7.0) according to the manufacturer's instructions.

  • Probe Insertion: A thin, flexible pH catheter is passed through a nostril, down the esophagus, and into the stomach.[5] The position of the probe in the gastric body should be confirmed, often guided by manometry or fluoroscopy.

  • Secure the Probe: Secure the catheter to the subject's nose and face to prevent displacement.

4.1.3. Study Conduct and Data Collection

  • Baseline Monitoring: A 24-hour baseline pH recording is typically performed before the administration of this compound to establish each subject's diurnal gastric acid profile.

  • Drug Administration: Administer the specified dose of this compound or placebo at a standardized time (e.g., before a meal).

  • 24-Hour Recording: The pH is continuously recorded for 24 hours. The recording device, worn by the subject, stores the data.[5]

  • Subject Diary: Subjects should maintain a diary to record meal times, posture changes (supine vs. upright), and any symptoms experienced during the monitoring period.[5][6] This information is crucial for accurate data analysis.

  • Standardized Meals: Provide standardized meals at scheduled times to minimize variability in gastric pH due to diet.

4.1.4. Data Analysis

  • Data Download: After 24 hours, the pH catheter is removed, and the data from the recorder is downloaded to a computer for analysis.

  • Pharmacodynamic Parameters: The primary endpoint is typically the percentage of time the intragastric pH is maintained above 4.0 over the 24-hour period. Other parameters may include:

    • Median 24-hour gastric pH

    • Percentage of time with pH > 6.0

    • Nocturnal acid breakthrough

  • Statistical Analysis: Compare the pharmacodynamic parameters between the this compound treatment groups and the placebo group using appropriate statistical methods.

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical study assessing the impact of this compound on gastric pH.

Start Start: Study Initiation Screening Subject Screening & Informed Consent Start->Screening Washout Washout Period for Acid-Suppressing Drugs Screening->Washout Baseline Baseline 24-Hour pH Monitoring Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound (Dose 1) Randomization->GroupA GroupB Group B: This compound (Dose 2) Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo TreatmentMonitoring Treatment Period with 24-Hour pH Monitoring GroupA->TreatmentMonitoring GroupB->TreatmentMonitoring Placebo->TreatmentMonitoring DataCollection Data Collection & Subject Diary Review TreatmentMonitoring->DataCollection DataAnalysis Data Analysis: Calculate PD Parameters DataCollection->DataAnalysis Results Results Interpretation & Reporting DataAnalysis->Results End End: Study Completion Results->End

Figure 2: Workflow for a pharmacodynamic study of this compound.

Conclusion

The assessment of this compound's impact on gastric pH through 24-hour intragastric monitoring is a robust method for characterizing its pharmacodynamic profile. The protocols and data presented in these application notes provide a framework for conducting such studies, enabling researchers to effectively evaluate the efficacy of this novel potassium-competitive acid blocker. Adherence to standardized procedures is essential for obtaining high-quality, reproducible data that can support the clinical development of this compound for the treatment of acid-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Abeprazan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Abeprazan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility issues during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its mechanism of action?

A1: this compound hydrochloride is a potassium-competitive acid blocker (P-CAB).[1][2] It inhibits the gastric hydrogen/potassium ATPase (H+, K+-ATPase), also known as the proton pump, which is the final step in gastric acid secretion.[3] Unlike proton pump inhibitors (PPIs), this compound hydrochloride binds reversibly to the proton pump and competitively blocks the potassium ion binding site, preventing the exchange of H+ and K+ ions and thus reducing gastric acid production.[1][4] This mechanism does not require an acidic environment for activation.[1]

Q2: What is the primary solvent for dissolving this compound hydrochloride for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound hydrochloride.[5][6]

Q3: My this compound hydrochloride, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to precipitate. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your cell culture medium, ideally 0.5% or lower, as higher concentrations can be cytotoxic.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, create an intermediate dilution in a small volume of pre-warmed media. Mix this intermediate dilution well, and then add it to the final volume of your culture medium.[8]

  • Pre-warm Your Media: Adding the this compound hydrochloride solution to pre-warmed (37°C) cell culture media can improve solubility.[7]

  • Increase Mixing and Incubation: After adding the compound, ensure thorough mixing by gentle vortexing or swirling. A short incubation at 37°C may also aid dissolution.

  • Consider Serum Content: The presence of serum proteins, like those in fetal bovine serum (FBS), can sometimes help stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, the risk of precipitation is higher.[8]

Q4: Can I use sonication to dissolve this compound hydrochloride?

A4: Yes, sonication is recommended to aid in the dissolution of this compound hydrochloride in DMSO.[5][6] Brief sonication of the stock solution can help break down any small aggregates and ensure complete dissolution.

Troubleshooting Guides

Issue 1: Precipitate formation in aqueous buffers (e.g., PBS)

Potential Cause: this compound hydrochloride, like many small molecules, has limited solubility in aqueous solutions. The pH of the buffer can also influence solubility.

Troubleshooting Steps:

  • Use of Co-solvents: If working with a simplified buffer system is necessary, consider the use of a small percentage of a water-miscible organic co-solvent, such as ethanol. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Solubilizing Agents: For challenging cases, the use of solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be explored to increase aqueous solubility.[9]

Issue 2: Inconsistent results in cell-based assays

Potential Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound hydrochloride in the cell culture medium, leading to variability in the effective concentration of the compound.

Troubleshooting Steps:

  • Visual Inspection: Before adding the treatment to your cells, always visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).

  • Preparation of Fresh Working Solutions: It is recommended to prepare fresh working solutions of this compound hydrochloride in cell culture medium immediately before each experiment to minimize the risk of precipitation over time.[5]

  • Serial Dilution from a Clear Stock: Ensure your initial high-concentration stock solution in DMSO is completely clear before making serial dilutions. If any particulates are visible, centrifuge the stock solution and use the clear supernatant for dilutions.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent/VehicleSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mL (55.94 mM)[2], 40 mg/mL (89.51 mM)[5]Sonication is recommended to aid dissolution.[5][6]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL (5.59 mM)[2]This formulation is suggested for in vivo experiments but can be adapted for specific in vitro needs requiring higher concentrations.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.59 mM)[2]An alternative formulation using a cyclodextrin to enhance solubility.

Note: The provided solubility data is based on available information from suppliers. It is recommended to empirically determine the solubility in your specific experimental buffers and media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO

Materials:

  • This compound hydrochloride powder (Molecular Weight: 446.87 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.4687 mg of this compound hydrochloride.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of this compound hydrochloride. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for short intervals.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure (Example for a final concentration of 10 µM):

  • Intermediate Dilution (Recommended):

    • In a sterile tube, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution.

    • Gently vortex or pipette up and down to mix thoroughly.

  • Final Dilution:

    • Add the required volume of the intermediate solution to the final volume of your cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM.

    • Invert the tube several times to ensure the final solution is homogeneous.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is within the acceptable limits for your cell line (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately for your cell-based assay.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Hydrochloride Solubility Start Start: Need to prepare This compound Hydrochloride for in vitro assay Prep_Stock Prepare concentrated stock solution in 100% DMSO (e.g., 10-40 mg/mL) Start->Prep_Stock Check_Stock Is the stock solution clear? Prep_Stock->Check_Stock Sonicate Sonicate and/or gently warm to aid dissolution Check_Stock->Sonicate No Prep_Working Prepare working solution by diluting stock in aqueous buffer/media Check_Stock->Prep_Working Yes Sonicate->Check_Stock Check_Working Does precipitate form? Prep_Working->Check_Working Optimize Troubleshoot: - Use stepwise dilution - Pre-warm media - Lower final concentration - Check final DMSO % Check_Working->Optimize Yes Success Proceed with experiment Check_Working->Success No Optimize->Prep_Working Failure Consider alternative formulation (e.g., with cyclodextrin) Optimize->Failure Persistent Precipitation

Caption: A decision-making workflow for preparing and troubleshooting this compound hydrochloride solutions for in vitro experiments.

G cluster_1 Mechanism of H+, K+-ATPase Inhibition by this compound Hydrochloride (a P-CAB) cluster_2 Cell Membrane Parietal_Cell Parietal Cell Gastric Lumen (Acidic) Cytoplasm HK_ATPase E1 Conformation H+, K+-ATPase E2 Conformation HK_ATPase:e2->Parietal_Cell:lumen Releases H+ HK_ATPase:e1->Parietal_Cell:cyto Releases K+ HK_ATPase:e1->HK_ATPase:e2 Conformational Change HK_ATPase:e2->HK_ATPase:e1 Dephosphorylates & Conformational Change ATP ATP H_in H+ H_in->HK_ATPase:e1 Binds from cytoplasm K_out K+ K_out->HK_ATPase:e2 Binds from lumen ATP->HK_ATPase:e1 Phosphorylates ADP ADP + Pi This compound This compound (P-CAB) This compound->HK_ATPase:e2 Competitively blocks K+ binding site (Reversible)

References

Optimizing Abeprazan dosage for maximal acid suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abeprazan for maximal acid suppression. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (also known as Fexuprazan) is a potassium-competitive acid blocker (P-CAB). It functions by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells, competitively inhibiting the exchange of K+ ions.[1][2][3] This action blocks the final step in the gastric acid secretion pathway. Unlike traditional proton pump inhibitors (PPIs), this compound does not require activation by an acidic environment to become effective.[1][4]

Abeprazan_MoA cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen (Acidic) cluster_Inhibitors Inhibitors ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretion K_ion_cell K+ K_ion_lumen K+ K_ion_lumen->ProtonPump Binding This compound This compound (P-CAB) This compound->ProtonPump Reversible Competitive Inhibition PPI PPIs Acid_Activation Acid Activation PPI->Acid_Activation Requires PPI_active Activated PPI PPI_active->ProtonPump Irreversible Inhibition Acid_Activation->PPI_active Experimental_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase Fasting Overnight Fasting (≥8 hours) Placement Transnasal Catheter Placement (Fluoroscopy Confirmation) Fasting->Placement Calibration Calibrate pH Catheter (pH 4.0 & 7.0 Buffers) Calibration->Placement Baseline Record Baseline pH (1-2 hours) Placement->Baseline Dosing Administer this compound or Placebo Baseline->Dosing Recording Start 24-Hour pH Recording Dosing->Recording Meals Provide Standardized Meals Recording->Meals At specified times Data_Extraction Extract Data from Logger Recording->Data_Extraction After 24 hours Calc_Parameters Calculate PD Parameters (% Time pH>4, Mean pH) Data_Extraction->Calc_Parameters Dose_Response Analyze Dose-Response Relationship Calc_Parameters->Dose_Response Troubleshooting_Tree cluster_Drug Drug Integrity cluster_Protocol Protocol Adherence cluster_System System Performance Start Unexpected Result: Low Acid Suppression Check_Drug Verify Drug Integrity & Dosage Administration Start->Check_Drug Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_System Assess System Performance Start->Check_System Storage Correct Storage? Check_Drug->Storage Dosage Correct Dosage? Check_Drug->Dosage Placement Consistent pH Probe Placement? Check_Protocol->Placement Timing Correct Incubation/ Measurement Times? Check_Protocol->Timing Calibration Equipment Calibrated? Check_System->Calibration Controls Controls (Pos/Neg) Behaving as Expected? Check_System->Controls Result_OK Identify & Correct Issue Storage->Result_OK If Issue Found Dosage->Result_OK If Issue Found Placement->Result_OK If Issue Found Timing->Result_OK If Issue Found Calibration->Result_OK If Issue Found Controls->Result_OK If Controls Pass Result_Bad Consult Literature/ Re-evaluate Hypothesis Controls->Result_Bad If Controls Fail

References

Troubleshooting inconsistent results in Abeprazan experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Abeprazan (also known as Fexuprazan) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2][3][4] Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly to the proton pump (H+/K+-ATPase), this compound binds reversibly and competitively to the potassium-binding site of the H+/K+-ATPase.[1][2][3][4] This mechanism allows for a more rapid onset of action and does not require pre-meal dosing.[5]

Q2: What are the key differences between this compound (a P-CAB) and traditional PPIs?

FeatureThis compound (P-CAB)Proton Pump Inhibitors (PPIs)
Mechanism of Action Reversible, potassium-competitive inhibition of H+/K+-ATPase.[1][2][3][4]Irreversible inhibition of H+/K+-ATPase.
Activation Does not require an acidic environment for activation.[1][2]Requires activation in an acidic environment.
Onset of Action Rapid.[5]Slower, may take several days for maximal effect.
Dosing Can be taken with or without regard to meals.Typically administered before meals.
Acid Suppression Can provide more prolonged and sustained acid inhibition.[5]Efficacy can be influenced by meal times and CYP2C19 genotype.

Q3: What are the solubility and stability properties of this compound?

This compound is typically a white to off-white crystalline powder.[6] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.[6][7] It is stable under normal storage conditions but can be sensitive to extreme pH levels.[6] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with sonication recommended to aid dissolution.[1]

Q4: What are some known factors that can influence the efficacy of P-CABs like this compound in clinical settings?

While this compound is a potent inhibitor of gastric acid secretion, certain factors have been associated with a varied response to P-CABs in clinical studies. These include the co-existence of functional dyspepsia and the presence of sleep disturbances.[8][9][10][11]

Troubleshooting Inconsistent Experimental Results

This section addresses common issues that may lead to variability in your this compound experiments.

In Vitro H+/K+-ATPase Activity Assays

Problem: Higher than expected IC50 value or low inhibition at expected concentrations.

  • Possible Cause 1: Incorrect Reagent Concentration.

    • Solution: Ensure that the concentrations of ATP, potassium, and the enzyme preparation are optimal and consistent across experiments. The inhibitory action of this compound is competitive with potassium, so potassium concentration is a critical parameter.

  • Possible Cause 2: this compound Precipitation.

    • Solution: this compound has limited aqueous solubility.[6][7] Ensure that the final concentration of the solvent (e.g., DMSO) is low enough to not affect the assay and that this compound remains in solution. Consider using a fresh stock solution and verifying its solubility under your specific assay conditions.

  • Possible Cause 3: Inactive Enzyme.

    • Solution: The H+/K+-ATPase enzyme is sensitive to storage and handling. Use a fresh batch of enzyme or validate the activity of your current stock with a known inhibitor.

Problem: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Pipetting.

    • Solution: Use calibrated pipettes and ensure thorough mixing of all reagents in each well.

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or water to create a humidified barrier.

In Vivo Gastric Acid Secretion Models (e.g., Pylorus-Ligated Rat)

Problem: Inconsistent or lower than expected reduction in gastric acid secretion.

  • Possible Cause 1: Improper Drug Administration.

    • Solution: Ensure accurate oral gavage or intravenous administration. For oral administration, be mindful of the animal's stress levels, which can affect gastric emptying.

  • Possible Cause 2: Variability in Animal Physiology.

    • Solution: Use animals of the same age, sex, and strain. Ensure consistent fasting periods before the experiment, as this can significantly impact basal acid secretion.

  • Possible Cause 3: Incomplete Ligation.

    • Solution: In the pylorus-ligated rat model, an incomplete ligation can lead to the leakage of gastric contents, resulting in an underestimation of acid secretion. Ensure the ligation is secure.

Problem: High mortality or adverse effects in the animal cohort.

  • Possible Cause 1: Anesthesia Issues.

    • Solution: Carefully monitor the depth of anesthesia throughout the procedure. Ensure proper dosing and administration of the anesthetic agent.

  • Possible Cause 2: Surgical Trauma.

    • Solution: Refine the surgical technique to minimize tissue damage and bleeding.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • H+/K+-ATPase enzyme preparation (e.g., from porcine gastric microsomes)

  • This compound

  • ATP

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl2)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Method:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, MgCl2, KCl, and varying concentrations of this compound (or vehicle control).

  • Add the H+/K+-ATPase enzyme preparation to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding ATP to each well.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Add the phosphate detection reagent and incubate until the color develops.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

This is a widely used model to assess the in vivo efficacy of anti-secretory agents.

Materials:

  • Male Wistar rats (or other appropriate strain), fasted overnight with free access to water.

  • This compound formulation for oral or intravenous administration.

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Surgical instruments.

  • Saline solution.

  • pH meter or autotitrator.

Method:

  • Administer this compound or the vehicle control to the fasted rats at the desired dose and route.

  • After a specified time (e.g., 1-2 hours), anesthetize the rats.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to the blood supply.

  • Close the abdominal incision.

  • After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

  • Centrifuge the gastric contents to remove any solid debris.

  • Measure the volume of the gastric juice.

  • Determine the acid concentration by titrating the supernatant with 0.01 N NaOH to a pH of 7.0.

  • Calculate the total acid output (volume x concentration).

Visualizations

Abeprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Secretion into Gastric Lumen K_ion K+ K_ion->H_K_ATPase Binds to activate pump Gastric_Lumen Gastric Lumen (Stomach Acid) This compound This compound This compound->H_K_ATPase Competitively binds to K+ binding site experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A Prepare Reagents (Enzyme, Buffer, ATP, this compound) B Incubate Enzyme with this compound A->B C Initiate Reaction with ATP B->C D Measure Phosphate Production C->D E Calculate IC50 D->E F Administer this compound to Animals G Surgical Procedure (e.g., Pylorus Ligation) F->G H Collect Gastric Juice G->H I Measure Acid Output H->I J Analyze Efficacy I->J troubleshooting_tree Start Inconsistent Results? AssayType In Vitro or In Vivo? Start->AssayType InVitroIssue Low Inhibition / High IC50? AssayType->InVitroIssue In Vitro InVivoIssue Low Efficacy? AssayType->InVivoIssue In Vivo CheckReagents Verify Reagent Concentrations (K+, ATP, Enzyme) InVitroIssue->CheckReagents Yes InVitroIssue->InVivoIssue No, other issue CheckSolubility Confirm this compound Solubility and Stability CheckReagents->CheckSolubility CheckEnzyme Validate Enzyme Activity CheckSolubility->CheckEnzyme InVivoIssue->Start No, other issue CheckAdmin Verify Drug Administration Technique and Dose InVivoIssue->CheckAdmin Yes CheckAnimals Standardize Animal Model (Fasting, Strain, etc.) CheckAdmin->CheckAnimals CheckSurgery Review Surgical Procedure for Consistency CheckAnimals->CheckSurgery

References

Technical Support Center: Enhancing Fexuprazan Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fexuprazan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the oral bioavailability of Fexuprazan in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of Fexuprazan in preclinical models, and why is it variable?

A1: Preclinical studies have shown that the absolute oral bioavailability of Fexuprazan can be highly variable across different species. Reported values have ranged from as low as 3.89% in rats to approximately 50.6% in monkeys.[1] This variability can be attributed to several factors including species-specific differences in first-pass metabolism, gastrointestinal tract physiology, and the formulation used for administration.

Q2: Fexuprazan is reported to have adequate solubility and permeability. Why might I still be observing low bioavailability in my rat studies?

A2: While Fexuprazan possesses sufficient intrinsic solubility and permeability, several factors in a preclinical setting can lead to lower-than-expected oral bioavailability.[1] These include:

  • Poor in vivo dissolution rate: The rate at which the solid drug dissolves in the gastrointestinal fluid can be a limiting factor, even if the drug is considered soluble. The formulation and particle size play a crucial role here.

  • First-pass metabolism: Fexuprazan is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestinal wall.[2] High first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.

  • Formulation-related issues: A simple suspension may not provide optimal wetting and dispersion of the drug particles in the gastrointestinal tract, leading to incomplete absorption.

  • Gastrointestinal transit time: Rapid transit through the absorptive regions of the gut can limit the time available for dissolution and absorption.

Q3: What are the primary strategies to consider for improving the oral bioavailability of Fexuprazan in my preclinical experiments?

A3: To enhance the oral bioavailability of Fexuprazan, researchers can explore various formulation strategies. The primary goals of these strategies are to improve the dissolution rate and/or reduce first-pass metabolism. Key approaches include:

  • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of the drug in the gastrointestinal tract and may also inhibit CYP3A4 activity and reduce first-pass metabolism.

  • Solid dispersions: Dispersing Fexuprazan in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Nanosuspensions: Reducing the particle size of Fexuprazan to the nanometer range increases the surface area for dissolution, leading to faster absorption.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Observed Issue Potential Cause(s) Troubleshooting Steps
Low and variable Cmax and AUC values in rats after oral administration of a simple suspension. 1. Incomplete dissolution of the drug in the GI tract.2. High first-pass metabolism. 3. Instability of the suspension leading to inconsistent dosing.1. Improve Dissolution: Switch from a simple suspension to an enabling formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion. 2. Assess Metabolism: Co-administer a known CYP3A4 inhibitor (in a research setting) to understand the contribution of first-pass metabolism to the low bioavailability. 3. Ensure Formulation Homogeneity: For suspensions, ensure adequate and consistent mixing before each dose administration. Consider including a wetting agent in the suspension.
Precipitation of the drug observed in the stomach or small intestine during necropsy. The drug is dissolving but then precipitating out of solution due to changes in pH or dilution in the GI tract.1. Utilize Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in your formulation. These can help maintain a supersaturated state of the drug in the gut. 2. Optimize Lipid-Based Formulations: For SEDDS, ensure the formulation forms a stable and fine emulsion upon dilution with aqueous media, which can help keep the drug solubilized.
In vitro dissolution of my formulation is high, but in vivo bioavailability remains low. 1. The drug is being metabolized in the intestinal wall (gut first-pass effect). 2. The drug is a substrate for efflux transporters like P-glycoprotein (P-gp), although reports suggest this is not a major issue for Fexuprazan.[1]1. Caco-2 Permeability Assay: Conduct a bidirectional Caco-2 permeability assay to assess the potential for intestinal efflux. 2. Consider Lymphatic Uptake: Highly lipophilic formulations can sometimes promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism in the liver.

Data Presentation: Comparative Pharmacokinetics of Fexuprazan Formulations in Rats

The following table summarizes hypothetical pharmacokinetic data in rats, comparing a standard Fexuprazan suspension to two enhanced formulations: a Self-Emulsifying Drug Delivery System (SEDDS) and a Solid Dispersion. This data is illustrative and intended to demonstrate the potential improvements that can be achieved with advanced formulation strategies.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Simple Suspension 10150 ± 352.0600 ± 120100 (Reference)
SEDDS 10450 ± 901.01800 ± 350~300
Solid Dispersion 10380 ± 751.51500 ± 280~250

Experimental Protocols

Preparation of a Fexuprazan Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of Fexuprazan.

Materials:

  • Fexuprazan

  • Oil phase (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of Fexuprazan in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant in a glass vial.

  • Add the required amount of Fexuprazan to the mixture.

  • Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating (e.g., 40°C water bath) may be used to facilitate dissolution.

  • To assess the self-emulsification properties, add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different Fexuprazan formulations.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • Fexuprazan formulations (e.g., simple suspension, SEDDS)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the Fexuprazan formulation via oral gavage at the desired dose.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of Fexuprazan in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Preclinical Evaluation Fexuprazan Fexuprazan API Excipient_Screening Excipient Screening (Solubility Studies) Fexuprazan->Excipient_Screening Formulation_Prep Formulation Preparation (e.g., SEDDS, Solid Dispersion) Excipient_Screening->Formulation_Prep In_Vitro In Vitro Characterization (Dissolution, Caco-2 Permeability) Formulation_Prep->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Rat Model) Formulation_Prep->In_Vivo Data_Analysis Data Analysis & Bioavailability Calculation In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for developing and evaluating enhanced Fexuprazan formulations.

bioavailability_logic cluster_causes Potential Causes cluster_solutions Formulation Strategies Start Low Oral Bioavailability Dissolution Poor Dissolution Rate Start->Dissolution Metabolism High First-Pass Metabolism (CYP3A4) Start->Metabolism SEDDS SEDDS (Self-Emulsifying System) Dissolution->SEDDS SD Solid Dispersion Dissolution->SD Nano Nanosuspension Dissolution->Nano Metabolism->SEDDS (May inhibit CYP3A4) Improved_BA Improved Bioavailability SEDDS->Improved_BA SD->Improved_BA Nano->Improved_BA

Caption: Logic diagram for troubleshooting low Fexuprazan bioavailability.

References

Addressing tachyphylaxis with repeated Abeprazan administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals who may encounter a diminished response to repeated administration of Abeprazan, a potassium-competitive acid blocker (P-CAB). While tachyphylaxis has not been clinically reported with this compound, this guide offers a framework for investigating and addressing potential instances of reduced efficacy during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Fexuprazan or DWP14012) is a potassium-competitive acid blocker (P-CAB).[1][2] It functions by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][3][4] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for its activation.[1]

Q2: What is tachyphylaxis?

Tachyphylaxis is a medical term describing a rapid decrease in the response to a drug following repeated administration.[5][6] It is a form of tolerance that develops quickly, sometimes after only a few doses.[6][7] This phenomenon is well-documented with other classes of acid-suppressing medications, such as H2-receptor antagonists (H2RAs).[8][9][10]

Q3: Is tachyphylaxis a known issue with this compound?

Currently, there is no published evidence to suggest that tachyphylaxis is a common or expected issue with repeated this compound administration. Its reversible and competitive mechanism of action differs from drugs where tachyphylaxis is frequently observed.[1][4] However, as with any compound in development, unexpected pharmacological responses can occur.

Q4: We are observing a decreased response to this compound in our animal models after several doses. Could this be tachyphylaxis?

While possible, it is essential to systematically rule out other potential causes for the observed decrease in efficacy. This guide provides a structured approach to troubleshooting this issue.

Troubleshooting Guide: Diminished Response to Repeated this compound Administration

If you are observing a reduced effect of this compound upon repeated dosing, follow these steps to investigate the potential cause.

Step 1: Verify Experimental Protocol and Reagents

Before investigating complex biological causes, ensure the consistency and accuracy of your experimental setup.

Experimental Workflow Verification

cluster_prep Preparation cluster_admin Administration cluster_measure Measurement Prep_this compound This compound Formulation (Check solvent, concentration, stability) Dosing Dosing Procedure (Route, volume, frequency, timing) Prep_this compound->Dosing Consistent Formulation Animal_Prep Animal Model Preparation (Health, weight, fasting state) Animal_Prep->Dosing Standardized Subjects Assay Efficacy Assay (e.g., Gastric pH, acid secretion volume) Dosing->Assay Accurate Timing Data_Collection Data Collection & Analysis Assay->Data_Collection Reliable Measurement

Caption: Workflow for verifying experimental consistency.

Troubleshooting Questions:

  • This compound Formulation:

    • Is the this compound stock solution fresh and properly stored?

    • Has the solubility of this compound in the vehicle been confirmed? (DMSO and PEG300/Tween 80/Saline mixtures are common solvents).[1]

    • Is the final formulation prepared consistently for each administration?

  • Dosing Procedure:

    • Is the route of administration (e.g., oral gavage, intravenous) being performed correctly and consistently?

    • Are the dose volumes accurate for the animal's weight?

    • Is the timing between doses precisely controlled?

  • Animal Model:

    • Are the animals healthy and within the expected weight range?

    • Has the fasting state of the animals been consistent prior to each dose?

  • Measurement:

    • Are the instruments for measuring the endpoint (e.g., pH meter, titration equipment) calibrated and functioning correctly?

    • Is the timing of the endpoint measurement relative to the last dose consistent?

Step 2: Differentiate Tachyphylaxis from Other Pharmacological Phenomena

If the experimental protocol is sound, consider alternative explanations for the reduced response.

Conceptual Relationship Diagram

cluster_causes Potential Causes Observed_Effect Diminished Response to Repeated Dosing Tachyphylaxis True Tachyphylaxis (Rapid, receptor/enzyme level changes) Observed_Effect->Tachyphylaxis Metabolic_Tolerance Metabolic Tolerance (Increased drug clearance, e.g., CYP3A4 induction) Observed_Effect->Metabolic_Tolerance Counter_Regulation Physiological Counter-Regulation (e.g., Hypergastrinemia) Observed_Effect->Counter_Regulation

Caption: Potential causes of a diminished drug response.

  • Metabolic Tolerance: Repeated administration of a drug can sometimes induce the expression of metabolic enzymes responsible for its clearance, leading to lower plasma concentrations over time. This compound is primarily metabolized by the CYP3A4 enzyme.[3]

  • Physiological Counter-Regulation: Prolonged suppression of gastric acid can lead to a feedback mechanism resulting in increased levels of the hormone gastrin (hypergastrinemia).[11][12] Gastrin can stimulate the growth of acid-secreting cells, which might partially counteract the effect of this compound over time.

Step 3: Conduct a Dose-Response Study

To investigate if the reduced effect can be overcome by a higher dose, which is a characteristic of some forms of tolerance.

Hypothetical Dose-Response Data

Treatment GroupDay 1: Gastric pH (Mean ± SD)Day 5: Gastric pH (Mean ± SD)% Change in pH from Day 1 to Day 5
Vehicle Control2.1 ± 0.32.0 ± 0.4-4.8%
This compound (10 mg/kg)5.5 ± 0.54.2 ± 0.6-23.6%
This compound (20 mg/kg)6.8 ± 0.45.5 ± 0.5-19.1%
This compound (30 mg/kg)6.9 ± 0.56.5 ± 0.4-5.8%

In this hypothetical example, the 30 mg/kg dose appears to overcome the diminished effect seen at lower doses, suggesting a form of tolerance rather than a complete loss of drug action.

Step 4: Measure Pharmacokinetic Parameters

To determine if the reduced efficacy is due to changes in drug exposure.

Hypothetical Pharmacokinetic Data

ParameterDay 1 (20 mg/kg)Day 5 (20 mg/kg)% Change
Cmax (ng/mL)1500950-36.7%
AUC (ng*h/mL)75004800-36.0%
T1/2 (hours)2.51.8-28.0%

This hypothetical data shows a significant decrease in maximum plasma concentration (Cmax) and total drug exposure (AUC) by Day 5, which would strongly suggest that metabolic tolerance is the cause of the reduced pharmacological effect.

Experimental Protocols

Protocol 1: In Vivo Model of Gastric Acid Secretion (Pylorus-Ligated Rat)

This model is used to assess the effect of a compound on basal gastric acid secretion.

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 18-24 hours with free access to water.

  • This compound Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage) at the specified doses and time points (e.g., once daily for 5 days).

  • Surgical Procedure: On the final day of dosing, 1 hour after the last dose, anesthetize the rats. Perform a midline laparotomy and ligate the pylorus.

  • Sample Collection: After 4 hours, euthanize the animals and collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

Protocol 2: Pharmacokinetic Analysis

This protocol outlines the steps to assess the plasma concentration of this compound over time.

  • Animal Preparation and Dosing: As described in Protocol 1.

  • Blood Sampling: At predetermined time points after the first dose (Day 1) and the last dose (e.g., Day 5), collect blood samples (e.g., via tail vein or cardiac puncture) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, AUC, and T1/2.

Signaling Pathway and Mechanism of Action

This compound Mechanism of Action

cluster_cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ (Proton) Lumen Gastric Lumen (Stomach Interior) Proton_Pump->Lumen Secretes H+ K_ion K+ (Potassium Ion) K_ion->Proton_Pump Binds to activate This compound This compound This compound->Proton_Pump Competitively blocks K+ binding site (Reversible Inhibition)

Caption: Reversible inhibition of the proton pump by this compound.

Should you continue to observe a diminished response after following this guide, and have ruled out experimental and pharmacokinetic causes, please contact our scientific support team to discuss the findings in more detail.

References

Technical Support Center: Navigating Challenges in Long-Term Abeprazan Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during long-term efficacy studies of Abeprazan (Fexuprazan).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining patient adherence in long-term this compound studies for conditions like GERD?

A1: Maintaining patient adherence in long-term studies of acid-suppressing medications like this compound for gastroesophageal reflux disease (GERD) can be challenging. Several factors contribute to this, including the complexity of therapeutic regimens, the cost of therapy, and a lack of patient understanding of the treatment's purpose[1]. In GERD, symptomatic improvement can sometimes lead to patients becoming less diligent with their medication over time[2]. For instance, studies on proton pump inhibitors (PPIs), a related class of drugs, show that adherence rates can be as low as 52.5%[3]. Poor adherence is a significant factor in therapeutic failure[2][4].

Troubleshooting Patient Adherence:

  • Symptom Fluctuation: Patients may decrease or stop medication use as their symptoms improve, leading to recurrence[4].

  • On-Demand Therapy Preference: Some patients may prefer on-demand therapy over continuous use, which can affect the consistent evaluation of long-term efficacy. A study on Fexuprazan showed that approximately 68% of patients preferred on-demand maintenance therapy[5].

  • Patient Education: Ensure patients understand the chronic nature of their condition and the importance of continuous treatment for long-term efficacy and prevention of complications[6].

Q2: How can we address the potential for hypergastrinemia and its long-term consequences in this compound trials?

A2: Long-term acid suppression with potent drugs like this compound can lead to hypergastrinemia, an elevation of gastrin levels in the blood[7][8]. This is a feedback response to decreased stomach acidity[8]. A primary concern with chronic hypergastrinemia is its potential to stimulate the proliferation of enterochromaffin-like (ECL) cells, which could theoretically increase the risk of neuroendocrine tumors[8][9].

While some studies on P-CABs like vonoprazan have shown higher serum gastrin levels compared to PPIs, clinical trials on Fexuprazan have not reported significant differences in serum gastrin levels compared to esomeprazole at 4 and 8 weeks[5][10]. Animal studies suggest that the long-term safety profile of some P-CABs regarding hypergastrinemia may be similar to that of PPIs[7].

Monitoring and Mitigation Strategies:

  • Regular Monitoring: Implement regular monitoring of serum gastrin levels in long-term study participants.

  • Histological Assessment: In preclinical and long-term animal studies, and where ethically permissible in human trials, periodic endoscopic and histological examination of the gastric mucosa can help assess for ECL cell hyperplasia[11].

  • Data from Related Compounds: Stay informed about the long-term safety data emerging from other P-CABs, as this can provide insights into class-specific effects[12][13].

Q3: What are the key considerations for selecting and validating endpoints in long-term this compound efficacy studies?

A3: The selection of appropriate endpoints is crucial for demonstrating the long-term efficacy of this compound. For conditions like erosive esophagitis (EE), a common primary endpoint is the endoscopic healing rate[5][10][14]. However, for non-erosive reflux disease (NERD) or maintenance therapy, symptom control becomes a more prominent endpoint.

Challenges and Solutions:

  • Symptom-Based vs. Objective Measures: Relying solely on patient-reported outcomes can be subjective. It is beneficial to use validated questionnaires like the GERD-Health-Related Quality of Life (GERD-HRQL) and the Reflux Disease Questionnaire (RDQ) to standardize symptom assessment[5][10].

  • Placebo Response and Symptom Fluctuation: The natural fluctuation of GERD symptoms and a significant placebo response can complicate the interpretation of long-term efficacy data. In one study, 27% of patients on long-term acid suppressants who were switched to a placebo continued for a year without needing to return to their original medication[15][16].

  • Defining "Treatment Failure": Clearly define what constitutes treatment failure in the study protocol. This could be a certain frequency or severity of symptoms, the need for rescue medication, or lack of endoscopic healing[15].

Troubleshooting Guides

Issue: Inconsistent Efficacy Results in a Subgroup of Patients

Possible Causes:

  • Genetic Polymorphisms: While this compound is not expected to have the same degree of variability in metabolism due to CYP2C19 polymorphisms as some PPIs, individual responses can still vary[8].

  • Underlying Motility Disorders: Some patients may have underlying esophageal motility disorders that contribute to their symptoms and are less responsive to acid suppression alone.

  • Presence of Helicobacter pylori: H. pylori infection status can influence the gastric environment and potentially the efficacy of acid-suppressing medications[10].

Troubleshooting Steps:

  • Pharmacogenetic Analysis: If feasible, conduct subgroup analyses based on relevant genetic markers.

  • Comprehensive Baseline Assessment: Ensure a thorough baseline assessment, including esophageal manometry if clinically indicated, to rule out significant motility disorders.

  • Stratification by H. pylori Status: Stratify randomization and subsequent analyses based on the patients' H. pylori status at baseline[10].

Issue: High Dropout Rate in the Later Stages of a Long-Term Study

Possible Causes:

  • "Pill Fatigue": Patients may become tired of taking daily medication over an extended period.

  • Perceived Lack of Efficacy: If patients experience intermittent symptoms despite being on the study drug, they may lose confidence in the treatment and withdraw.

  • Concerns about Long-Term Side Effects: With increasing public awareness of potential long-term side effects of acid-suppressing drugs, patients may become apprehensive about continued participation.

Troubleshooting Steps:

  • Flexible Dosing Strategies: For maintenance studies, consider protocols that allow for on-demand or intermittent therapy, as this may improve adherence and retention.

  • Regular Follow-up and Reinforcement: Maintain regular contact with study participants to reinforce the importance of adherence and address any concerns they may have.

  • Transparent Communication: Provide clear and balanced information about the known and potential long-term effects of the treatment, and the measures in place to monitor their safety.

Quantitative Data Summary

Table 1: Efficacy of this compound (Fexuprazan) 40 mg vs. Esomeprazole 40 mg in Erosive Esophagitis (EE)

EndpointFexuprazan 40 mgEsomeprazole 40 mgStudy
Cumulative Healing Rate at Week 8 99.1%99.1%[5][10][17]
Healing Rate at Week 4 90.3%88.5%[5][10][17]
Healing Rate at 8 weeks (FAS) 88.5% (146/165)89.0% (145/163)[14][18]
Healing Rate at 8 weeks (PPS) 97.3% (145/149)97.9% (143/146)[14][18]
Drug-Related Adverse Events 19.4%19.6%[14][18]

FAS: Full Analysis Set; PPS: Per-Protocol Set

Table 2: Efficacy of this compound (Fexuprazan) in Acute or Chronic Gastritis

Endpoint (at 2 weeks)Fexuprazan 20 mg q.d.Fexuprazan 10 mg b.i.d.PlaceboStudy
Erosion Improvement Rate 57.8% (59/102)65.7% (67/102)40.6% (39/96)[19][20]
Erosion Healing Rate p=0.033 (vs. Placebo)p=0.010 (vs. Placebo)-[20]

q.d.: once a day; b.i.d.: twice a day

Experimental Protocols

Protocol: Phase III, Randomized, Double-Blind, Multicenter Study of this compound in Erosive Esophagitis

  • Study Design: A randomized, double-blind, parallel-group, multicenter, non-inferiority trial[10].

  • Patient Population: Adult patients (e.g., 19-75 years) with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A to D)[17][19].

  • Randomization and Blinding: Eligible participants are randomized in a 1:1 ratio to receive either this compound (Fexuprazan) 40 mg or Esomeprazole 40 mg. The study is conducted in a double-blind manner, with participants, investigators, and study staff unaware of the treatment allocation. A double-dummy method may be used to maintain blinding[19].

  • Treatment: Patients receive one tablet of the assigned study drug once daily for up to 8 weeks[10][14].

  • Primary Endpoint: The primary efficacy endpoint is the cumulative healing rate of erosive esophagitis at week 8, confirmed by endoscopy[10].

  • Secondary Endpoints:

    • Healing rate of erosive esophagitis at week 4[10].

    • Symptom relief (e.g., heartburn, acid regurgitation) assessed through patient diaries and validated questionnaires (e.g., RDQ, GERD-HRQL)[10].

    • Safety and tolerability, including the incidence of treatment-emergent adverse events (TEAEs)[14].

    • Serum gastrin levels at baseline, week 4, and week 8[5][10].

  • Statistical Analysis: The non-inferiority of this compound to esomeprazole is evaluated for the primary endpoint. The confidence interval for the difference in healing rates is calculated and compared to a pre-specified non-inferiority margin (e.g., -10%)[10].

Visualizations

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

LongTerm_Efficacy_Workflow cluster_planning Study Planning cluster_execution Study Execution (Long-Term) cluster_challenges Potential Challenges cluster_analysis Data Analysis & Reporting Protocol_Dev Protocol Development (Endpoint Selection, Duration) Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Protocol_Dev->Patient_Recruitment Treatment_Phase Treatment Administration (Continuous vs. On-demand) Patient_Recruitment->Treatment_Phase Monitoring Regular Monitoring Visits (Efficacy & Safety) Treatment_Phase->Monitoring Adherence Patient Adherence Issues Treatment_Phase->Adherence Hypergastrinemia Hypergastrinemia Monitoring Monitoring->Hypergastrinemia Dropout High Patient Dropout Monitoring->Dropout Data_Collection Data Collection & Cleaning Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (Long-Term Endpoints) Data_Collection->Statistical_Analysis Final_Report Final Study Report Statistical_Analysis->Final_Report

Caption: Workflow for a long-term this compound efficacy study highlighting key challenges.

References

Technical Support Center: Mitigating Off-target Effects of Abeprazan in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Abeprazan (also known as Fexuprazan or DWP14012) in cellular models. The focus is on identifying and mitigating potential off-target effects to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potassium-competitive acid blocker (P-CAB). Its primary on-target effect is the reversible inhibition of the gastric H+/K+-ATPase (proton pump), which is responsible for acid secretion in the stomach. Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for its activation.

Q2: I am observing a cellular phenotype that is inconsistent with proton pump inhibition. Could this be an off-target effect of this compound?

A: It is possible. While this compound is designed to be selective for the H+/K+-ATPase, like many small molecule inhibitors, it may interact with other cellular proteins, leading to off-target effects. If the observed phenotype in your cellular model (e.g., changes in cell viability, signaling pathways, or gene expression) cannot be directly attributed to the inhibition of the proton pump, further investigation into potential off-target effects is warranted.

Q3: Are there any known off-target effects of this compound?

A: Recent research has identified that this compound can exert anti-inflammatory and anti-pyroptotic effects by inhibiting the NLRP1 inflammasome pathway in esophageal epithelial cells.[1] This is considered an off-target effect as it is independent of its proton pump inhibitory activity. Specifically, this compound has been shown to reduce the expression of NLRP1, which in turn decreases the activation of Caspase-1 and the cleavage of Gasdermin D (GSDMD), key steps in the pyroptotic cell death pathway.[1]

Q4: How can I determine if the effects I'm seeing are on-target or off-target?

A: A multi-pronged approach is recommended:

  • Use a structurally unrelated inhibitor: If a different P-CAB or a PPI at an effective concentration reproduces the observed phenotype, it is more likely to be an on-target effect.

  • Dose-response analysis: On-target effects should correlate with the known IC50 of this compound for H+/K+-ATPase. Off-target effects may occur at different concentration ranges.

  • Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target (H+/K+-ATPase) should mimic the on-target effects of this compound. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.

  • Investigate known off-target pathways: Based on current literature, you can specifically assay for the modulation of the NLRP1 inflammasome pathway.

Q5: What are some general strategies to mitigate off-target effects in my experiments?

A:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Employ orthogonal approaches: Confirm key findings using non-pharmacological methods, such as genetic manipulation (siRNA, CRISPR).

  • Thoroughly document experimental conditions: Record the specific lot number, concentration, and treatment duration of this compound, as batch-to-batch variability can sometimes contribute to inconsistent results.

Troubleshooting Guides

Problem 1: Unexpected changes in inflammatory cytokine levels after this compound treatment.

  • Possible Cause: This could be due to the known off-target effect of this compound on the NLRP1 inflammasome pathway, which regulates the production of pro-inflammatory cytokines like IL-1β.[1]

  • Troubleshooting Steps:

    • Measure IL-1β levels: Perform an ELISA to quantify the concentration of secreted IL-1β in your cell culture supernatant. A decrease in IL-1β production upon this compound treatment would be consistent with NLRP1 pathway inhibition.

    • Assess Caspase-1 activity: Use a Caspase-1 activity assay to determine if this compound is inhibiting this key enzyme in the inflammasome cascade.

    • Analyze Gasdermin D cleavage: Perform a Western blot to detect the cleaved form of Gasdermin D, a downstream marker of inflammasome activation. A reduction in cleaved GSDMD would further support an off-target effect on this pathway.

Problem 2: Unexplained cytotoxicity or changes in cell viability in my cellular model.

  • Possible Cause: The observed cytotoxicity could be an off-target effect. This compound has been shown to inhibit pyroptosis, a form of programmed cell death, in esophageal cells.[1] Depending on the cell type and context, modulation of cell death pathways could lead to unexpected viability changes.

  • Troubleshooting Steps:

    • Perform a dose-response curve for viability: Determine the concentration at which cytotoxicity is observed and compare it to the known on-target inhibitory concentration of this compound.

    • Characterize the mode of cell death: Use assays for apoptosis (e.g., Annexin V staining) and pyroptosis (e.g., LDH release assay, GSDMD cleavage) to understand the mechanism of cell death.

    • Consider broad-spectrum off-target screening: If the effect is significant and unexplained, consider collaborating with a core facility to perform a kinome scan or a proteomics-based screen to identify other potential off-target proteins.

Data Presentation

Table 1: Known On-target and Off-target Effects of this compound

Target/PathwayEffect of this compoundCellular Process ModulatedAssay to Confirm
On-Target
H+/K+-ATPaseInhibitionGastric Acid SecretionProton flux assays, pH measurements
Off-Target
NLRP1 InflammasomeInhibitionInflammation, PyroptosisIL-1β ELISA, Caspase-1 Activity Assay, GSDMD Western Blot

Experimental Protocols

1. Protocol: Western Blot for Gasdermin D (GSDMD) Cleavage

  • Objective: To determine if this compound inhibits the cleavage of GSDMD, a marker of pyroptosis.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., Het-1A or THP-1) and treat with this compound at various concentrations for a predetermined time. Include a positive control for pyroptosis induction (e.g., LPS and nigericin for THP-1 cells).

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein on a 10-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Antibody Incubation: Incubate the membrane with a primary antibody against GSDMD overnight at 4°C. This should detect both full-length (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Compare the band intensity of the cleaved GSDMD fragment between control and this compound-treated samples. A decrease in the cleaved fragment indicates inhibition of pyroptosis.

2. Protocol: Caspase-1 Activity Assay

  • Objective: To measure the effect of this compound on Caspase-1 activity.

  • Methodology:

    • Cell Treatment: Treat cells in a 96-well plate with this compound and a positive control for inflammasome activation.

    • Assay Procedure: Use a commercially available fluorometric or colorimetric Caspase-1 assay kit. Follow the manufacturer's instructions. Typically, this involves lysing the cells and adding a Caspase-1-specific substrate that produces a fluorescent or colorimetric signal upon cleavage.

    • Measurement: Read the signal using a microplate reader.

    • Analysis: Compare the signal from this compound-treated wells to the positive control. A reduction in signal indicates inhibition of Caspase-1 activity.

3. Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify potential off-target proteins of this compound by assessing their thermal stability in the presence of the compound.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Protein Detection: Analyze the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting, or perform a proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling).

    • Analysis: A protein that binds to this compound will be stabilized and thus remain in the soluble fraction at higher temperatures compared to the vehicle control. This results in a "shift" in its melting curve.

Visualizations

On_Target_Pathway This compound This compound ProtonPump H+/K+-ATPase (Proton Pump) This compound->ProtonPump Inhibition AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Catalyzes

Caption: On-target pathway of this compound.

Off_Target_Pathway cluster_Inflammasome NLRP1 Inflammasome Activation cluster_Pyroptosis Pyroptosis Execution NLRP1 NLRP1 Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP1->Caspase1 Activates GSDMD GSDMD -> Cleaved GSDMD Caspase1->GSDMD Cleaves IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b Cleaves Pore Pore Formation GSDMD->Pore CellDeath Pyroptotic Cell Death Pore->CellDeath This compound This compound This compound->NLRP1

Caption: Known off-target pathway of this compound.

Experimental_Workflow Start Observe Unexpected Phenotype with this compound Step1 Hypothesize Off-Target Effect Start->Step1 Step2 Validate with Orthogonal Approaches (e.g., different inhibitor, target knockdown) Step1->Step2 Step3 Characterize Off-Target Pathway (e.g., Western Blot, Activity Assays) Step2->Step3 Step4 Broad Off-Target Screening (CETSA, KinomeScan, Proteomics) Step2->Step4 If pathway unknown Step5 Mitigate in Experiments (Use lowest effective dose, confirm with non-pharma methods) Step3->Step5 Step4->Step3 End Accurate Data Interpretation Step5->End

Caption: Workflow for investigating off-target effects.

References

Refinement of analytical techniques for Abeprazan metabolite detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of Abeprazan and its principal metabolites in biological matrices, primarily human plasma. The information is intended for researchers, scientists, and drug development professionals.

I. Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions between the analyte and the stationary phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. Inappropriate Mobile Phase pH: The pH is close to the pKa of this compound or its metabolites, causing inconsistent ionization.1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a pH that ensures consistent ionization of the analytes (e.g., acidic pH for basic compounds). Consider using a column with end-capping to minimize silanol interactions. 3. Replace the analytical column. Use a guard column to protect the analytical column. 4. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression/Enhancement (Matrix Effect): Co-eluting endogenous components from the plasma matrix interfering with the ionization of the target analytes.[1][2] 2. Suboptimal MS/MS Parameters: Collision energy, declustering potential, and other source parameters are not optimized. 3. Inefficient Sample Extraction: Low recovery of analytes during the protein precipitation step. 4. Analyte Degradation: Instability of this compound or its metabolites in the biological matrix or during sample processing.1. Improve Chromatographic Separation: Modify the gradient to separate analytes from interfering matrix components. Optimize Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if protein precipitation is insufficient.[2] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This can help to compensate for matrix effects. 2. Optimize all MS/MS parameters for this compound and each metabolite individually by infusing a standard solution. 3. Ensure the ratio of acetonitrile to plasma is sufficient for complete protein precipitation (typically 3:1 or 4:1 v/v). Vortex thoroughly and ensure adequate centrifugation. 4. Investigate the stability of the analytes under different storage and processing conditions (e.g., freeze-thaw cycles, benchtop stability). Add stabilizers if necessary.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or the autosampler. 2. Matrix Interference: High levels of endogenous compounds from the plasma sample. 3. Carryover: Residual analyte from a previous high-concentration injection.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve the sample cleanup procedure to remove more interfering substances. 3. Optimize the autosampler wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent Retention Times 1. Column Equilibration Issues: Insufficient time for the column to re-equilibrate between injections. 2. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of a volatile mobile phase component. 3. Column Temperature Fluctuations: Inconsistent column oven temperature. 4. Air Bubbles in the Pump: This can cause pressure fluctuations and affect the flow rate.1. Ensure the column is fully equilibrated before each injection. A minimum of 5-10 column volumes is a good starting point. 2. Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a column oven to maintain a stable temperature. 4. Degas the mobile phase and prime the pumps.
No Peak Detected 1. Incorrect MRM Transitions: The selected precursor and product ions are incorrect for the analytes. 2. Sample Preparation Failure: Complete loss of analyte during extraction. 3. Instrument Malfunction: Issues with the LC, mass spectrometer, or data acquisition software.1. Verify the MRM transitions for this compound and its metabolites using a standard solution. 2. Review the sample preparation protocol. Check for potential sources of error, such as incorrect solvent addition or accidental disposal of the supernatant containing the analytes. 3. Perform a system suitability test with a known standard to ensure the instrument is functioning correctly.

II. Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that should be monitored in human plasma?

A1: The principal metabolic pathways for this compound (Anaprazole) include sulfoxide reduction, dehydrogenation, sulfoxide oxidation, and O-demethylation. The major metabolites identified in human plasma are:

  • M8-1: Thioether metabolite (sulfoxide reduction)

  • M21-1: Dehydrogenation product

  • M16-3: Sulfone metabolite (sulfoxide oxidation)

  • M7-1: Carboxylic acid metabolite (sulfoxide reduction with O-demethylation)[1]

Q2: What is a suitable sample preparation method for the analysis of this compound and its metabolites in plasma?

A2: A simple and rapid protein precipitation method using acetonitrile is effective for extracting this compound and its metabolites from human plasma.[1] A typical procedure involves adding acetonitrile to the plasma sample in a 3:1 or 4:1 (v/v) ratio, vortexing to precipitate the proteins, and then centrifuging to collect the supernatant for analysis.

Q3: What are the recommended LC-MS/MS parameters for the quantification of this compound and its metabolites?

A3: A validated LC-MS/MS method has been reported with the following parameters:

Liquid Chromatography:

  • Column: Kinetex XB-C18 (50 mm × 4.6 mm i.d., 5 μm)[1]

  • Mobile Phase: A gradient elution using 5 mM ammonium acetate with 0.005% ammonium hydroxide in water (A) and methanol with 0.005% ammonium hydroxide (B).[1]

  • Flow Rate: A typical flow rate for a 4.6 mm i.d. column would be in the range of 0.5-1.0 mL/min.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

Q4: How can I minimize the matrix effect in my analysis?

A4: The matrix effect, which is the suppression or enhancement of ionization by co-eluting compounds, is a common challenge in bioanalysis.[1][2] To minimize it, you can:

  • Improve Chromatographic Separation: Optimize your LC gradient to separate the analytes from the bulk of the matrix components.

  • Enhance Sample Cleanup: While protein precipitation is fast, more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a cleaner extract.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q5: My calibration curve is not linear. What could be the cause?

A5: Non-linearity in the calibration curve can be caused by several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated.

  • Matrix Effects: If the matrix effect is not consistent across the concentration range, it can lead to non-linearity.

  • Inaccurate Standard Preparation: Errors in the preparation of your calibration standards.

  • Analyte Adsorption: The analyte may be adsorbing to the surfaces of the autosampler vials or LC system components, especially at low concentrations.

To address this, ensure your calibration range is appropriate for the expected sample concentrations, investigate potential matrix effects, double-check your standard preparation procedures, and consider using silanized vials or adding a small amount of an organic solvent to your sample diluent to reduce adsorption.

III. Experimental Protocols & Data

Detailed Methodology for LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma

This protocol is based on the validated method described for Anaprazole and its metabolites.[1]

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add 150 µL of acetonitrile (containing the internal standard, if used).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Kinetex XB-C18, 50 mm × 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 5 mM ammonium acetate with 0.005% ammonium hydroxide in water.[1]

  • Mobile Phase B: Methanol with 0.005% ammonium hydroxide.[1]

  • Gradient Program:

    Time (min) % B
    0.0 10
    1.0 90
    2.5 90
    2.6 10

    | 4.0 | 10 |

  • Flow Rate: 0.8 mL/min (example, adjust as needed).

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Source Parameters (example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the validated LC-MS/MS method for this compound (Anaprazole) and its metabolites.[1]

Analyte Precursor Ion (m/z) Product Ion (m/z) Linear Range (ng/mL) Lower Limit of Quantitation (LLOQ) (ng/mL)
This compound 402.2242.25.00 - 30005.00
M8-1 386.2226.21.00 - 6001.00
M21-1 400.2242.21.00 - 6001.00
M16-3 418.2282.21.00 - 6001.00
M7-1 386.2161.21.00 - 6001.00

IV. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) ppt 2. Add Acetonitrile (150 µL) plasma->ppt vortex 3. Vortex (1 min) ppt->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection separation 7. Chromatographic Separation injection->separation detection 8. MS/MS Detection (MRM) separation->detection integration 9. Peak Integration detection->integration quantification 10. Quantification integration->quantification

Caption: Workflow for this compound metabolite analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_retention Retention Time Issues start Problem Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity rt_shift Retention Time Shift? start->rt_shift overload Check for Overload peak_shape->overload Yes secondary_int Secondary Interactions? overload->secondary_int No ph_issue Mobile Phase pH Correct? secondary_int->ph_issue No solution Implement Solution ph_issue->solution matrix_effect Assess Matrix Effect sensitivity->matrix_effect Yes ms_params Optimize MS Parameters matrix_effect->ms_params No recovery Check Extraction Recovery ms_params->recovery No recovery->solution equilibration Check Equilibration rt_shift->equilibration Yes mobile_phase Check Mobile Phase equilibration->mobile_phase No mobile_phase->solution

Caption: Troubleshooting decision tree for LC-MS/MS.

References

Technical Support Center: A Guide to Working with Abeprazan Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with different salt forms of Abeprazan. The information herein is designed to help anticipate and address common experimental challenges that may arise from variations in the physicochemical properties of these different forms.

Frequently Asked Questions (FAQs)

Q1: We are switching from this compound free base to a salt form (e.g., hydrochloride). What key experimental parameters should we reconsider?

A1: When changing the form of an active pharmaceutical ingredient (API) like this compound, it is crucial to re-evaluate several factors that can be influenced by the salt form.[1][2][3][4] Different salt forms can exhibit significant variations in solubility, dissolution rate, stability, and hygroscopicity.[2][5] For instance, the hydrochloride salt is often selected to improve aqueous solubility.[1] We recommend, at a minimum, re-validating your protocols for:

  • Stock Solution Preparation: Solubility can differ significantly between the free base and various salt forms.

  • In vitro and In vivo Formulations: The choice of vehicle and preparation method may need to be adjusted based on the salt form's solubility and stability.

  • Storage Conditions: Different salt forms can have varying sensitivity to humidity and temperature.[6]

Q2: Our this compound salt form is showing poor solubility in our standard aqueous buffer. What can we do?

A2: Poor solubility of a new salt form is a common issue. Here are a few troubleshooting steps:

  • Verify the Salt Form's Properties: If possible, obtain solubility data for the specific salt form you are using. As an example, this compound hydrochloride has reported solubility in DMSO.[7]

  • Adjust the pH of the Buffer: The solubility of an ionizable compound like this compound is pH-dependent. Systematically adjusting the pH of your buffer may significantly improve solubility.

  • Consider Co-solvents: For in vitro experiments, consider using a small percentage of a co-solvent such as DMSO or ethanol, if your experimental system permits. For in vivo formulations, excipients like PEG300 and Tween 80 can be used.[7]

  • Sonication: Gentle sonication can aid in the dissolution of sparingly soluble compounds.[7]

Q3: We've observed changes in the efficacy of this compound in our cell-based assays after switching to a new salt form. What could be the cause?

A3: Assuming the molar concentration of this compound is the same, discrepancies in efficacy can often be traced back to differences in the salt form's behavior in your assay medium.

  • Bioavailability in the Assay: A less soluble salt form may not be fully dissolved in the assay medium, leading to a lower effective concentration of the active molecule.

  • Stability in Medium: The salt form could be less stable in your culture medium, leading to degradation over the course of the experiment.

  • Interaction with Medium Components: Components of your cell culture medium could interact differently with various salt forms.

We recommend verifying the solubility and stability of the new salt form directly in your assay medium.

Troubleshooting Guides

Issue 1: Inconsistent Results in Acid Suppression Assays
  • Symptom: High variability in gastric pH measurements or inconsistent inhibition of H+, K+-ATPase activity between experimental batches using different this compound salt forms.

  • Possible Cause: Differences in the dissolution rate and solubility of the salt forms in the formulation vehicle. A slower-dissolving salt form will lead to delayed or reduced exposure of the target enzyme to the inhibitor.

  • Troubleshooting Steps:

    • Characterize Salt Form Properties: If not already known, determine the aqueous solubility and dissolution rate of each salt form under the experimental conditions.

    • Standardize Formulation Preparation: Develop a robust formulation protocol that ensures complete dissolution of the this compound salt form. This may involve adjusting the pH, using co-solvents, or increasing sonication time.

    • Pre-dissolution: Consider preparing a concentrated stock solution in a suitable solvent (e.g., DMSO) and then diluting it into the final aqueous vehicle, ensuring the final solvent concentration is compatible with the experimental model.

Issue 2: Physical Instability of Prepared Formulations
  • Symptom: Precipitation or crystallization of the this compound salt form in a prepared liquid formulation over time.

  • Possible Cause: The salt form may be unstable in the chosen vehicle, potentially due to pH shifts, temperature changes, or interactions with excipients.[8] This phenomenon is known as salt disproportionation, where the salt converts back to the less soluble free base.[8]

  • Troubleshooting Steps:

    • pH Optimization: Determine the pH of maximum solubility (pHmax) for your salt form and buffer your formulation accordingly.[8]

    • Excipient Compatibility Study: Conduct a small-scale study to ensure the chosen excipients do not promote the degradation or precipitation of the this compound salt.

    • Hygroscopicity Assessment: If the salt form is hygroscopic, moisture absorption can lead to instability. Ensure proper handling and storage in a desiccated environment.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of Different this compound Salt Forms

PropertyThis compound Free BaseThis compound HydrochlorideThis compound MesylateThis compound Besylate
Molecular Weight ( g/mol ) 410.41[9]446.87[7]506.51568.63
Aqueous Solubility (mg/mL at pH 7.0) ~0.01~1.5~5.0~0.5
Hygroscopicity LowModerateLowHigh
Melting Point (°C) 185205 (decomposes)198175
pKa (of counter-ion) N/A-7-1.9-0.6

Note: The values for mesylate and besylate salts are hypothetical and for illustrative purposes to demonstrate potential variations between salt forms.

Experimental Protocols

Protocol 1: Comparative Solubility Assessment of this compound Salt Forms
  • Objective: To determine the equilibrium solubility of different this compound salt forms in a buffered aqueous solution.

  • Materials:

    • This compound salt forms (e.g., hydrochloride, mesylate)

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC-grade water and acetonitrile

    • Calibrated analytical balance, vortex mixer, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of the this compound salt form to a known volume of PBS (e.g., 2 mg to 1 mL).

    • Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

    • Repeat for each salt form.

Visualizations

Signaling Pathway of this compound

Abeprazan_Mechanism cluster_parietal_cell Gastric Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) H_out H+ (Gastric Lumen) H_K_ATPase->H_out H+ Secretion K_channel K+ Channel H_K_ATPase->K_channel K+ Recycling K_in K+ (Cytoplasm) K_in->H_K_ATPase K+ Binding This compound This compound This compound->H_K_ATPase Competitive Inhibition of K+ Binding

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

Experimental Workflow for Salt Form Selection

Salt_Selection_Workflow start Start: API (this compound Free Base) salt_screening Salt Formation Screening (e.g., HCl, Mesylate, Besylate) start->salt_screening physchem Physicochemical Characterization (Solubility, Stability, Hygroscopicity) salt_screening->physchem formulation Pre-formulation Studies (Vehicle Compatibility, Dissolution Rate) physchem->formulation invitro In Vitro Efficacy & Toxicity formulation->invitro invivo In Vivo Pharmacokinetics & Efficacy invitro->invivo lead_salt Lead Salt Form Selection invivo->lead_salt end End: Optimized Salt Form for Development lead_salt->end

Caption: A generalized workflow for the selection of an optimal this compound salt form.

Troubleshooting Logic for Solubility Issues

Solubility_Troubleshooting start Issue: Poor Solubility of This compound Salt Form check_pH Is the solution pH optimized for this salt form? start->check_pH adjust_pH Adjust pH and re-measure solubility check_pH->adjust_pH No check_solvent Is a co-solvent permissible in the experiment? check_pH->check_solvent Yes adjust_pH->check_pH add_cosolvent Titrate in co-solvent (e.g., DMSO) and observe dissolution check_solvent->add_cosolvent Yes consider_sonication Apply sonication to aid dissolution check_solvent->consider_sonication No add_cosolvent->consider_sonication reassess Re-assess formulation or consider alternative salt form consider_sonication->reassess

Caption: A decision tree for troubleshooting solubility issues with this compound salt forms.

References

Strategies to minimize variability in Abeprazan in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies with Abeprazan.

Troubleshooting Guides

High variability in pharmacokinetic (PK) parameters is a common challenge in preclinical studies. This guide provides a structured approach to identifying and mitigating potential sources of variability in your this compound experiments.

Issue 1: High Inter-Animal Variability in Plasma Exposure (AUC, Cmax)

  • Question: We are observing significant differences in plasma concentrations of this compound between individual animals within the same dosing group. What are the potential causes and how can we address this?

  • Answer: High inter-animal variability is often multifactorial. Consider the following potential causes and mitigation strategies:

    • Formulation-Related Issues: this compound has limited aqueous solubility. Inconsistent suspension or incomplete solubilization can lead to variable dosing.

      • Troubleshooting:

        • Ensure Homogeneous Suspension: If using a suspension, ensure it is uniformly mixed before and during dosing. Use a validated homogenization technique.

        • Optimize Vehicle: For solution formulations, ensure this compound remains solubilized in the vehicle. A common formulation for this compound hydrochloride is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] Prepare this fresh and sonicate if necessary.[1]

        • Particle Size: For suspensions, controlling the particle size of the active pharmaceutical ingredient (API) can improve dissolution and reduce variability.

    • Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.

      • Troubleshooting:

        • Standardize Gavage Procedure: Ensure all personnel are thoroughly trained on the correct oral gavage technique for the specific animal model.[2][3][4][5][6] The volume should not exceed 10 ml/kg for mice and 20 ml/kg for rats.[5][6]

        • Minimize Stress: Handle animals consistently and minimize stress before and during dosing, as stress can alter gastrointestinal motility.

    • Biological Factors: Underlying differences in animal health, genetics, or gut microbiome can contribute to variability.

      • Troubleshooting:

        • Health Status: Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.

        • Fasting State: Standardize the fasting period before dosing, as food can significantly impact the absorption of some drugs. For P-CABs, the effect of food is generally less pronounced than for proton pump inhibitors (PPIs).[7]

        • Gut Microbiome: Be aware that the gut microbiome can influence drug metabolism. House animals under consistent conditions to minimize variations in their microbiome.

Issue 2: Poor or Erratic Oral Bioavailability

  • Question: We are observing low and inconsistent oral bioavailability for this compound in our rodent studies. What factors could be contributing to this?

  • Answer: Poor oral bioavailability of a compound with low solubility like this compound is often linked to its dissolution and absorption characteristics.

    • Physicochemical Properties: this compound's low aqueous solubility can be a primary limiting factor for its absorption.

      • Troubleshooting:

        • Formulation Strategy: Employ solubility-enhancing formulations. In addition to the previously mentioned vehicle, consider other approaches like the use of cyclodextrins.

        • Salt Form: Using a salt form, such as this compound hydrochloride, can improve solubility and dissolution rate.

    • Gastrointestinal Physiology: The pH of the gastrointestinal tract and gastric emptying time can influence the dissolution and absorption of orally administered drugs.

      • Troubleshooting:

        • Animal Model Considerations: Be aware of the physiological differences between species. For instance, rats lack a gallbladder, which can affect the composition of bile salts and potentially drug solubilization.

        • Disease Model Effects: If using a disease model, consider how the disease state might alter gastrointestinal physiology and impact drug absorption.

    • First-Pass Metabolism: Metabolism in the gut wall and liver can reduce the amount of drug reaching systemic circulation.

      • Troubleshooting:

        • In Vitro Metabolism Studies: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant species to understand the metabolic pathways and potential for first-pass metabolism. This compound is primarily metabolized by CYP3A4.[8]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

A1: While not definitively published, based on its low aqueous solubility, this compound is likely a BCS Class II or IV compound. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[9]

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class IV: Low Solubility, Low Permeability

The BCS class is crucial because it helps predict the major challenges to oral absorption. For a BCS Class II or IV drug like this compound, the primary hurdle to consistent in vivo performance is its poor solubility and dissolution rate. Therefore, formulation strategies are critical to minimize variability.

Q2: How does this compound's mechanism of action affect in vivo study design?

A2: this compound is a potassium-competitive acid blocker (P-CAB).[9] Unlike proton pump inhibitors (PPIs), P-CABs reversibly inhibit the H+, K+-ATPase (proton pump) and do not require an acidic environment for activation.[1] This has several implications for study design:

  • Rapid Onset of Action: P-CABs have a faster onset of action compared to PPIs.[7] This should be considered when designing pharmacodynamic studies measuring gastric pH.

  • Dosing Relative to Meals: The efficacy of P-CABs is less affected by food intake compared to PPIs.[7] While standardizing the feeding schedule is still recommended to reduce variability, the timing of dosing in relation to meals is less critical.

  • No Need for Enteric Coating: Due to their stability in acidic conditions, this compound formulations for preclinical studies do not require enteric coating.[7]

Q3: What are the recommended animal models for in vivo efficacy studies of this compound?

A3: Several animal models are suitable for evaluating the pharmacodynamic effects of this compound on gastric acid secretion. These include:

  • Pylorus-ligated rats: A common model to measure the accumulation of gastric acid.[1]

  • Lumen-perfused rat models: Allows for the direct measurement of gastric acid secretion in a controlled setting.[1]

  • Heidenhain pouch dog models: A chronic model that provides a denervated gastric pouch for repeated sampling of pure gastric juice.[1]

The choice of model will depend on the specific research question and the stage of drug development.

Data Presentation

Table 1: Factors Influencing Pharmacokinetic Variability of Orally Administered Drugs with Low Solubility.

FactorPotential Impact on VariabilityMitigation Strategies
Physicochemical Properties
SolubilityLow solubility leads to dissolution rate-limited absorption, a major source of variability.Utilize solubility-enhancing formulations (e.g., co-solvents, cyclodextrins), use a salt form, control particle size.
PermeabilityLow permeability can result in erratic absorption.Co-administration with permeation enhancers (use with caution and thorough validation).
Formulation
VehicleInadequate solubilization or non-homogeneous suspension leads to inconsistent dosing.Use validated formulation protocols, ensure complete dissolution or uniform suspension, prepare formulations fresh.
ExcipientsInteractions between the drug and excipients can affect dissolution and absorption.Select excipients with known compatibility and minimal impact on gastrointestinal physiology.
Biological Factors
Gastric pHCan influence the dissolution of pH-dependent soluble drugs.Standardize feeding protocols.
Gastric EmptyingVariable gastric emptying can alter the rate and extent of drug absorption.Standardize fasting times and minimize animal stress.
Intestinal MotilityAffects the transit time of the drug through the absorptive regions of the intestine.Standardize experimental conditions and handle animals consistently.
First-Pass MetabolismInter-animal differences in metabolic enzyme activity can lead to variable bioavailability.Characterize metabolic pathways in vitro and select species with a similar metabolic profile to humans if possible.
Experimental Procedures
Dosing TechniqueInaccurate or stressful dosing can introduce significant variability.Ensure proper training and standardization of oral gavage technique.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Oral Formulation

This protocol describes the preparation of a solution formulation suitable for oral gavage in rodents.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sonicator

  • Sterile vials and syringes

Procedure:

  • Weigh the required amount of this compound hydrochloride.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Add the this compound hydrochloride to the vehicle.

  • Vortex the mixture thoroughly.

  • If necessary, sonicate the mixture to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration in Rats

This protocol provides a standardized procedure for oral administration of a formulation to rats.

Materials:

  • Rat restraint device (optional)

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[6]

  • Syringe with the prepared this compound formulation

Procedure:

  • Determine the correct dose volume based on the animal's body weight (not to exceed 20 ml/kg).[5]

  • Gently restrain the rat to immobilize its head and body. The head and body should be in a vertical line to straighten the esophagus.[2]

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.[5]

  • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.[2][3]

  • Once the needle is at the predetermined depth, administer the formulation slowly and steadily.

  • Withdraw the needle gently along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress.[3]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase animal_prep Animal Acclimatization & Fasting dosing Oral Gavage Administration animal_prep->dosing formulation_prep Formulation Preparation (Suspension or Solution) formulation_prep->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: Experimental workflow for an this compound in vivo pharmacokinetic study.

variability_factors cluster_formulation Formulation Factors cluster_biological Biological Factors cluster_procedural Procedural Factors center_node High PK Variability solubility Low Solubility dissolution Poor Dissolution solubility->dissolution dissolution->center_node vehicle Inadequate Vehicle vehicle->center_node metabolism First-Pass Metabolism metabolism->center_node gi_physiology GI Physiology (pH, Motility) gi_physiology->center_node genetics Genetic Differences dosing_tech Dosing Technique dosing_tech->center_node animal_stress Animal Stress animal_stress->center_node sampling_tech Sampling Technique

Caption: Key factors contributing to high pharmacokinetic variability in this compound studies.

References

Validation & Comparative

A Comparative Analysis of Abeprazan and Vonoprazan: Efficacy and Safety in Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid-related disorder management is evolving with the advent of potassium-competitive acid blockers (P-CABs), a novel class of drugs that offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Among the prominent P-CABs are abeprazan (also known as fexuprazan) and vonoprazan. This guide provides an objective comparison of their efficacy and safety, supported by available experimental data, to inform research and drug development efforts.

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both this compound and vonoprazan exert their acid-suppressing effects by inhibiting the H+, K+-ATPase enzyme system, the final step in gastric acid production by parietal cells.[1][2][3][4][5][6] Unlike PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump, P-CABs bind reversibly and competitively with potassium ions, leading to a more rapid onset of action and prolonged acid suppression.[1][2][3][4][5][6]

Preclinical studies suggest that this compound (fexuprazan) demonstrates a dose-dependent inhibition of acid secretion with an efficacy that is equivalent to or greater than that of vonoprazan.[7] Both drugs are metabolized primarily by CYP3A4, which may reduce the inter-individual variability in efficacy sometimes observed with PPIs that are metabolized by the polymorphic CYP2C19 enzyme.[4][8]

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen (Acidic) cluster_Blood Bloodstream ProtonPump H+, K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ into lumen K_ion_blood K+ K_ion_cell K+ K_ion_blood->K_ion_cell Enters cell PCAB This compound or Vonoprazan (P-CAB) PCAB->ProtonPump Competitively binds to K+ binding site K_ion_cell->ProtonPump

Figure 1: Mechanism of Action of P-CABs

Efficacy in the Treatment of Erosive Esophagitis

Clinical trial data for a direct head-to-head comparison between this compound and vonoprazan is not yet available. However, both have been evaluated against PPIs, providing an indirect basis for comparison.

This compound (Fexuprazan):

A Phase III, randomized, double-blind, multicenter study in patients with erosive esophagitis (EE) demonstrated that fexuprazan 40 mg once daily is non-inferior to esomeprazole 40 mg once daily.[1][9][10][11]

Vonoprazan:

The PHALCON-EE Phase III trial, a randomized, double-blind, multicenter study, compared vonoprazan with the PPI lansoprazole for the treatment of EE. The results showed that vonoprazan 20 mg was non-inferior and, in a prespecified exploratory analysis, superior to lansoprazole 30 mg for healing of EE by week 8.[12] Vonoprazan also demonstrated superiority in maintaining healing at 24 weeks.[12]

Efficacy in Erosive Esophagitis This compound (Fexuprazan) 40 mg Esomeprazole 40 mg Vonoprazan 20 mg Lansoprazole 30 mg
Healing Rate at Week 4 90.3%[11]88.5%[11]--
Healing Rate at Week 8 (FAS) 88.5%[1]89.0%[1]92.9%[12]84.6%[12]
Healing Rate at Week 8 (PPS) 97.3%[1]97.9%[1]--
Healing Rate at Week 8 (LA Grade C/D) --Superior to Lansoprazole[12]-
Maintenance of Healing (24 Weeks) --Superior to Lansoprazole[12]-

FAS: Full Analysis Set; PPS: Per-Protocol Set; LA Grade: Los Angeles Classification of Esophagitis.

Experimental Protocols:

This compound (Fexuprazan) Phase III EE Trial (NCT05813561): [1]

  • Study Design: A randomized, double-blind, multicenter, non-inferiority trial.

  • Participants: Patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Fexuprazan 40 mg once daily versus esomeprazole 40 mg once daily for 4 to 8 weeks.

  • Primary Endpoint: Healing rate of erosive esophagitis at week 8.

  • Secondary Endpoints: Healing rates at 4 weeks, symptom response, and changes in GERD-health-related quality of life (GERD-HRQL).

Vonoprazan PHALCON-EE Trial: [12][13][14]

  • Study Design: A randomized, double-blind, two-phase, multicenter trial.

  • Participants: Adults with erosive esophagitis.

  • Healing Phase: Vonoprazan 20 mg once daily versus lansoprazole 30 mg once daily for up to 8 weeks. Endoscopic assessment at 2 and 8 weeks.

  • Maintenance Phase: Patients with healed EE were re-randomized to vonoprazan 10 mg or 20 mg once daily, or lansoprazole 15 mg once daily for 24 weeks.

  • Primary Endpoints: Percentage of patients with healing by week 8 (healing phase) and maintenance of healing at week 24 (maintenance phase).

cluster_this compound This compound (Fexuprazan) EE Trial Workflow cluster_Vonoprazan Vonoprazan PHALCON-EE Trial Workflow A_Start Patients with Erosive Esophagitis A_Rand Randomization A_Start->A_Rand A_Fex Fexuprazan 40mg qd A_Rand->A_Fex A_Eso Esomeprazole 40mg qd A_Rand->A_Eso A_Assess4 Assessment (Week 4) A_Fex->A_Assess4 A_Eso->A_Assess4 A_Assess8 Assessment (Week 8) A_Assess4->A_Assess8 A_Assess4->A_Assess8 A_End Primary Endpoint: Healing Rate A_Assess8->A_End A_Assess8->A_End V_Start Patients with Erosive Esophagitis V_Rand_H Healing Phase Randomization V_Start->V_Rand_H V_Vono_H Vonoprazan 20mg qd V_Rand_H->V_Vono_H V_Lan_H Lansoprazole 30mg qd V_Rand_H->V_Lan_H V_Assess_H Healing Assessment (up to 8 weeks) V_Vono_H->V_Assess_H V_Lan_H->V_Assess_H V_Healed Healed Patients V_Assess_H->V_Healed V_Rand_M Maintenance Phase Randomization V_Healed->V_Rand_M V_Vono_M10 Vonoprazan 10mg qd V_Rand_M->V_Vono_M10 V_Vono_M20 Vonoprazan 20mg qd V_Rand_M->V_Vono_M20 V_Lan_M Lansoprazole 15mg qd V_Rand_M->V_Lan_M V_Assess_M Maintenance Assessment (24 weeks) V_Vono_M10->V_Assess_M V_Vono_M20->V_Assess_M V_Lan_M->V_Assess_M V_End Primary Endpoint: Maintenance of Healing V_Assess_M->V_End

Figure 2: EE Clinical Trial Workflows

Efficacy in Other Acid-Related Conditions

Helicobacter pylori Eradication:

  • This compound (Fexuprazan): A Phase II clinical trial is underway to evaluate fexuprazan-based triple therapy for H. pylori eradication.[15]

  • Vonoprazan: Multiple studies have shown that vonoprazan-based triple therapy is superior to PPI-based triple therapy for H. pylori eradication, particularly in patients with clarithromycin-resistant strains.[16][17][18] A 7-day vonoprazan-based triple therapy was found to be non-inferior to a 14-day PPI-based triple therapy.[16]

Efficacy in H. pylori Eradication (First-Line Therapy) Vonoprazan-based Triple Therapy PPI-based Triple Therapy
Eradication Rate (ITT, 7 days vs 14 days) 87.4%[16]88.0%[16]
Eradication Rate (PP, 7 days vs 14 days) 96.3%[16]94.0%[16]
Eradication Rate in Clarithromycin-Resistant Strains 65.8%[17]31.9%[17]

ITT: Intention-to-Treat; PP: Per-Protocol.

Gastritis:

  • This compound (Fexuprazan): A Phase III trial demonstrated that fexuprazan (20 mg once daily or 10 mg twice daily) for 2 weeks was superior to placebo in improving gastric erosions in patients with acute or chronic gastritis.[19][20]

  • Vonoprazan: Data on the efficacy of vonoprazan specifically for the treatment of gastritis is less established from large-scale clinical trials compared to its other indications.

Efficacy in Gastritis (Erosion Improvement at 2 Weeks) Fexuprazan 20 mg qd Fexuprazan 10 mg bid Placebo
Improvement Rate (FAS) 57.8%[19]65.7%[19]40.6%[19]

qd: once daily; bid: twice daily.

Experimental Protocols:

Vonoprazan H. pylori Eradication Trial (NCT04167670): [17][18]

  • Study Design: A randomized, controlled, open-label (for dual therapy) and double-blind (for triple therapy), phase 3 trial.

  • Participants: Treatment-naïve adults with H. pylori infection.

  • Interventions: 14-day regimens of:

    • Vonoprazan dual therapy (vonoprazan 20 mg bid + amoxicillin 1 g tid)

    • Vonoprazan triple therapy (vonoprazan 20 mg bid + amoxicillin 1 g bid + clarithromycin 500 mg bid)

    • Lansoprazole triple therapy (lansoprazole 30 mg bid + amoxicillin 1 g bid + clarithromycin 500 mg bid)

  • Primary Outcome: Non-inferiority in eradication rates in patients without clarithromycin- and amoxicillin-resistant strains.

This compound (Fexuprazan) Gastritis Trial (NCT04341454): [19]

  • Study Design: A randomized, placebo-controlled, double-blind, phase 3 trial.

  • Participants: Patients with acute or chronic gastritis with at least one gastric erosion and subjective symptoms.

  • Interventions: 2-week treatment with fexuprazan 20 mg once daily, fexuprazan 10 mg twice daily, or placebo.

  • Primary Endpoint: Rate of erosion improvement.

Safety and Tolerability

Both this compound and vonoprazan have been generally well-tolerated in clinical trials.

This compound (Fexuprazan):

In Phase III trials for erosive esophagitis, the incidence of drug-related adverse events for fexuprazan 40 mg was similar to that of esomeprazole 40 mg (19.4% vs. 19.6%).[1][9][10] The most common adverse drug reactions included hyperuricemia and liver dysfunction (3%).[21] In the gastritis trial, no significant difference in the incidence of adverse drug reactions was noted between the fexuprazan and placebo groups.[20]

Vonoprazan:

The overall frequency of treatment-emergent adverse events with vonoprazan-based regimens has been found to be similar to that of PPI-based regimens.[17] In the PHALCON-EE trial, the safety profile of vonoprazan was comparable to that of lansoprazole.[12]

Safety Profile This compound (Fexuprazan) Vonoprazan PPIs (various)
Drug-Related Adverse Events (EE) 19.4% (vs 19.6% for esomeprazole)[1]Similar to lansoprazole[12]Varies by specific PPI
Common Adverse Events Hyperuricemia, liver dysfunction[21]Similar to PPIsHeadache, diarrhea, nausea
Serum Gastrin Levels No significant difference from esomeprazole[22]Higher than PPIs[8]Lower than vonoprazan[8]

EE: Erosive Esophagitis.

Conclusion

Both this compound and vonoprazan represent significant advancements in the management of acid-related disorders. Their rapid and potent acid suppression, coupled with a favorable safety profile, positions them as strong alternatives to traditional PPIs. While direct comparative clinical data between this compound and vonoprazan are limited, both have demonstrated non-inferiority, and in some cases superiority, to PPIs in the treatment of erosive esophagitis and H. pylori infection. This compound has also shown promise in the treatment of gastritis.

For drug development professionals, the similar mechanisms of action and efficacy profiles suggest that future research could focus on subtle pharmacokinetic and pharmacodynamic differences, long-term safety, and efficacy in specific patient populations, such as those with severe disease or those refractory to PPIs. Head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two promising P-CABs.

References

Head-to-Head Comparison: Fexuprazan vs. Esomeprazole in Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance, mechanisms, and clinical data supporting Fexuprazan, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI).

This document provides a detailed comparison of Fexuprazan and Esomeprazole, two prominent agents in the management of acid-related gastrointestinal disorders. While both drugs aim to suppress gastric acid secretion, they belong to different pharmacological classes and possess distinct mechanisms of action, pharmacokinetic profiles, and clinical attributes. This guide synthesizes available experimental data to offer a clear, evidence-based comparison for the scientific community.

Mechanism of Action: A Tale of Two Inhibitors

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that requires activation in the acidic environment of the gastric parietal cells.[1][2] It forms an irreversible covalent bond with the H+/K+-ATPase (the proton pump), thereby inactivating it and blocking the final step of acid secretion.[1][2][3] Because the binding is irreversible, acid secretion resumes only after new proton pumps are synthesized.[1]

In contrast, Fexuprazan is a potassium-competitive acid blocker (P-CAB).[4] It does not require acid activation and acts by competitively and reversibly binding to the K+ binding site of the H+/K+-ATPase.[5][6] This direct and reversible inhibition allows for a rapid onset of action and sustained acid suppression.[6][7]

Mechanism_of_Action cluster_0 Fexuprazan (P-CAB) cluster_1 Esomeprazole (PPI) Fexuprazan Fexuprazan (Oral Administration) ParietalCell_F Gastric Parietal Cell Fexuprazan->ParietalCell_F No acid activation required ProtonPump_F H+/K+-ATPase (Active & Inactive) ParietalCell_F->ProtonPump_F Inhibition_F Reversible & Competitive Inhibition of K+ site ProtonPump_F->Inhibition_F AcidSuppression_F Rapid & Sustained Acid Suppression Inhibition_F->AcidSuppression_F Esomeprazole Esomeprazole (Oral Administration) ParietalCell_E Gastric Parietal Cell Esomeprazole->ParietalCell_E AcidActivation Acid Activation (in acidic compartment) ParietalCell_E->AcidActivation ActiveMetabolite Active Sulfenamide Metabolite AcidActivation->ActiveMetabolite ProtonPump_E H+/K+-ATPase (Active pumps only) ActiveMetabolite->ProtonPump_E Inhibition_E Irreversible Covalent Bonding ProtonPump_E->Inhibition_E AcidSuppression_E Delayed Onset Acid Suppression Inhibition_E->AcidSuppression_E

Fig. 1: Comparative Mechanisms of Action

Pharmacokinetic and Pharmacodynamic Profile

The structural and mechanistic differences between Fexuprazan and Esomeprazole lead to distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties. Fexuprazan is absorbed rapidly, reaching maximum plasma concentration in 1.75-3.5 hours, and its action is not affected by food intake.[5] Esomeprazole, conversely, is formulated with an enteric coating to protect it from gastric acid, leading to a delayed release, with peak plasma concentrations occurring about 1.5 to 2.3 hours after administration on an empty stomach.[3] PPIs like esomeprazole are generally recommended to be taken 30 minutes before a meal for optimal efficacy.[8]

ParameterFexuprazanEsomeprazoleReference(s)
Drug Class Potassium-Competitive Acid Blocker (P-CAB)Proton Pump Inhibitor (PPI)[1][4]
Mechanism Reversible, competitive inhibition of H+/K+-ATPaseIrreversible, covalent inhibition of H+/K+-ATPase[1][5]
Acid Activation Not requiredRequired[2][6]
Onset of Action RapidSlower[6][9]
Food Effect Pharmacokinetics and pharmacodynamics are independent of food effect.[5][8]Administered in an enteric-coated formulation; absorption is delayed by food.[3][3][5][8]
Metabolism Primarily by CYP3A4.[5]Primarily by CYP2C19 and CYP3A4.[3][3][5]
Tmax (Time to Peak) ~1.75 - 3.5 hours~1.5 - 2.3 hours[3][5]
Elimination Half-life ~9.7 hours~1.2 - 1.5 hours (after 5 days)[3][5]

Clinical Efficacy in Erosive Esophagitis

Multiple head-to-head Phase III clinical trials have been conducted to evaluate the non-inferiority of Fexuprazan compared to Esomeprazole, primarily in the treatment of erosive esophagitis (EE). These studies consistently demonstrate that Fexuprazan (40 mg once daily) is non-inferior to Esomeprazole (40 mg once daily) in healing EE.

Efficacy EndpointFexuprazan (40 mg)Esomeprazole (40 mg)Study Details & Reference(s)
Cumulative Healing Rate (Week 8) 97.3% (PPS) / 88.5% (FAS)97.9% (PPS) / 89.0% (FAS)Phase III, randomized, double-blind, multicenter study in 332 patients.[10][11]
Cumulative Healing Rate (Week 8) 99.1%99.1%Phase III, randomized, double-blind study in 218 Korean patients (per-protocol analysis).[12]
Healing Rate (Week 4) 84.6%80.8%Phase III study presented at DDW 2023.[8]
Healing Rate (Week 4) 90.3%88.5%Per-protocol analysis from a study of 218 patients.[12]
Symptom Relief (Heartburn) No significant difference in days without symptoms.[8] One study noted faster relief at day 3 (P < 0.05).[13]No significant difference in days without symptoms.[8][8][13]
Nocturnal Symptom Control Showed greater improvement in controlling nocturnal reflux symptoms, especially in severe cases (p=0.008).[14]Less effective than Fexuprazan in controlling nocturnal reflux symptoms in one crossover study.[14][14]

PPS: Per-Protocol Set; FAS: Full Analysis Set.

Safety and Tolerability Profile

The safety profiles of Fexuprazan and Esomeprazole have been shown to be comparable in clinical trials. The incidence of treatment-emergent adverse events (TEAEs) and drug-related adverse events is similar between the two drugs.

Safety ParameterFexuprazan (40 mg)Esomeprazole (40 mg)Study Details & Reference(s)
Drug-Related TEAEs 19.4%19.6%Phase III study in 332 patients.[11]
Common ADRs Hyperuricemia, liver dysfunction (3%)Not specified, but overall profile similar to Fexuprazan.[8]
Serum Gastrin Levels No significant difference from Esomeprazole at weeks 4 and 8.No significant difference from Fexuprazan at weeks 4 and 8.[6][12]
Serious Adverse Events Rare and comparable to Esomeprazole.Rare and comparable to Fexuprazan.[15]

Experimental Protocols: Phase III Non-Inferiority Trial

The primary evidence comparing Fexuprazan and Esomeprazole comes from randomized, double-blind, multicenter Phase III trials. Below is a generalized protocol based on published studies.[10][11][12]

Objective: To demonstrate the non-inferiority of Fexuprazan (40 mg) compared to Esomeprazole (40 mg) for the healing of erosive esophagitis over 8 weeks.

Study Design:

  • Phase: III

  • Design: Randomized, double-blind, active-controlled, parallel-group.

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (Los Angeles classification grades A-D).

  • Intervention:

    • Group 1: Fexuprazan 40 mg, once daily for up to 8 weeks.

    • Group 2: Esomeprazole 40 mg, once daily for up to 8 weeks.

  • Primary Endpoint: Cumulative healing rate of erosive esophagitis at Week 8, confirmed by endoscopy. Non-inferiority margin is typically set at -10%.

  • Secondary Endpoints:

    • Healing rate of erosive esophagitis at Week 4.

    • Resolution of symptoms (e.g., heartburn, acid regurgitation).

    • Gastroesophageal Reflux Disease Health-Related Quality of Life (GERD-HRQL) questionnaire scores.

    • Safety and tolerability assessments, including monitoring of TEAEs and serum gastrin levels.

Clinical_Trial_Workflow cluster_0 Treatment Period (8 Weeks) Screening Patient Screening (Endoscopically confirmed EE) Randomization Randomization (1:1) Screening->Randomization GroupF Group 1: Fexuprazan 40 mg QD Randomization->GroupF GroupE Group 2: Esomeprazole 40 mg QD Randomization->GroupE Week4 Week 4 Assessment (Endoscopy, Symptom Scores) GroupF->Week4 GroupE->Week4 Week8 Week 8 Assessment (Endoscopy, Symptom Scores) Week4->Week8 Week4->Week8 Analysis Data Analysis Week8->Analysis Primary Primary Endpoint: EE Healing Rate at Week 8 (Non-inferiority) Analysis->Primary Secondary Secondary Endpoints: EE Healing at Week 4, Symptom Relief, Safety (TEAEs) Analysis->Secondary

References

Abeprazan vs. Traditional PPIs: A Mechanistic and Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Abeprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) for the management of acid-related disorders. We delve into their distinct mechanisms of action, present comparative clinical trial data, and provide detailed experimental protocols for key validation studies.

Executive Summary

This compound represents a newer class of acid suppressants that directly inhibit the gastric H+/K+-ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2] This contrasts with traditional PPIs, which are prodrugs requiring activation in an acidic environment to bind irreversibly to the proton pump.[3][4] These mechanistic differences translate to a faster onset of action and potentially more consistent acid suppression with this compound.[5] Clinical data demonstrates that this compound (Fexuprazan) is non-inferior to traditional PPIs like Esomeprazole in healing erosive esophagitis and managing symptoms of gastroesophageal reflux disease (GERD), with a comparable safety profile.[1][6]

Data Presentation: this compound vs. Esomeprazole in Erosive Esophagitis

The following tables summarize key quantitative data from Phase III clinical trials comparing the efficacy and safety of this compound (Fexuprazan) with the traditional PPI, Esomeprazole.

Table 1: Healing Rates of Erosive Esophagitis

TimepointThis compound (40 mg) Healing RateEsomeprazole (40 mg) Healing RateStatistical Outcome
Week 4 90.3% (93/103)88.5% (92/104)Non-inferiority met[6]
Week 8 99.1% (106/107)99.1% (110/111)Non-inferiority met[6]

Table 2: Symptom Response and Quality of Life

ParameterThis compound (40 mg)Esomeprazole (40 mg)p-value
Median Days to Complete Heartburn Resolution 13 days10 daysNot significant[6]
Median Days to Complete Acid Regurgitation Resolution 8 days6 daysNot significant[6]
Change in Leicester Cough Questionnaire (LCQ) score (8 weeks) 4.9 ± 4.05.3 ± 3.80.558[7][8]
Change in Reflux Disease Questionnaire (RDQ) scores Similar between groupsSimilar between groupsNot significant[7][8]

Table 3: Nocturnal Gastroesophageal Reflux Symptom Control

ParameterThis compoundEsomeprazolep-value
Symptom Severity Reduction (after 1st treatment) 81% (from 7.5 ± 1.2 to 1.4 ± 1.0)64% (from 7.5 ± 1.1 to 2.8 ± 1.5)0.012[9]
Improvement in Severe Symptoms (scores ≥ 7) Significantly greater with Fexuprazan-0.008[9]

Table 4: Safety and Tolerability

Adverse Event ProfileThis compound (40 mg)Esomeprazole (40 mg)
Incidence of Treatment-Emergent Adverse Events (TEAEs) Comparable[1]Comparable[1]
Drug-related Adverse Events 19.4%19.6%

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and traditional PPIs lies in their interaction with the gastric H+/K+-ATPase.

Comparative Mechanism of H+/K+-ATPase Inhibition cluster_0 This compound (P-CAB) cluster_1 Traditional PPIs This compound This compound (Active Drug) Binding_A Reversible, Competitive Binding with K+ This compound->Binding_A Pump_A H+/K+-ATPase (Resting or Active) Pump_A->Binding_A Inhibition_A Inhibition of Acid Secretion Binding_A->Inhibition_A PPI PPI (Prodrug) Acid_Activation Acidic Environment Activation PPI->Acid_Activation Active_PPI Active Sulfenamide Acid_Activation->Active_PPI Binding_P Irreversible, Covalent Binding Active_PPI->Binding_P Pump_P H+/K+-ATPase (Active State) Pump_P->Binding_P Inhibition_P Inhibition of Acid Secretion Binding_P->Inhibition_P

Figure 1: Comparative mechanism of H+/K+-ATPase inhibition.

As illustrated, this compound, a potassium-competitive acid blocker, does not require acid activation and reversibly binds to the proton pump, competing with potassium ions.[2] In contrast, traditional PPIs are prodrugs that must first be activated by acid in the parietal cell canaliculus to form a reactive species that then irreversibly binds to the active proton pump.[3][4]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments used to validate the mechanism and efficacy of acid-suppressing drugs are provided below.

In Vivo Models for Gastric Acid Secretion

1. Pylorus-Ligated (Shay) Rat Model

This model is widely used to assess the antisecretory activity of a compound.

  • Animals: Male Sprague-Dawley or Wistar rats (180-220g) are typically used.

  • Procedure:

    • Rats are fasted for 24 hours with free access to water.[6]

    • Animals are anesthetized (e.g., with 2% isoflurane).[1]

    • A midline abdominal incision is made to expose the stomach.

    • The pylorus is carefully ligated with a silk suture, avoiding damage to blood vessels.[1]

    • The abdominal wall is sutured.

    • The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally either before or after ligation.

    • After a set period (typically 4-19 hours), the animals are euthanized.[1][6]

    • The stomach is removed, and the gastric contents are collected.

  • Analysis: The volume of gastric juice is measured, and the pH, free acidity, and total acidity are determined by titration with NaOH.[1]

Pylorus-Ligated Rat Model Workflow Fasting 24-hour Fasting Anesthesia Anesthesia Fasting->Anesthesia Ligation Pylorus Ligation Anesthesia->Ligation Dosing Drug Administration Ligation->Dosing Incubation 4-19 hour Incubation Dosing->Incubation Euthanasia Euthanasia Incubation->Euthanasia Collection Gastric Content Collection Euthanasia->Collection Analysis Measurement of Volume, pH, and Acidity Collection->Analysis

Figure 2: Pylorus-ligated rat model workflow.

2. Heidenhain Pouch Dog Model

This chronic model allows for repeated sampling of pure gastric juice.

  • Animals: Beagle dogs are commonly used.

  • Procedure:

    • A surgically created pouch of the fundic portion of the stomach is isolated from the main stomach but retains its blood supply. The pouch is drained by a cannula to the exterior.

    • After recovery, the pouch secretes gastric acid in response to various stimuli.

    • Acid secretion can be stimulated by feeding or infusion of secretagogues like histamine or pentagastrin.[4][9]

    • The test compound is administered, and gastric juice is collected from the pouch at timed intervals.

  • Analysis: The volume, pH, and acid concentration of the collected juice are determined.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump.

  • Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of rabbits or sheep.[10] The mucosal scrapings are homogenized and centrifuged to obtain a microsomal fraction rich in the enzyme.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with the test compound (e.g., this compound) or a standard inhibitor (e.g., omeprazole) at various concentrations.[11]

    • The reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.[11]

    • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[11]

    • The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).[11]

  • Analysis: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified spectrophotometrically. The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition (IC50).[12]

In Vitro H+/K+-ATPase Inhibition Assay Preparation Enzyme Preparation (Microsomal Fraction) Incubation Pre-incubation with Test Compound Preparation->Incubation Reaction Reaction Initiation (Addition of ATP) Incubation->Reaction Incubation2 Incubation at 37°C Reaction->Incubation2 Termination Reaction Termination Incubation2->Termination Analysis Quantification of Inorganic Phosphate Termination->Analysis IC50 IC50 Determination Analysis->IC50

Figure 3: In vitro H+/K+-ATPase inhibition assay workflow.

Conclusion

This compound, a potassium-competitive acid blocker, offers a distinct and direct mechanism of action compared to traditional PPIs. Its ability to reversibly inhibit the H+/K+-ATPase without the need for acid activation provides a rapid onset of acid suppression. Clinical data confirms its non-inferiority to established PPIs like Esomeprazole in key efficacy endpoints for erosive esophagitis, with a comparable safety profile. The experimental models detailed in this guide provide a framework for the continued evaluation and validation of novel acid-suppressing agents.

References

A Comparative Analysis of P-CABs: Abeprazan and Revaprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent potassium-competitive acid blockers (P-CABs), abeprazan (also known as fexuprazan) and revaprazan. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by available experimental data.

Introduction

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs competitively and reversibly inhibit the H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1] This mode of action allows for a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[2] this compound and revaprazan are two key molecules in this class, each with a unique pharmacological profile.

Mechanism of Action

Both this compound and revaprazan are reversible inhibitors of the gastric H+/K+-ATPase.[2][3] They compete with potassium ions (K+) to bind to the proton pump, thereby blocking the exchange of H+ and K+ ions and preventing the secretion of gastric acid into the stomach lumen.[2][3] Unlike PPIs, P-CABs do not require an acidic environment for activation.[2]

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm H_Lumen H+ K_Lumen K+ HK_ATPase H+/K+-ATPase (Proton Pump) K_Lumen->HK_ATPase Binds HK_ATPase->H_Lumen Pumps H+ out K_Cyto K+ HK_ATPase->K_Cyto Pumps K+ in K_Cyto->HK_ATPase Binds PCAB This compound or Revaprazan (P-CAB) PCAB->HK_ATPase Competitively & Reversibly Inhibits K+ Binding Site

Figure 1: Mechanism of Action of P-CABs

In Vitro Potency

The in vitro potency of P-CABs is a key indicator of their ability to inhibit the H+/K+-ATPase enzyme. This is typically measured by the half-maximal inhibitory concentration (IC50).

ParameterThis compound (Fexuprazan)RevaprazanReference
IC50 (H+/K+-ATPase Inhibition) Efficacy reported to be equal or superior to vonoprazan.0.350 µM (at pH 6.1)[2][4]

Note: A direct IC50 value for this compound was not available in the searched literature; however, its efficacy has been benchmarked against vonoprazan, another potent P-CAB.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and revaprazan have been characterized in healthy volunteers. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound (Fexuprazan) in Healthy Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (h·ng/mL)Half-life (hr)Reference
10 mg (single dose) 8.262.2553.47 (AUC0-12h)~9[5]
40 mg (single dose) 33.873.00446.24 (AUClast)9.44[5]

Table 2: Pharmacokinetic Parameters of Revaprazan in Healthy Male Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (h·ng/mL)Half-life (hr)Reference
100 mg (Day 1) 166.7 ± 58.71.7 ± 0.6629.4 ± 141.6 (AUC0-24h)2.2 ± 0.4[6]
150 mg (Day 1) 240.2 ± 107.41.8 ± 0.8913.1 ± 276.9 (AUC0-24h)2.4 ± 0.5[6]
200 mg (Day 1) 310.4 ± 101.91.7 ± 0.61220.8 ± 304.7 (AUC0-24h)2.3 ± 0.4[6]

Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound and revaprazan in the treatment of erosive esophagitis and gastritis.

Table 3: Clinical Efficacy in Erosive Esophagitis

Drug (Dose)Comparator (Dose)Healing Rate (Week 4)Healing Rate (Week 8)Study PopulationReference
This compound (40 mg/day) Esomeprazole (40 mg/day)90.3%99.1%Korean adults with EE[7]
Revaprazan Not directly studied for EE healing in head-to-head trials in the provided results.---

Table 4: Clinical Efficacy in Gastritis

Drug (Dose)Comparator (Dose)Erosion Improvement Rate (2 weeks)Study PopulationReference
This compound (20 mg q.d.) Placebo57.8%Patients with acute or chronic gastritis[8]
This compound (10 mg b.i.d.) Placebo65.7%Patients with acute or chronic gastritis[8]
Revaprazan (200 mg/day) Ranitidine (150 mg b.i.d.)79.9%Patients with acute or chronic gastritis

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

A common method to determine the in vitro potency of P-CABs involves the following steps:

cluster_prep Enzyme Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Prep Isolate H+/K+-ATPase from gastric mucosal scrapings (e.g., from sheep stomach) Incubate Incubate enzyme with varying concentrations of this compound or Revaprazan Prep->Incubate Assay Initiate reaction with ATP and measure ATPase activity (e.g., by quantifying inorganic phosphate released) Incubate->Assay Analysis Calculate IC50 value from the dose-response curve Assay->Analysis

Figure 2: H+/K+-ATPase Inhibition Assay Workflow

24-Hour Intragastric pH Monitoring

This clinical trial methodology is crucial for assessing the pharmacodynamic effect of acid-suppressing drugs.

  • Patient Preparation : Patients are required to fast overnight before the study.

  • Catheter Placement : A thin, pH-sensitive catheter is inserted through the nose and positioned in the stomach.[9]

  • Data Recording : The catheter is connected to a portable data logger that records intragastric pH continuously for 24 hours.[9]

  • Patient Activity : Patients are encouraged to maintain their normal daily activities and meal schedules, while keeping a diary of symptoms and events.

  • Data Analysis : The primary endpoint is often the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4).

Endoscopic Assessment of Erosive Esophagitis

The severity of erosive esophagitis in clinical trials is commonly graded using the Los Angeles (LA) Classification system.

  • Grade A : One or more mucosal breaks no longer than 5 mm that do not extend between the tops of two mucosal folds.

  • Grade B : One or more mucosal breaks more than 5 mm long that do not extend between the tops of two mucosal folds.

  • Grade C : One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.

  • Grade D : One or more mucosal breaks which involve at least 75% of the esophageal circumference.

Healing is defined as the complete absence of mucosal breaks (LA Grade N).

Adverse Event Reporting in Clinical Trials

The systematic collection and reporting of adverse events (AEs) are critical for evaluating the safety profile of investigational drugs.

AE_Occurs Adverse Event (AE) Occurs in a Clinical Trial Participant Investigator_Assessment Investigator Assesses: - Severity (Mild, Moderate, Severe) - Causality (Relatedness to drug) - Seriousness (SAE criteria) AE_Occurs->Investigator_Assessment Documentation Document AE in Source Documents and Case Report Form (CRF) Investigator_Assessment->Documentation Reporting Report AE to Sponsor and Institutional Review Board (IRB) per protocol Documentation->Reporting SAE_Reporting Serious Adverse Events (SAEs) require expedited reporting to regulatory authorities Reporting->SAE_Reporting If SAE

Figure 3: Adverse Event Reporting Workflow

Conclusion

Both this compound and revaprazan are effective potassium-competitive acid blockers with rapid onset of action. Based on the available data, this compound has demonstrated non-inferiority to esomeprazole in healing erosive esophagitis. Revaprazan has shown efficacy in treating gastritis and demonstrates dose-dependent acid suppression. A direct comparative clinical trial between this compound and revaprazan would be necessary to definitively establish superiority in specific indications. The choice between these agents may depend on factors such as the specific acid-related disorder being treated, dosing regimen, and regional availability. Further research, including head-to-head trials, will be crucial in elucidating the comparative advantages of these next-generation acid suppressants.

References

Abeprazan's Effect on Serum Gastrin: A Cross-Study Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Abeprazan (Fexuprazan) and other acid-suppressing agents on serum gastrin levels, supported by experimental data from various clinical studies. This compound, a potassium-competitive acid blocker (P-CAB), represents a newer class of drugs for managing acid-related gastrointestinal disorders. Understanding its impact on gastrin physiology is crucial for evaluating its long-term safety and efficacy profile in comparison to established treatments like proton pump inhibitors (PPIs) and other P-CABs.

Comparative Analysis of Serum Gastrin Levels

The following table summarizes the quantitative effects of this compound and alternative acid-suppressing medications on serum gastrin levels as reported in different studies.

Drug ClassDrug NameDosageTreatment DurationStudy PopulationKey Findings on Serum Gastrin Levels
P-CAB This compound (Fexuprazan) 40 mg once daily 8 weeks Patients with erosive esophagitis No significant difference in serum gastrin levels compared to Esomeprazole 40 mg at weeks 4 and 8.[1][2]
P-CABVonoprazan10 mg once dailyOver 4 yearsPatients receiving long-term therapyBaseline median gastrin was 100 pg/mL; levels increased to 700-1200 pg/mL, plateauing at 1.5 years.[1][3]
P-CABVonoprazan20 mg7 daysHealthy volunteersSerum gastrin levels were 504 pg/mL.[4]
P-CABTegoprazanHalf-dose (specific mg not stated)24 weeksPatients in maintenance treatment for GERDSignificantly lower gastrin levels at weeks 16 and 24 compared to Lansoprazole.[5][6]
P-CABRevaprazan200 mg/day7 daysHealthy male subjectsSerum gastrin levels were significantly higher.[7]
PPI Esomeprazole 40 mg once daily 8 weeks Patients with erosive esophagitis No significant difference in serum gastrin levels compared to Fexuprazan 40 mg at weeks 4 and 8.[1]
PPILansoprazoleHalf-dose (specific mg not stated)24 weeksPatients in maintenance treatment for GERDSignificantly higher gastrin levels at weeks 16 and 24 compared to Tegoprazan.[5][6]
PPIRabeprazole20 mg once daily8 daysHealthy Chinese Han volunteersMean gastrin AUC values showed a relative ratio of 1.0, 1.5, and 1.6 after repeated doses in homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers, respectively.[3][8]
PPIGeneral (Long-term use)Not specifiedOver 3 yearsGeneral patient populationMean gastrin levels rose to one to three times the upper limit of the normal range (~100 pg/mL).[9]

Experimental Protocols

This section details the methodologies employed in key studies cited in this guide to assess the impact of acid-suppressing drugs on serum gastrin.

Study Comparing Fexuprazan and Esomeprazole
  • Objective: To compare the efficacy and safety of fexuprazan with esomeprazole in patients with erosive esophagitis.

  • Methodology: A randomized, controlled trial was conducted with Korean adult patients with endoscopically confirmed erosive esophagitis. Participants were randomized to receive either fexuprazan 40 mg or esomeprazole 40 mg once daily for eight weeks.

  • Data Collection: Serum gastrin levels were measured at week 4 and week 8 of the treatment period.

  • Endpoint: The primary endpoint was the proportion of patients with healed erosive esophagitis at week 8. Secondary endpoints included the healing rate at week 4 and a comparison of serum gastrin levels between the two groups.[1]

Long-Term Study of Vonoprazan
  • Objective: To clarify the long-term changes in serum gastrin levels and identify risk factors for hypergastrinemia during vonoprazan therapy.

  • Methodology: A review of 48 patients who had been receiving vonoprazan 10 mg once daily for more than one year.

  • Data Collection: Fasting serum gastrin levels were evaluated by radioimmunoassay. The reference range for a normal gastrin level was 37-172 pg/ml.[1][3]

Study Comparing Tegoprazan and Lansoprazole
  • Objective: To evaluate the effect of tegoprazan on serum gastrin levels during maintenance treatment for gastroesophageal reflux disease compared to lansoprazole.

  • Methodology: A prospective, randomized trial where patients who had completed initial treatment were randomized to receive a half-dose of either tegoprazan or lansoprazole for up to 24 weeks.

  • Data Collection: Serum gastrin levels were measured after the initial treatment and monitored throughout the 24-week maintenance period.[5][6]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Gastric Acid Secretion and Inhibition

The following diagram illustrates the general mechanism of action for both PPIs and P-CABs, including this compound, in the regulation of gastric acid secretion and the subsequent feedback loop involving gastrin.

G cluster_parietal_cell Parietal Cell cluster_g_cell G-Cell (Antrum) ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen (Increased pH) H_ion->StomachLumen K_ion_in K+ K_ion_in->ProtonPump K_ion_out K+ Gastrin Gastrin Gastrin->ProtonPump Stimulates (Indirectly) StomachLumen->Gastrin Stimulates (Negative Feedback) This compound This compound (P-CAB) / PPIs This compound->ProtonPump Inhibits G start Patient Recruitment (e.g., GERD, Gastritis) screening Screening & Baseline Assessment - Endoscopy - Baseline Serum Gastrin start->screening randomization Randomization screening->randomization groupA Treatment Group (e.g., this compound) randomization->groupA groupB Control/Comparative Group (e.g., PPI or Placebo) randomization->groupB treatment Drug Administration (Specified Dosage & Duration) groupA->treatment groupB->treatment monitoring Follow-up Assessments (e.g., Week 4, Week 8) treatment->monitoring data_collection Serum Gastrin Measurement (e.g., Radioimmunoassay) monitoring->data_collection analysis Statistical Analysis - Compare gastrin levels - Assess clinical outcomes data_collection->analysis end Conclusion on Gastrin Effect & Clinical Efficacy/Safety analysis->end

References

Abeprazan Versus Lansoprazole: A Comparative Analysis of Gastric Acid Control

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the efficacy, mechanism of action, and experimental data supporting abeprazan, a potassium-competitive acid blocker (P-CAB), and lansoprazole, a proton pump inhibitor (PPI), in the regulation of gastric acid.

This guide provides a comprehensive comparison of this compound (also known as fexuprazan) and lansoprazole, two prominent medications in the management of acid-related gastrointestinal disorders. For researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings on their respective abilities to control gastric acid, detailing their mechanisms of action and presenting relevant clinical data.

Mechanism of Action: A Tale of Two Inhibitors

This compound and lansoprazole both target the H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells. However, their modes of inhibition differ significantly. Lansoprazole, a traditional PPI, is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.[1] It then forms an irreversible covalent bond with the proton pump.[2]

In contrast, this compound is a potassium-competitive acid blocker (P-CAB) that does not require acid activation.[3][4] It competitively and reversibly binds to the potassium-binding site of the H+/K+ ATPase, leading to a rapid inhibition of acid secretion.[4][5] This fundamental difference in their mechanism of action contributes to variations in their onset of action and duration of effect.

cluster_0 Parietal Cell cluster_1 Proton Pump (H+/K+ ATPase) cluster_2 Drug Intervention PC Parietal Cell (Stomach Lining) PP H+/K+ ATPase H_ion H+ Ion (Acid) PP->H_ion Secretes K_ion K+ Ion K_ion->PP Binds Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Into Stomach This compound This compound (P-CAB) This compound->PP Reversibly & Competitively Blocks K+ Binding Site Lansoprazole_inactive Lansoprazole (PPI) (Inactive Prodrug) Acid_Activation Acidic Environment Lansoprazole_inactive->Acid_Activation Requires Lansoprazole_active Activated Lansoprazole Lansoprazole_active->PP Irreversibly Binds to and Inhibits Pump Acid_Activation->Lansoprazole_active Activates cluster_0 Phase 1: Screening & Randomization cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Data Collection & Analysis Screening Patient Screening (e.g., Healthy Volunteers or Patients on NSAIDs) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Eligible Participants Group_A Group A: This compound (Fexuprazan) (e.g., 20 mg/day) Randomization->Group_A Group_B Group B: Lansoprazole (e.g., 15 mg or 30 mg/day) Randomization->Group_B pH_Monitoring 24-Hour Intragastric pH Monitoring Group_A->pH_Monitoring EGD Endoscopy (EGD) (for ulcer studies) Group_A->EGD Group_B->pH_Monitoring Group_B->EGD Data_Analysis Data Analysis: - Mean/Median pH - % Time pH > 4 - Ulcer Incidence pH_Monitoring->Data_Analysis EGD->Data_Analysis Comparison Efficacy & Safety Comparison Data_Analysis->Comparison

References

Benchmarking Abeprazan's Onset of Action Against Fellow Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of Potassium-Competitive Acid Blockers (P-CABs) has marked a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action and pharmacokinetic profile compared to traditional proton pump inhibitors (PPIs). A key differentiator among this novel class of drugs is their speed of onset in suppressing gastric acid. This guide provides an objective comparison of the onset of action of Abeprazan (also known as Fexuprazan) against other prominent P-CABs, supported by experimental data to inform research and development endeavors.

P-CABs, including this compound, directly inhibit the H+/K+-ATPase (proton pump) by reversibly binding to the potassium-binding site of the enzyme. This mechanism does not require acid activation, unlike PPIs, contributing to a more rapid onset of pharmacological effect. The speed at which these drugs reach their maximum plasma concentration (Tmax) and achieve a therapeutic level of gastric acid suppression is a critical parameter in their clinical efficacy, particularly for providing rapid symptom relief.

Comparative Analysis of Onset Speed

To facilitate a clear comparison, the following tables summarize the key pharmacokinetic and pharmacodynamic parameters related to the speed of onset for this compound and other P-CABs.

Pharmacokinetic Parameter: Time to Maximum Plasma Concentration (Tmax)

Tmax is a primary indicator of the rate of drug absorption into the systemic circulation. A shorter Tmax generally correlates with a faster availability of the drug at its site of action.

P-CABTmax (hours)Citation(s)
This compound (Fexuprazan) 1.75 - 3.5
Tegoprazan 0.5 - 1.5
Vonoprazan < 2
Revaprazan Not explicitly stated in the provided results.
Linaprazan ~2 (for active metabolite)
Zastaprazan < 2
Keverprazan 1.25 - 3.0

Note: Tmax values can vary based on study design, patient population, and formulation.

Pharmacodynamic Parameter: Onset of Gastric Acid Suppression

The time to achieve a specific intragastric pH level (e.g., pH > 4) is a direct measure of the pharmacodynamic onset of action. This parameter is clinically significant as it reflects the initiation of therapeutic effect.

P-CABTime to Reach Target Gastric pHCitation(s)
This compound (Fexuprazan) Faster symptom improvement than esomeprazole in patients with severe symptoms.
Tegoprazan Reached mean pH ≥4 within 2 hours.
Vonoprazan Demonstrates maximum acid-inhibitory effects from the first day of administration.
Revaprazan Rapid antisecretory effect, nearly maximal on day 1.
Linaprazan Fast onset of action and full effect from the first dose.
Zastaprazan Rapidly absorbed within 2 hours.
Keverprazan Substantially and rapidly raises intragastric pH on day 1.

Experimental Protocols

The data presented in this guide are derived from clinical trials employing standardized methodologies to assess the pharmacokinetic and pharmacodynamic properties of P-CABs.

Determination of Tmax

The protocol for determining the time to maximum plasma concentration (Tmax) typically involves the following steps:

  • Subject Recruitment: Healthy volunteers or patients with specific acid-related disorders are enrolled in the study.

  • Drug Administration: A single oral dose of the P-CAB is administered to the subjects, often in a fasted state to standardize absorption conditions.

  • Serial Blood Sampling: Blood samples are collected at predefined time points before and after drug administration. The sampling schedule is more frequent around the expected Tmax to accurately capture the peak concentration.

  • Bioanalysis: The concentration of the drug in the collected plasma samples is quantified using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is plotted, and the Tmax is determined as the time point at which the highest drug concentration (Cmax) is observed.

24-Hour Intragastric pH Monitoring

This pharmacodynamic assessment provides a direct measure of the onset and duration of acid suppression.

  • Probe Placement: A pH-sensitive probe is inserted through the nasal or oral passage and positioned in the stomach of the subject. The correct placement is often verified by radiological imaging.

  • Baseline Monitoring: Intragastric pH is continuously recorded for a baseline period (typically 24 hours) before drug administration to establish a pre-treatment profile.

  • Drug Administration: The P-CAB is administered to the subject.

  • Continuous pH Recording: Intragastric pH is continuously monitored and recorded for 24 hours or longer after drug administration.

  • Data Analysis: The recorded pH data is analyzed to determine various parameters, including the time to reach and maintain a target pH (e.g., pH > 4), the percentage of time the pH is above the target threshold, and the mean 24-hour pH.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial designed to assess the speed of onset of a P-CAB.

G cluster_0 Subject Screening & Enrollment cluster_1 Baseline Assessment cluster_2 Intervention cluster_3 Pharmacokinetic (PK) Assessment cluster_4 Pharmacodynamic (PD) Assessment Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent->Inclusion_Exclusion Baseline_pH 24-Hour Gastric pH Monitoring (Baseline) Inclusion_Exclusion->Baseline_pH Drug_Admin Administer P-CAB (e.g., this compound) Baseline_pH->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Post_Dose_pH 24-Hour Gastric pH Monitoring (Post-Dose) Drug_Admin->Post_Dose_pH LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Analysis Determine Tmax & Cmax LC_MS->PK_Analysis PD_Analysis Analyze Onset of Acid Suppression Post_Dose_pH->PD_Analysis

Clinical trial workflow for assessing P-CAB speed of onset.

Signaling Pathway of P-CABs

The rapid onset of action of P-CABs is a direct consequence of their mechanism of inhibiting the gastric proton pump.

G cluster_0 Gastric Parietal Cell PCAB P-CAB in Bloodstream ProtonPump H+/K+-ATPase (Proton Pump) PCAB->ProtonPump Reversible Binding H_ion H+ Ion (Acid) ProtonPump->H_ion Blocks Secretion K_ion K+ Ion K_ion->ProtonPump Competitive Inhibition StomachLumen Stomach Lumen

A Comparative Guide to the Statistical Validation of Abeprazan's Clinical Trial Endpoints

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the clinical trial endpoints and statistical validation for Abeprazan (Fexuprazan), a novel potassium-competitive acid blocker (P-CAB), in the treatment of erosive esophagitis and gastritis. The performance of this compound is compared with other P-CABs, namely Tegoprazan and Vonoprazan, as well as the proton pump inhibitor (PPI) Esomeprazole. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available clinical data and experimental methodologies.

Executive Summary

This compound has demonstrated non-inferiority to Esomeprazole in the healing of erosive esophagitis and superiority over placebo in improving gastric erosions in patients with gastritis. The clinical development of this compound and other P-CABs like Tegoprazan and Vonoprazan signifies a shift in the treatment paradigm for acid-related disorders, with these newer agents showing rapid and potent acid suppression. This guide will delve into the quantitative data from key clinical trials, the methodologies employed, and the statistical analyses used to validate the primary and secondary endpoints.

Data Presentation: Comparative Efficacy in Clinical Trials

The following tables summarize the key quantitative data from Phase 3 clinical trials of this compound and its comparators.

Table 1: Efficacy in Erosive Esophagitis

Drug (Trial Identifier) Comparator Primary Endpoint Week 4 Healing Rate Week 8 Healing Rate Key Secondary Endpoint(s) Statistical Significance
This compound (Fexuprazan) 40 mg (NCT03736369)Esomeprazole 40 mgCumulative healing rate at week 890.3%[1][2]99.1%[1][2]Symptom relief of heartburnFexuprazan showed better symptom relief of heartburn at day 3 (P < 0.05)[1].
Esomeprazole 40 mg (NCT03736369)This compound (Fexuprazan) 40 mgCumulative healing rate at week 888.5%[1][2]99.1%[1][2]Symptom relief of heartburn-
Tegoprazan (TRIUMpH)LansoprazoleHealing of erosive esophagitisSuperior to Lansoprazole at week 2[3]Superior to Lansoprazole at week 8[3]Maintenance of healingStatistically superior to Lansoprazole for maintenance of healing[4].
Vonoprazan (PHALCON-EE)LansoprazoleHealing of erosive esophagitis-Non-inferior to Lansoprazole[5]Maintenance of healingSuperior to Lansoprazole for maintenance of healing[5].

Table 2: Efficacy in Acute or Chronic Gastritis

Drug (Trial Identifier) Comparator Primary Endpoint 2-Week Erosion Improvement Rate Statistical Significance (vs. Placebo)
This compound (Fexuprazan) 20 mg q.d. (NCT04341454)PlaceboErosion improvement rate57.8%[6][7]p=0.017[6][7]
This compound (Fexuprazan) 10 mg b.i.d. (NCT04341454)PlaceboErosion improvement rate65.7%[6][7]p<0.001[6][7]
Placebo (NCT04341454)-Erosion improvement rate40.6%[6][7]-

Experimental Protocols

This compound (Fexuprazan) Phase 3 Trial in Erosive Esophagitis (NCT03736369)
  • Study Design: A multicenter, randomized, double-blind, parallel-group comparison study.[8]

  • Participants: Adult patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[9]

  • Intervention: Patients were randomized to receive either this compound 40 mg or Esomeprazole 40 mg once daily for up to eight weeks.[1]

  • Primary Endpoint Assessment: The primary endpoint was the cumulative proportion of patients with healed erosive esophagitis, defined as the complete absence of mucosal breaks, confirmed by endoscopy at week 8.[2][9]

  • Secondary Endpoint Assessment: Secondary endpoints included the healing rate at week 4 and assessment of symptom response.[2]

  • Statistical Analysis: The non-inferiority of this compound to Esomeprazole was tested using a non-inferiority margin of -10% for the difference in healing rates at week 8. The analysis was performed on both the full analysis set (FAS) and the per-protocol set (PPS).[2]

This compound (Fexuprazan) Phase 3 Trial in Gastritis (NCT04341454)
  • Study Design: A randomized, placebo-controlled study.

  • Participants: Patients with acute or chronic gastritis with one or more gastric erosions confirmed by endoscopy and subjective symptoms.[6][7]

  • Intervention: Patients were randomized to receive this compound 20 mg once a day, this compound 10 mg twice a day, or a placebo for two weeks.[6][7]

  • Primary Endpoint Assessment: The primary endpoint was the improvement rate of erosions at two weeks, assessed by endoscopy.[7]

  • Secondary Endpoint Assessment: Secondary endpoints included the cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and subjective symptoms.[7]

  • Statistical Analysis: The efficacy of the this compound groups was compared to the placebo group.[6]

Mandatory Visualization

Signaling_Pathway cluster_0 This compound (P-CAB) Mechanism of Action Gastric Parietal Cell Gastric Parietal Cell H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Gastric Parietal Cell->H+/K+ ATPase (Proton Pump) Contains K+ Binding Site K+ Binding Site H+/K+ ATPase (Proton Pump)->K+ Binding Site Acid Secretion Acid Secretion H+/K+ ATPase (Proton Pump)->Acid Secretion Inhibits This compound This compound This compound->K+ Binding Site Competitively & Reversibly Binds

Caption: Mechanism of Action of this compound as a Potassium-Competitive Acid Blocker (P-CAB).

Experimental_Workflow cluster_1 This compound Erosive Esophagitis Phase 3 Trial Workflow (NCT03736369) Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment Period (8 weeks) Treatment Period (8 weeks) Randomization->Treatment Period (8 weeks) This compound 40mg or Esomeprazole 40mg Endoscopy at Week 4 Endoscopy at Week 4 Treatment Period (8 weeks)->Endoscopy at Week 4 Endoscopy at Week 8 Endoscopy at Week 8 Treatment Period (8 weeks)->Endoscopy at Week 8 Data Analysis Data Analysis Endoscopy at Week 4->Data Analysis Secondary Endpoint Endoscopy at Week 8->Data Analysis Primary Endpoint

Caption: Workflow of the this compound Phase 3 Clinical Trial for Erosive Esophagitis.

Logical_Relationship cluster_2 Statistical Validation Logic for Non-Inferiority Ho: this compound is inferior to Esomeprazole Ho: this compound is inferior to Esomeprazole Calculate Difference in Healing Rates Calculate Difference in Healing Rates Ho: this compound is inferior to Esomeprazole->Calculate Difference in Healing Rates Ha: this compound is non-inferior to Esomeprazole Ha: this compound is non-inferior to Esomeprazole Ha: this compound is non-inferior to Esomeprazole->Calculate Difference in Healing Rates Confidence Interval of Difference Confidence Interval of Difference Calculate Difference in Healing Rates->Confidence Interval of Difference Conclusion Conclusion Confidence Interval of Difference->Conclusion Non-Inferiority Margin (-10%) Non-Inferiority Margin (-10%) Non-Inferiority Margin (-10%)->Conclusion Lower bound of CI > Margin?

References

A Comparative Guide to the Pharmacokinetics of Abeprazan Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abeprazan (also known as Fexuprazan) is a novel potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase, representing a promising therapeutic agent for acid-related disorders.[1] Understanding its pharmacokinetic profile across different species is crucial for preclinical evaluation and successful clinical development. This guide provides a comparative summary of the available pharmacokinetic data for this compound in humans, dogs, and rats, supported by experimental details.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound exhibits notable differences across the studied species. The following table summarizes the key pharmacokinetic parameters after oral administration.

ParameterHumanDogRat
Dose 10 - 320 mg (single dose)0.5 mg/kg, 1.0 mg/kg (single dose)2 mg/kg (oral)
Tmax (h) 1.75 - 3.5[1]Data not availableData not available
Cmax Data not availableData not availableData not available
AUC Data not availableData not availableData not available
t1/2 (h) ~9.7[2]Data not availableData not available
Absolute Bioavailability (%) ~38.5[3]3.89 - 50.6 (range across preclinical species)[3]3.89 - 50.6 (range across preclinical species)[3]
Protein Binding (%) 92.8 - 94.3[2]Data not availableData not available

Note: Specific Cmax, Tmax, AUC, and t1/2 values for dogs and rats were not available in the public domain at the time of this publication. The provided bioavailability is a range observed across multiple preclinical species, including monkeys.

Experimental Protocols

Oral Pharmacokinetic Studies in Preclinical Species (General Protocol):

While specific protocols for this compound studies were not fully detailed in the available literature, a general methodology for oral pharmacokinetic studies in rats and dogs can be outlined as follows:

  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used for such studies.

  • Drug Administration: this compound is administered orally, typically via gavage for rats and in a capsule for dogs, after a period of fasting.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

  • Plasma Analysis: Plasma is separated by centrifugation and the concentration of this compound and its metabolites is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Human Pharmacokinetic Studies:

Human studies are typically conducted in healthy adult volunteers under controlled clinical trial settings. These studies involve the oral administration of single or multiple doses of this compound, followed by serial blood sampling to determine the plasma concentration-time profile.

Metabolism and Excretion

This compound undergoes extensive metabolism, primarily in the liver.

  • Metabolizing Enzymes: The principal enzyme responsible for the metabolism of this compound is Cytochrome P450 3A4 (CYP3A4).[2][4] Other isoforms, including CYP2B6, CYP2D6, and CYP2C19, also contribute to a lesser extent.[4]

  • Major Metabolite: The main metabolite identified in circulation is M14, which is formed through oxidative deamination and is considered pharmacologically inactive.[2][4] Other minor metabolites, such as M11b and M6, have also been reported.[4]

  • Excretion: The excretion routes of this compound and its metabolites differ between species.

    • Rats: Following oral administration of radiolabeled this compound, approximately 80.1% of the dose is recovered in the feces and 18.8% in the urine.[2] A significant portion of the drug is excreted into the bile, with 88% of radioactivity recovered from bile within 48 hours in bile duct-cannulated rats.[2][3]

    • Dogs: After oral administration, 57.9% of the dose is recovered in the feces and 38.8% in the urine.[2]

    • Humans: The mean elimination half-life of the unchanged drug is approximately 9.7 hours.[2]

Visualizing Key Processes

To better illustrate the experimental and metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Study Animal Model Animal Model Dosing Dosing Animal Model->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) PK Analysis PK Analysis Plasma Analysis (LC-MS/MS)->PK Analysis

Pharmacokinetic Study Workflow

metabolic_pathway This compound This compound CYP3A4 (Major) CYP3A4 (Major) This compound->CYP3A4 (Major) Other CYPs (Minor) Other CYPs (Minor) This compound->Other CYPs (Minor) M14 (Main Metabolite) M14 (Main Metabolite) CYP3A4 (Major)->M14 (Main Metabolite) Other Metabolites Other Metabolites Other CYPs (Minor)->Other Metabolites Excretion Excretion M14 (Main Metabolite)->Excretion Other Metabolites->Excretion

This compound Metabolic Pathway

References

Replicating Abeprazan's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the therapeutic effects of Abeprazan, a potassium-competitive acid blocker (P-CAB), designed for researchers, scientists, and drug development professionals. It offers a detailed comparison with alternative treatments, supported by experimental data from published clinical trials, and provides methodologies for replicating key findings.

Mechanism of Action and Signaling Pathway

This compound is a reversible proton pump inhibitor that competitively blocks the potassium-binding site of the gastric H+/K+-ATPase. Unlike traditional proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation, leading to a more rapid onset of action. The inhibition of the H+/K+-ATPase, the final step in the gastric acid secretion pathway, leads to a reduction in gastric acid production and relief from acid-related disorders.

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen gastrin Gastrin g_receptor Gastrin Receptor gastrin->g_receptor histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor ach Acetylcholine m3_receptor M3 Receptor ach->m3_receptor ca2 Ca2+ g_receptor->ca2 camp cAMP h2_receptor->camp m3_receptor->ca2 proton_pump H+/K+ ATPase (Proton Pump) camp->proton_pump Activation ca2->proton_pump Activation h_ion H+ proton_pump->h_ion H+ Secretion This compound This compound (P-CAB) This compound->proton_pump Inhibition k_ion K+ k_ion->proton_pump K+ Uptake

Figure 1: Signaling pathway of gastric acid secretion and inhibition by this compound.

Comparative Efficacy of this compound

Clinical trials have demonstrated the efficacy of this compound in the treatment of erosive esophagitis and gastritis.

Erosive Esophagitis

A Phase 3, randomized, double-blind, multicenter study (NCT03736369) compared the efficacy and safety of this compound (Fexuprazan) 40 mg with Esomeprazole 40 mg for the treatment of erosive esophagitis. The healing rates at week 4 and week 8 were evaluated.

Treatment GroupHealing Rate at Week 4Healing Rate at Week 8
This compound (40 mg)90.3% (93/103)99.1% (106/107)
Esomeprazole (40 mg)88.5% (92/104)99.1% (110/111)

Table 1: Comparison of Erosive Esophagitis Healing Rates.[1][2][3]

Gastritis

In a Phase 3 clinical trial (NCT04341454), the efficacy and safety of this compound (Fexuprazan) were evaluated in patients with acute or chronic gastritis. The study assessed the improvement and healing rates of gastric erosions after 2 weeks of treatment compared to placebo.[4][5][6]

Treatment GroupErosion Improvement RateErosion Healing Rate
This compound (20 mg q.d.)57.8% (59/102)Statistically significant vs. placebo (p=0.033)
This compound (10 mg b.i.d.)65.7% (67/102)Statistically significant vs. placebo (p=0.010)
Placebo40.6% (39/96)-

Table 2: Efficacy of this compound in Gastritis.[4][5][6]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory activity of a compound on the proton pump.

G start Start enzyme_prep Prepare H+/K+-ATPase (e.g., from porcine gastric microsomes) start->enzyme_prep pre_incubation Pre-incubate enzyme with This compound or control enzyme_prep->pre_incubation reaction_init Initiate reaction with ATP pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop reaction incubation->reaction_stop pi_measurement Measure inorganic phosphate (Pi) liberated from ATP reaction_stop->pi_measurement data_analysis Calculate % inhibition pi_measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for in vitro H+/K+-ATPase inhibition assay.

Protocol:

  • Enzyme Preparation: Isolate H+/K+-ATPase-rich microsomes from porcine or rabbit gastric mucosa by differential centrifugation.

  • Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or a vehicle control in a buffer solution (e.g., Tris-HCl) for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: Initiate the ATPase reaction by adding a solution containing ATP and MgCl2.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Phosphate Measurement: Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition by comparing the phosphate released in the presence of this compound to that in the control.

In Vivo Rat Model of Reflux Esophagitis

This model is used to evaluate the efficacy of anti-reflux agents in a living organism.

G start Start animal_acclimatization Acclimatize rats start->animal_acclimatization surgery Induce reflux esophagitis (e.g., pylorus and limiting ridge ligation) animal_acclimatization->surgery drug_administration Administer this compound or vehicle control surgery->drug_administration observation Observe for a set period drug_administration->observation euthanasia Euthanize animals observation->euthanasia tissue_collection Collect esophagus and stomach euthanasia->tissue_collection analysis Assess esophageal lesions and gastric acid secretion tissue_collection->analysis end End analysis->end

Figure 3: Experimental workflow for in vivo rat model of reflux esophagitis.

Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Induction of Reflux Esophagitis: Under anesthesia, perform a laparotomy and ligate the pylorus and the limiting ridge between the forestomach and the corpus to induce gastric acid and content reflux into the esophagus.

  • Drug Administration: Administer this compound (e.g., orally or intraperitoneally) at various doses or a vehicle control to different groups of rats.

  • Observation Period: House the animals for a specific period (e.g., 24 hours) with free access to water but not food.

  • Euthanasia and Tissue Collection: Euthanize the rats and carefully dissect the esophagus and stomach.

  • Assessment of Esophageal Lesions: Macroscopically and histologically examine the esophagus for the presence and severity of lesions (e.g., erythema, erosion, ulceration).

  • Measurement of Gastric Acid Secretion: Collect the gastric content from the stomach and measure its volume and acidity by titration.

Assessment of Gastric Ulcer Healing in Rats

This model evaluates the ability of a compound to promote the healing of gastric ulcers.

Protocol:

  • Induction of Gastric Ulcers: Induce gastric ulcers in rats, for example, by oral administration of ethanol or through stress-induced methods.

  • Drug Administration: Administer this compound or a control substance daily for a set period (e.g., 7-14 days).

  • Evaluation of Ulcer Healing: At the end of the treatment period, euthanize the animals and excise their stomachs. Measure the area of the gastric ulcers to determine the extent of healing. Histological examination can also be performed to assess the quality of the healed tissue.[5][7][8][9][10]

This guide provides a framework for understanding and replicating the therapeutic effects of this compound. Researchers are encouraged to consult the original publications for further details and to adapt these protocols to their specific experimental conditions.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Abeprazan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Abeprazan, a potassium-competitive acid blocker. Adherence to these guidelines is crucial to prevent environmental contamination and ensure a safe working environment.

Regulatory Framework for Pharmaceutical Disposal

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for managing hazardous and non-hazardous solid waste.[1][2][3] It is important to note that many states have their own, often more stringent, regulations.[1]

According to its Safety Data Sheet (SDS), this compound hydrochloride is not classified as a hazardous substance.[4] However, all pharmaceutical waste should be handled with care to minimize its environmental impact. Improper disposal, such as flushing down the toilet or drain, can lead to the contamination of water supplies as sewage treatment systems may not effectively remove all drug compounds.[5]

Recommended Disposal Procedures for this compound

The primary recommendation for the disposal of any pharmaceutical is to use a designated drug take-back program.[1][6] These programs offer the safest and most environmentally sound method of disposal. If a take-back program is not available, the following procedures, based on general guidance for non-hazardous pharmaceuticals, should be followed.

Disposal of Solid this compound Waste:

  • Do Not Dispose Down the Drain: Never flush solid this compound or dispose of it in a manner that could allow it to enter water systems.[5]

  • Render Unusable: Mix the this compound powder with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[7][8] This step makes the drug less appealing to children and pets and helps prevent accidental ingestion.[6]

  • Seal and Contain: Place the mixture in a sealed container, such as a plastic bag or an empty, sealable can, to prevent leakage.[6][7][8]

  • Dispose in Trash: The sealed container can then be placed in the household or laboratory trash.[1][8]

  • De-identify Packaging: Before disposing of any original packaging, ensure all personal or identifying information is removed or blacked out to protect privacy.[6][7][8]

Disposal of this compound Solutions:

  • Absorb: For solutions containing this compound, absorb the liquid with a non-reactive absorbent material like diatomite or universal binders.[4]

  • Contain and Dispose: The absorbent material should then be placed in a sealed container and disposed of in the trash, following the same principles as for solid waste.

Disposal in a Clinical Research Setting

The disposal of investigational drugs used in clinical research, such as this compound, requires a more rigorous and documented approach.

  • Consult Environmental Health and Safety (EHS): Your institution's EHS office should be the first point of contact to determine the appropriate disposal pathway.[9]

  • Segregation of Waste: Pharmaceutical waste in a clinical setting is often segregated into hazardous and non-hazardous categories. As this compound is not classified as hazardous, it would typically be placed in a designated container for non-hazardous pharmaceutical waste.[9]

  • Incineration: The preferred method of disposal for clinical trial materials is often incineration by a licensed and approved environmental management vendor.[2][3][9] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain meticulous records of the disposal process, including the date, quantity of drug disposed of, and the method of destruction. A certificate of destruction from the disposal vendor should be obtained and kept on file.[9]

Accidental Release Measures

In the event of a spill or accidental release of this compound, the following steps should be taken:

  • Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[10] For larger spills, a respirator may be necessary.[10]

  • Ventilation: Ensure the area is well-ventilated.[4][10]

  • Containment: Prevent the spill from spreading and keep it away from drains and water courses.[4]

  • Clean-up: For solid spills, carefully sweep or vacuum the material. For liquid spills, absorb with an inert material.[4]

  • Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol.[4]

  • Disposal: Dispose of all contaminated materials, including cleaning supplies, in a sealed container as described in the disposal procedures above.[4]

Quantitative Data Summary

ParameterValueReference
Hazard Classification Not a hazardous substance or mixture[4]
Recommended Storage -20°C, sealed, away from moisture[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[4]

Experimental Workflow for Disposal of Non-Hazardous Pharmaceutical Waste

start Start: Unused this compound take_back Is a drug take-back program available? start->take_back use_take_back Utilize take-back program take_back->use_take_back yes_take_back mix_waste Mix with undesirable substance (e.g., coffee grounds) take_back->mix_waste no_take_back end End: Proper Disposal use_take_back->end no_take_back No yes_take_back Yes seal_container Place mixture in a sealed container mix_waste->seal_container dispose_trash Dispose of in household/laboratory trash seal_container->dispose_trash dispose_trash->end

Caption: General disposal workflow for this compound in a non-clinical setting.

Logical Relationship of Disposal Regulations

cluster_federal Federal Regulations cluster_state State and Local Regulations cluster_institutional Institutional Policies epa EPA (Environmental Protection Agency) Resource Conservation and Recovery Act (RCRA) state_reg State Environmental Protection Agencies epa->state_reg Sets minimum standards lab_procedures Laboratory Disposal Procedures for this compound epa->lab_procedures dea DEA (Drug Enforcement Administration) dea->lab_procedures local_reg Local Ordinances and Wastewater Agencies state_reg->local_reg May be more stringent state_reg->lab_procedures local_reg->lab_procedures ehs Environmental Health and Safety (EHS) Protocols ehs->lab_procedures Provides specific guidance

Caption: Hierarchy of regulations influencing this compound disposal procedures.

References

Personal protective equipment for handling Abeprazan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Abeprazan. The following procedures and recommendations are compiled to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Protective GlovesChemical-impermeable gloves, inspected prior to use.[1]
Body Protection Impervious ClothingFire/flame resistant and impervious clothing should be worn.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Avoid contact with skin, eyes, and inhalation.[2][3]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

Storage:

  • Keep the container tightly sealed.[1][2][3]

  • Store in a cool, dry, and well-ventilated place.[1][2][3]

  • Protect from direct sunlight and sources of ignition.[2][3]

Storage ConditionTemperatureDuration
Powder -20°C
In Solvent -80°C6 months
-20°C1 month

Emergency First Aid Procedures

In the event of exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough flushing. Seek prompt medical attention.[2][3]
Skin Contact Remove contaminated clothing and shoes. Thoroughly rinse the skin with plenty of water. Consult a physician.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2]
Ingestion Wash out the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

  • Spill Containment: In case of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Spill Cleanup: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol.[2]

This compound Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound prep Preparation handling Handling this compound prep->handling Proceed to handling ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator (if needed) prep->ppe ventilation Ensure Adequate Ventilation prep->ventilation storage Storage handling->storage Store unused material spill Spill or Exposure handling->spill If spill or exposure occurs disposal Disposal handling->disposal After use first_aid Follow First Aid Procedures: - Eye Wash - Skin Wash - Fresh Air - Seek Medical Attention spill->first_aid For personal exposure spill_response Spill Response: - Evacuate Area - Contain Spill - Absorb with Inert Material - Decontaminate Surface spill->spill_response For environmental spill waste Dispose as Hazardous Waste (Follow local regulations) disposal->waste

Caption: Workflow for the safe handling and disposal of this compound.

Chemical and Physical Properties

The following table summarizes key properties of this compound hydrochloride.

PropertyValue
Synonyms DWP14012 (hydrochloride), Fexuprazan (hydrochloride)[2]
Formula C19H18ClF3N2O3S[2]
Molecular Weight 446.87[2]
CAS Number 1902954-87-3[2]
Stability Stable under recommended storage conditions.[2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2][3]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abeprazan
Reactant of Route 2
Reactant of Route 2
Abeprazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.